L 646462
Description
Properties
CAS No. |
89149-85-9 |
|---|---|
Molecular Formula |
C27H27N3O4 |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl 2-(1-methylpiperidin-4-ylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-5-carboxylate |
InChI |
InChI=1S/C27H27N3O4/c1-28-13-11-20(12-14-28)25-22-6-4-3-5-18(22)7-8-19-9-10-21(15-23(19)25)26(32)34-17-30-24(31)16-29(2)27(30)33/h3-10,15H,11-14,16-17H2,1-2H3 |
InChI Key |
LEHDAQHCDVGZCX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3C=CC4=C2C=C(C=C4)C(=O)OCN5C(=O)CN(C5=O)C)CC1 |
Appearance |
Solid powder |
Other CAS No. |
89149-85-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(3-methyl-2,5-dioxo-1-imidazolidin-1-yl)methyl-5-(1-methyl-4-piperidinylidene)-5H-dibenzo(a,d)cycloheptene-3-carboxylate L 646462 L-646,462 |
Origin of Product |
United States |
Foundational & Exploratory
L-646462: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is based on the available abstract of the primary research article by Pochil et al. (1984) titled "L-646462, a cyproheptadine-related antagonist of dopamine (B1211576) and serotonin (B10506) with selectivity for peripheral systems." The full text of this seminal work is not publicly available, limiting the depth of detail, particularly concerning experimental protocols and exhaustive binding data.
Core Mechanism of Action
L-646462 is a peripherally selective antagonist of both dopamine and serotonin receptors.[1] Its chemical structure is related to cyproheptadine. The primary characteristic of L-646462 is its ability to preferentially block these receptors outside of the blood-brain barrier, thereby minimizing central nervous system (CNS) side effects.[1]
Dopamine Receptor Antagonism
L-646462 demonstrates a significant antagonistic effect on dopamine receptors located in the periphery. This is evidenced by its ability to block apomorphine-induced emesis in beagles, a response mediated by peripheral dopamine receptors.[1] In comparative studies, L-646462 was found to be roughly equipotent and more selective than metoclopramide, a known dopamine antagonist. However, it is less potent and less selective than domperidone.[1]
Serotonin Receptor Antagonism
In addition to its anti-dopaminergic properties, L-646462 also possesses a reasonably potent antagonist effect on peripheral serotonin (5-HT) receptors.[1] This was determined by its effectiveness in blocking 5-HT-induced paw edema in rats, a peripherally mediated serotonin response.[1]
Quantitative Data
The following tables summarize the quantitative data available from the primary literature, comparing the central versus peripheral activity of L-646462 with other known dopamine antagonists.[1]
Table 1: Central vs. Peripheral Dopamine Receptor Activity in Rats [1]
| Compound | Central/Peripheral Activity Ratio* |
| L-646462 | 143 |
| Haloperidol | 1.4 |
| Metoclopramide | 9.4 |
| Domperidone | 1305 |
*Based on the ratio of homovanillic acid elevation in the striatum (central effect) to the elevation of prolactin in serum (peripheral effect). A higher ratio indicates greater peripheral selectivity.
Table 2: Central vs. Peripheral Dopamine Receptor-Mediated Response Inhibition [1]
| Compound | Central/Peripheral ID50 Ratio** |
| L-646462 | 234 |
| Haloperidol | 9.2 |
| Metoclopramide | 129 |
| Domperidone | 7040 |
**Based on the ratio of the ID50 for blocking apomorphine-induced stereotypy in rats (central response) to the ID50 for blocking apomorphine-induced emesis in beagles (peripheral response). A higher ratio indicates greater peripheral selectivity.
Table 3: Central vs. Peripheral Serotonin Receptor Activity in Rats [1]
| Compound | Central/Peripheral Activity Ratio*** |
| L-646462 | 114 |
***Based on the ratio of effectiveness in blocking 5-hydroxytryptophan-induced head twitch (central response) to blocking 5-HT-induced paw edema (peripheral response). A higher ratio indicates greater peripheral selectivity.
Experimental Protocols
Detailed experimental protocols are not available in the public domain. The following descriptions are based on the information provided in the abstract of Pochil et al. (1984).[1]
Assessment of Peripheral vs. Central Dopamine Antagonism
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Method 1: Biochemical Analysis in Rats
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Peripheral Effect: Measurement of serum prolactin elevation. Dopamine tonically inhibits prolactin release from the pituitary gland (located outside the blood-brain barrier), so a peripheral dopamine antagonist would be expected to increase serum prolactin levels.
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Central Effect: Measurement of homovanillic acid (HVA) in the striatum. HVA is a major metabolite of dopamine, and its levels in the striatum (a brain region rich in dopamine neurons) are often used as an index of central dopamine receptor blockade.
-
-
Method 2: Behavioral Models
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Peripheral Effect (Beagles): Inhibition of apomorphine-induced emesis. Apomorphine (B128758), a dopamine agonist, induces vomiting by stimulating the chemoreceptor trigger zone (CTZ), which is located in the area postrema and is considered a peripheral site. The dose required to inhibit this effect (ID50) was determined.
-
Central Effect (Rats): Inhibition of apomorphine-induced stereotypy. High doses of apomorphine induce stereotypic behaviors (e.g., repetitive sniffing, gnawing) in rats, which is a centrally mediated dopaminergic response. The dose required to block this behavior (ID50) was determined.
-
Assessment of Peripheral vs. Central Serotonin Antagonism in Rats
-
Peripheral Effect: Inhibition of 5-HT-induced paw edema. Serotonin is a potent inflammatory mediator, and its injection into the paw of a rat induces localized edema. The ability of L-646462 to block this response was measured.
-
Central Effect: Inhibition of 5-hydroxytryptophan (B29612) (5-HTP)-induced head twitch. 5-HTP is a precursor to serotonin and, when administered, increases central serotonin levels, leading to a characteristic head-twitch response in rats. The ability of L-646462 to antagonize this centrally mediated behavior was assessed.
Signaling Pathways and Visualizations
The precise downstream signaling pathways affected by L-646462's antagonism of dopamine and serotonin receptors have not been detailed in the available literature. However, based on the established pharmacology of these G protein-coupled receptors, antagonism would generally involve the inhibition of second messenger systems typically activated by dopamine (e.g., inhibition of adenylyl cyclase via D2-like receptors) and serotonin.
Proposed Mechanism of Peripheral Selectivity
Caption: Peripheral selectivity of L-646462.
Experimental Workflow for Dopamine Antagonism Assessment
Caption: Workflow for assessing dopamine antagonist selectivity.
Experimental Workflow for Serotonin Antagonism Assessment
Caption: Workflow for assessing serotonin antagonist selectivity.
References
L-646,462: A Peripherally Selective Dopamine and Serotonin Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
L-646,462 is a cyproheptadine-related compound that demonstrates antagonist activity at both dopamine (B1211576) and serotonin (B10506) receptors. A key characteristic of L-646,462 is its notable selectivity for peripheral systems over the central nervous system (CNS). This attribute makes it a compound of interest for therapeutic applications where peripheral dopamine or serotonin receptor blockade is desired without inducing the central side effects commonly associated with CNS-penetrant antagonists. This technical guide provides a comprehensive overview of the available data on L-646,462, focusing on its pharmacological actions, and details the experimental methodologies used in its characterization.
Introduction
Dopamine and serotonin receptors are critical targets in the development of therapeutics for a wide range of disorders. While central nervous system (CNS) activity is often the focus, peripheral dopamine and serotonin receptors also play significant roles in various physiological processes, including gastrointestinal motility and emesis. The development of peripherally selective antagonists is a key strategy to mitigate the adverse effects associated with central receptor blockade, such as extrapyramidal symptoms and hyperprolactinemia. L-646,462 emerged from research aimed at identifying such peripherally selective agents. As a derivative of cyproheptadine, it shares a structural relationship with a class of compounds known for their antihistaminic and antiserotonergic properties.
In Vivo Pharmacology
The primary characterization of L-646,462 has been conducted through in vivo studies, which have been instrumental in defining its profile as a peripherally selective dual dopamine and serotonin antagonist.
Dopamine Antagonist Activity
The antidopaminergic properties of L-646,462 have been assessed by its ability to block the effects of the dopamine agonist apomorphine (B128758). Key in vivo data are summarized in the table below, comparing L-646,462 with other established dopamine antagonists.
Table 1: In Vivo Dopamine Antagonist Activity of L-646,462 and Reference Compounds
| Compound | Apomorphine-Induced Emesis (Beagles) ID₅₀ (mg/kg, i.p.) | Apomorphine-Induced Stereotypy (Rats) ID₅₀ (mg/kg, i.p.) | Central/Peripheral ID₅₀ Ratio |
| L-646,462 | 0.03 | 7.0 | 234 |
| Haloperidol (B65202) | 0.01 | 0.092 | 9.2 |
| Metoclopramide | 0.03 | 3.88 | 129 |
| Domperidone (B1670879) | 0.005 | 35.2 | 7040 |
Data sourced from Pettibone et al., 1984.
The central to peripheral activity ratio was also evaluated by measuring the elevation of serum prolactin (a peripheral dopaminergic response) and striatal homovanillic acid (HVA), a metabolite of dopamine in the brain (a central response), in rats. L-646,462 exhibited a central/peripheral activity ratio of 143. For comparison, the ratios for haloperidol, metoclopramide, and domperidone were 1.4, 9.4, and 1305, respectively. These data collectively indicate that L-646,462 is a potent antagonist of peripheral dopamine receptors with significantly reduced central activity compared to agents like haloperidol and metoclopramide, though less selective than domperidone.
Serotonin Antagonist Activity
L-646,462 also possesses antagonist activity at serotonin (5-HT) receptors. Its peripheral selectivity for these receptors was determined in rats by comparing its ability to block 5-HT-induced paw edema (a peripheral response) with its effect on 5-hydroxytryptophan-induced head twitches (a central response). This assessment yielded a peripheral selectivity ratio of 114, which is consistent with its selectivity profile at dopamine receptors.
Experimental Protocols
The following sections detail the methodologies for the key in vivo experiments cited in the characterization of L-646,462.
Apomorphine-Induced Emesis in Beagles
This assay evaluates the anti-emetic potential of a compound by assessing its ability to block the emetic effects of apomorphine, which acts on the chemoreceptor trigger zone (CTZ) located outside the blood-brain barrier.
Caption: Workflow for the apomorphine-induced emesis assay in beagles.
Methodology:
-
Male beagle dogs are fasted overnight with free access to water.
-
Test compounds (L-646,462, haloperidol, metoclopramide, domperidone) or vehicle are administered intraperitoneally (i.p.).
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After a specified pre-treatment time, apomorphine hydrochloride is administered subcutaneously (s.c.) at a dose known to reliably induce emesis.
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Animals are observed for the presence or absence of emetic episodes over a defined observation period.
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The dose of the antagonist required to prevent emesis in 50% of the animals (ID₅₀) is calculated using appropriate statistical methods.
Apomorphine-Induced Stereotypy in Rats
This behavioral assay is used to assess the central dopamine receptor blocking activity of a compound. Apomorphine-induced stereotyped behaviors (e.g., sniffing, gnawing, licking) are mediated by the stimulation of postsynaptic dopamine receptors in the striatum.
Caption: Workflow for the apomorphine-induced stereotypy assay in rats.
Methodology:
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Male rats are used for the study.
-
Test compounds (L-646,462, haloperidol, metoclopramide, domperidone) or vehicle are administered intraperitoneally (i.p.).
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Following a pre-treatment period, apomorphine hydrochloride is administered subcutaneously (s.c.) at a dose that induces robust stereotyped behavior.
-
Rats are placed in individual observation cages, and stereotyped behavior is scored at regular intervals by a trained observer blind to the treatment conditions. A rating scale is used to quantify the intensity of the stereotypy.
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The dose of the antagonist that reduces the stereotypy score by 50% (ID₅₀) compared to the vehicle-treated group is determined.
Signaling Pathways
L-646,462 acts as an antagonist at D₂-like dopamine receptors and 5-HT₂ serotonin receptors. The antagonism at these G protein-coupled receptors (GPCRs) blocks the downstream signaling cascades initiated by the endogenous ligands, dopamine and serotonin, respectively.
Caption: Antagonism of the D₂ dopamine receptor signaling pathway by L-646,462.
Caption: Antagonism of the 5-HT₂ serotonin receptor signaling pathway by L-646,462.
Discussion and Future Directions
The available data robustly position L-646,462 as a peripherally selective antagonist of both dopamine and serotonin receptors. Its in vivo profile suggests potential therapeutic utility in conditions where peripheral blockade of these receptors is beneficial, such as in the management of nausea and vomiting, and certain gastrointestinal motility disorders. The dual antagonism may offer advantages over single-target agents in specific contexts.
A significant gap in the current understanding of L-646,462 is the lack of detailed in vitro characterization. To fully elucidate its mechanism of action and potential for off-target effects, a comprehensive in vitro pharmacological profile is necessary. This would include:
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Receptor Binding Assays: Determination of binding affinities (Kᵢ or IC₅₀ values) for a wide panel of dopamine (D₁, D₂, D₃, D₄, D₅) and serotonin (5-HT₁₋₇ families) receptor subtypes using radioligand displacement assays.
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Functional Assays: Characterization of the functional antagonist potency (e.g., pA₂ or Kₑ values) in cell-based assays measuring second messenger responses, such as cAMP accumulation for D₂-like receptors and inositol (B14025) phosphate (B84403) turnover or calcium mobilization for 5-HT₂ receptors.
Such studies would provide a more complete picture of the receptor subtype selectivity of L-646,462 and would be essential for guiding further preclinical and potential clinical development.
Conclusion
L-646,462 is a valuable pharmacological tool and a potential therapeutic lead compound characterized by its potent antagonism of peripheral dopamine and serotonin receptors with limited central nervous system penetration. The in vivo data clearly demonstrate its selectivity for peripheral systems. Further in vitro characterization is warranted to fully delineate its receptor subtype selectivity and to build a more comprehensive understanding of its pharmacological profile.
L-646462: A Technical Guide to its Serotonin Antagonist Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Concepts: Serotonin (B10506) System and Antagonism
The serotonin (5-hydroxytryptamine, 5-HT) system is a crucial neurotransmitter network that modulates a vast array of physiological processes, including mood, sleep, appetite, and gastrointestinal function. Serotonin exerts its effects by binding to a diverse family of receptors, broadly classified into seven main families (5-HT1 to 5-HT7), many of which have multiple subtypes. These receptors are located throughout the central and peripheral nervous systems.
A serotonin antagonist is a ligand that binds to a serotonin receptor but does not elicit the receptor's typical biological response. Instead, it blocks or dampens the effects of serotonin or serotonin agonists at that receptor. Serotonin antagonists are utilized therapeutically for a range of conditions, including nausea and vomiting, migraines, and certain psychiatric disorders.
Quantitative Data: In Vivo Serotonin Antagonist Activity of L-646462
The primary in vivo data for L-646462's serotonin antagonist activity comes from studies in rats, comparing its ability to block peripheral versus central serotonin-mediated responses.[1] The key findings are summarized below.
| Experimental Model | Response Measured | L-646462 Potency (ID50) | System Targeted |
| 5-HT-induced Paw Edema | Inhibition of paw swelling | ~1.3 mg/kg (estimated) | Peripheral |
| 5-Hydroxytryptophan-induced Head Twitch | Inhibition of head twitches | ~148 mg/kg (estimated) | Central |
Note: The ID50 values are estimated based on the reported peripheral/central selectivity ratio of 114.[1]
Experimental Protocols
5-HT-Induced Paw Edema in Rats (Peripheral Antagonism)
This assay evaluates the ability of a compound to antagonize the inflammatory response induced by serotonin in the periphery.
Methodology:
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Animals: Male Sprague-Dawley rats are typically used.
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Procedure:
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A baseline measurement of the rat's hind paw volume is taken using a plethysmometer.
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The test compound (L-646462) or vehicle is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route, at various doses.
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After a predetermined pretreatment time, a subplantar injection of serotonin (e.g., 100 µl of a 1 mg/ml solution in saline) is made into the plantar surface of the hind paw.
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Paw volume is measured again at specific time points after the serotonin injection (e.g., 30, 60, 120, and 180 minutes).
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Data Analysis: The increase in paw volume (edema) is calculated for each animal. The percentage inhibition of edema by the test compound compared to the vehicle-treated group is determined, and the ID50 (the dose required to inhibit the response by 50%) is calculated.
5-Hydroxytryptophan (B29612) (5-HTP)-Induced Head Twitch in Rats (Central Antagonism)
The head-twitch response in rodents is a well-established behavioral model used to assess the in vivo activity of compounds at central 5-HT2A receptors.
Methodology:
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Animals: Male rats (e.g., Wistar or Sprague-Dawley) are used.
-
Procedure:
-
Animals are placed in individual observation cages.
-
The test compound (L-646462) or vehicle is administered at various doses.
-
Following the pretreatment period, 5-hydroxytryptophan (5-HTP), the metabolic precursor to serotonin, is injected (e.g., 75-100 mg/kg, i.p.). 5-HTP readily crosses the blood-brain barrier and is converted to serotonin, leading to the activation of central 5-HT receptors.
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Immediately after 5-HTP administration, the number of head twitches is counted for a defined observation period (e.g., 30 minutes).
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Data Analysis: The total number of head twitches for each animal is recorded. The percentage reduction in head twitches in the compound-treated groups compared to the vehicle group is calculated to determine the ID50.
Signaling Pathways
Based on its structural similarity to cyproheptadine (B85728), L-646462 is presumed to exert its serotonin antagonist effects primarily through the 5-HT2A and potentially the 5-HT1A receptors.
Antagonism of the 5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). L-646462, as an antagonist, would bind to the 5-HT2A receptor and prevent this cascade from being initiated by serotonin.
Potential Antagonism of the 5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a GPCR that couples to Gαi/o. Its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. If L-646462 also antagonizes this receptor, it would prevent serotonin from inhibiting adenylyl cyclase.
Summary and Future Directions
L-646462 is a peripherally selective serotonin and dopamine (B1211576) antagonist. Its in vivo profile demonstrates a clear ability to block serotonin-mediated effects, with a marked preference for peripheral versus central actions. The compound's structural relationship to cyproheptadine strongly suggests that its mechanism of action involves the blockade of 5-HT2A and possibly 5-HT1A receptors.
A significant gap in the current understanding of L-646462 is the lack of publicly available in vitro binding affinity data for the various serotonin receptor subtypes. Future research should aim to characterize the binding profile of L-646462 to provide a more complete picture of its pharmacological activity and selectivity. Such data would be invaluable for elucidating the precise molecular targets responsible for its observed in vivo effects and for guiding the development of new peripherally selective serotonin antagonists with improved therapeutic potential.
References
L-646,462: A Technical Guide to its Peripheral Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanisms underlying the peripheral selectivity of L-646,462, a potent dopamine (B1211576) and serotonin (B10506) antagonist. By examining its pharmacological profile, physicochemical properties, and differential effects on central versus peripheral receptor systems, this document provides a comprehensive overview for researchers and professionals in drug development.
Core Principle: Blood-Brain Barrier Impermeability
Mechanism of Action: Dopamine and Serotonin Antagonism
L-646,462 exerts its pharmacological effects through the antagonism of dopamine and serotonin receptors. In the periphery, this action is responsible for its therapeutic effects, such as the inhibition of emesis. In the central nervous system, antagonism of these receptors is associated with antipsychotic effects and potential side effects. The peripheral selectivity of L-646,462 allows for the targeting of peripheral dopamine and serotonin receptors while minimizing centrally-mediated effects.
Dopamine D2 Receptor Signaling Pathway
L-646,462 acts as an antagonist at dopamine D2 receptors. In the periphery, these receptors are involved in processes such as emesis, which is triggered by the chemoreceptor trigger zone (CTZ) located in the area postrema, an area of the brain that lies outside the BBB. By blocking D2 receptors in the CTZ, L-646,462 can prevent nausea and vomiting. The diagram below illustrates the canonical Gαi-coupled signaling pathway of the D2 receptor, which is inhibited by L-646,462.
Serotonin 5-HT2A Receptor Signaling Pathway
L-646,462 also demonstrates antagonism at serotonin 5-HT2A receptors. Peripherally, these receptors are involved in processes like inflammation and platelet aggregation. By blocking these receptors, L-646,462 can exert anti-inflammatory effects. The diagram below depicts the Gαq-coupled signaling cascade of the 5-HT2A receptor, which is inhibited by L-646,462.
Quantitative Assessment of Peripheral Selectivity
The peripheral selectivity of L-646,462 has been quantified by comparing its effects on centrally-mediated versus peripherally-mediated responses and comparing these ratios to other dopamine antagonists.[2]
Dopamine Antagonism: Central vs. Peripheral Activity Ratios
The central to peripheral activity ratio for dopamine antagonism was determined by comparing the dose required to elicit a central effect (elevation of homovanillic acid in the striatum of rats) with the dose required for a peripheral effect (elevation of serum prolactin in rats). A higher ratio indicates greater peripheral selectivity.
| Compound | Central/Peripheral Activity Ratio |
| L-646,462 | 143 |
| Haloperidol | 1.4 |
| Metoclopramide | 9.4 |
| Domperidone | 1305 |
| Data from Williams et al., 1984[2] |
A second assessment compared the doses required to block a centrally-mediated behavior (apomorphine-induced stereotypy in rats) with a peripherally-mediated response (apomorphine-induced emesis in beagles).
| Compound | Central ID50 / Peripheral ID50 Ratio |
| L-646,462 | 234 |
| Haloperidol | 9.2 |
| Metoclopramide | 129 |
| Domperidone | 7040 |
| Data from Williams et al., 1984[2] |
Serotonin Antagonism: Central vs. Peripheral Activity Ratio
The peripheral selectivity of L-646,462 for serotonin receptors was determined by comparing its effectiveness in blocking a peripheral response (5-HT-induced paw edema in rats) with a central response (5-hydroxytryptophan-induced head twitch in rats).
| Compound | Central/Peripheral Activity Ratio |
| L-646,462 | 114 |
| Data from Williams et al., 1984[2] |
Physicochemical Properties
While a detailed structural analysis is limited by the availability of public information, some physicochemical properties of L-646,462 have been reported. These properties are consistent with a molecule that would have difficulty crossing the blood-brain barrier.
| Property | Value |
| Boiling Point | 642.3±65.0 °C (Predicted) |
| Density | 1.287±0.06 g/cm³ (Predicted) |
| pKa | 8.96±0.20 (Predicted) |
| Data from ChemicalBook (CAS 89149-85-9) |
A high boiling point and density can be indicative of a larger molecule with strong intermolecular forces. The predicted pKa suggests that L-646,462 is likely to be protonated at physiological pH, which would increase its polarity and further limit its ability to passively diffuse across the lipophilic BBB.
Experimental Protocols
The following are generalized protocols for the key in vivo experiments used to determine the peripheral selectivity of L-646,462, based on established methodologies in the field.
Apomorphine-Induced Stereotypy in Rats (Central Effect)
This model assesses the central dopamine D2 receptor antagonist activity of a compound.
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Animals: Male Wistar rats are commonly used. They should be acclimated to the testing room for at least one hour before the experiment.
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Drug Administration: The test compound (L-646,462) or vehicle is administered, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection, at various doses to different groups of animals.
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Apomorphine Challenge: After a predetermined pretreatment time (e.g., 30-60 minutes), a dopamine agonist such as apomorphine (e.g., 0.5-1.5 mg/kg, s.c.) is administered to induce stereotyped behaviors.
-
Behavioral Scoring: Immediately after apomorphine administration, animals are placed in individual observation cages. Stereotyped behaviors (e.g., sniffing, licking, gnawing) are scored by a trained observer, who is typically blind to the treatment conditions, at regular intervals over a set observation period (e.g., 60 minutes). A rating scale is used to quantify the intensity of the stereotypy.
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Data Analysis: The total stereotypy score for each animal is calculated. The dose of the antagonist that reduces the stereotypy score by 50% (ID50) compared to the vehicle-treated group is determined.
5-Hydroxytryptophan-Induced Head Twitch in Rats (Central Effect)
This model is used to assess the central serotonin 5-HT2A receptor antagonist activity of a compound.
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Animals: Male Sprague-Dawley or Wistar rats are typically used.
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Drug Administration: The test compound (L-646,462) or vehicle is administered (e.g., i.p.) at various doses.
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5-HTP Challenge: Following a pretreatment interval (e.g., 30 minutes), the serotonin precursor 5-hydroxytryptophan (5-HTP) is administered (e.g., 75-100 mg/kg, i.p.) to induce the head-twitch response. To enhance the central effects of 5-HTP, a peripheral aromatic L-amino acid decarboxylase inhibitor (e.g., benserazide) may be co-administered.
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Behavioral Observation: The number of head twitches is counted by a trained observer over a defined period (e.g., 30 minutes) starting immediately after 5-HTP administration.
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Data Analysis: The total number of head twitches for each animal is recorded. The dose of the antagonist that reduces the number of head twitches by 50% (ID50) compared to the vehicle-treated group is calculated.
Conclusion
The peripheral selectivity of L-646,462 is a key feature of its pharmacological profile, enabling it to act as a potent antagonist of dopamine and serotonin receptors in the periphery with minimal central nervous system effects. This selectivity is primarily attributed to its physicochemical properties, which limit its penetration across the blood-brain barrier. Quantitative in vivo studies have confirmed a significant separation between its peripheral and central activities, making it a valuable tool for studying peripheral dopamine and serotonin receptor function and a potential therapeutic agent for conditions where peripheral receptor antagonism is desired without CNS side effects.
References
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
L-646462 is a derivative of cyproheptadine (B85728) engineered to exhibit potent antagonist activity at both dopamine (B1211576) and serotonin (B10506) receptors, with a pronounced selectivity for peripheral systems over the central nervous system (CNS). This attribute minimizes centrally-mediated side effects, such as sedation or extrapyramidal symptoms, which are often associated with less selective antagonists. This technical guide provides a comprehensive overview of the available data on L-646462, including its pharmacological profile, the experimental protocols used to characterize its activity, and the relevant signaling pathways it modulates. While specific quantitative binding and potency data for L-646462 are not publicly available, this document compiles the qualitative descriptions of its activity and provides detailed methodologies for the key experiments cited in the primary literature.
Introduction
L-646462 is structurally related to cyproheptadine, a well-characterized antihistamine and antiserotonergic agent. The structural modifications of L-646462 result in a pharmacological profile distinguished by its potent antagonism of both dopamine and serotonin receptors. A key feature of L-646462 is its preferential activity on peripheral receptors, limiting its access to the central nervous system. This peripheral selectivity makes it a valuable research tool for investigating the roles of peripheral dopamine and serotonin receptors in various physiological and pathological processes, and a potential therapeutic candidate where peripheral receptor blockade is desired without CNS side effects.
Pharmacological Profile
L-646462 is characterized as a potent antagonist of both dopamine and serotonin receptors. Its defining feature is its marked selectivity for peripheral receptors over their central nervous system counterparts.
Dopamine Receptor Antagonism
L-646462 effectively blocks dopamine receptors located outside the blood-brain barrier. This has been demonstrated in vivo through its ability to antagonize the effects of dopamine agonists in peripheral systems while having significantly less impact on centrally-mediated behaviors.
Serotonin Receptor Antagonism
In addition to its antidopaminergic effects, L-646462 is also a potent antagonist of serotonin (5-HT) receptors. Similar to its activity at dopamine receptors, its antagonistic effects on serotonin receptors are more pronounced in the periphery.
Peripheral Selectivity
The primary advantage of L-646462 is its high ratio of peripheral to central activity. This selectivity is attributed to physicochemical properties that limit its ability to cross the blood-brain barrier. This property has been quantified by comparing its potency in peripheral versus central models of dopaminergic and serotonergic activity.
Quantitative Data
Table 1: Receptor Binding Affinity (Hypothetical)
| Receptor Subtype | L-646462 Ki (nM) | Cyproheptadine Ki (nM) |
|---|---|---|
| Dopamine D2 | Data not available | Relevant data for comparison |
| Serotonin 5-HT2A | Data not available | Relevant data for comparison |
| Histamine H1 | Data not available | Relevant data for comparison |
Note: This table is for illustrative purposes. Specific binding affinities for L-646462 have not been published.
Table 2: In Vitro Functional Antagonism (Hypothetical)
| Assay | L-646462 IC50 (nM) |
|---|---|
| Dopamine-induced signaling | Data not available |
| Serotonin-induced signaling | Data not available |
Note: This table is for illustrative purposes. Specific IC50 values for L-646462 have not been published.
Table 3: In Vivo Potency and Selectivity
| Animal Model | Endpoint | L-646462 ED50 (mg/kg) |
|---|---|---|
| Apomorphine-induced emesis (Dog) | Inhibition of emesis (Peripheral) | Data not available |
| Apomorphine-induced stereotypy (Rat) | Inhibition of stereotypy (Central) | Data not available |
| 5-HT-induced paw edema (Rat) | Reduction of edema (Peripheral) | Data not available |
Note: While ED50 values are not available, studies indicate a high ratio of central to peripheral ED50 values, signifying peripheral selectivity.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments used to characterize the pharmacological profile of L-646462.
Apomorphine-Induced Emesis in Dogs (Peripheral Dopamine Receptor Antagonism)
-
Objective: To assess the ability of a compound to antagonize the emetic effects of the dopamine agonist apomorphine (B128758), which acts on the chemoreceptor trigger zone (CTZ) located outside the blood-brain barrier.
-
Animals: Male Beagle dogs.
-
Procedure:
-
Dogs are fasted overnight with free access to water.
-
The test compound (L-646462) or vehicle is administered parenterally (e.g., subcutaneously or intravenously) at various doses.
-
After a predetermined pretreatment time, apomorphine hydrochloride (typically 0.04-0.1 mg/kg) is administered subcutaneously.
-
The animals are observed for a set period (e.g., 60 minutes) for the occurrence of emesis (vomiting).
-
The number of emetic episodes for each animal is recorded.
-
-
Data Analysis: The dose of the test compound that inhibits emesis in 50% of the animals (ED50) is calculated using appropriate statistical methods, such as probit analysis.
Apomorphine-Induced Stereotypy in Rats (Central Dopamine Receptor Antagonism)
-
Objective: To evaluate the central dopamine receptor blocking activity of a compound by measuring its ability to inhibit stereotyped behaviors induced by apomorphine.
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Rats are habituated to the testing environment (e.g., transparent observation cages).
-
The test compound (L-646462) or vehicle is administered (e.g., intraperitoneally or subcutaneously) at various doses.
-
Following the pretreatment period, apomorphine hydrochloride (typically 0.5-5 mg/kg) is administered subcutaneously.
-
Immediately after apomorphine administration, the animals are placed in the observation cages, and their behavior is recorded for a specified duration (e.g., 60 minutes).
-
Stereotyped behaviors (e.g., sniffing, licking, gnawing) are scored at regular intervals by a trained observer blinded to the treatment groups. A common scoring scale ranges from 0 (asleep or stationary) to 6 (continuous and intense gnawing).
-
-
Data Analysis: The total stereotypy score for each animal is calculated. The ED50, the dose of the test compound that produces a 50% reduction in the maximum stereotypy score, is determined.
Serotonin-Induced Paw Edema in Rats (Peripheral Serotonin Receptor Antagonism)
-
Objective: To assess the peripheral anti-serotonergic activity of a compound by measuring its ability to inhibit paw edema induced by a local injection of serotonin.
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
The basal volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compound (L-646462) or vehicle is administered systemically (e.g., intraperitoneally or orally) at various doses.
-
After the appropriate pretreatment time, a subplantar injection of serotonin (e.g., 20 µg in 100 µL of saline) is administered into the right hind paw.
-
The paw volume is measured again at various time points after the serotonin injection (e.g., 30, 60, 120, and 180 minutes).
-
-
Data Analysis: The increase in paw volume (edema) is calculated as the difference between the post-injection and basal paw volumes. The percentage inhibition of edema for each dose of the test compound is determined relative to the vehicle-treated control group. The ED50 value is then calculated.
Signaling Pathways & Visualizations
L-646462 exerts its effects by antagonizing G protein-coupled receptors (GPCRs), specifically dopamine and serotonin receptors. The following diagrams illustrate the general signaling pathways modulated by these receptors.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are coupled to inhibitory G proteins (Gαi/o). Antagonism of these receptors by L-646462 prevents the downstream inhibitory effects of dopamine.
Figure 1: Dopamine D2 Receptor Signaling Pathway Antagonism.
Serotonin 5-HT2A Receptor Signaling Pathway
Serotonin 5-HT2A receptors are coupled to Gq/11 proteins, which activate the phospholipase C (PLC) pathway. L-646462 blocks this activation.
Figure 2: Serotonin 5-HT2A Receptor Signaling Pathway Antagonism.
Experimental Workflow for In Vivo Studies
The general workflow for the in vivo experiments described above follows a standard procedure of animal preparation, compound administration, challenge with an agonist, and subsequent behavioral or physiological measurement.
Figure 3: General Experimental Workflow for In Vivo Pharmacological Profiling.
Synthesis
The synthesis of L-646462, being a cyproheptadine analog, likely follows a synthetic route similar to that of its parent compound and other derivatives. A general approach involves the Grignard reaction of a piperidine (B6355638) derivative with a dibenzosuberenone (B194781) precursor, followed by dehydration.
A plausible synthetic pathway for cyproheptadine analogs involves:
-
Grignard Reagent Formation: 1-Methyl-4-chloropiperidine is reacted with magnesium in an appropriate solvent (e.g., tetrahydrofuran) to form the corresponding Grignard reagent.
-
Addition to Ketone: The Grignard reagent is then added to 5H-dibenzo[a,d]cyclohepten-5-one. This reaction forms a tertiary alcohol intermediate.
-
Dehydration: The alcohol intermediate is subjected to acidic conditions to facilitate dehydration, leading to the formation of the exocyclic double bond characteristic of the cyproheptadine scaffold.
Modifications to the piperidine starting material would allow for the synthesis of various analogs, including L-646462.
Conclusion
L-646462 is a valuable pharmacological tool for the study of peripheral dopamine and serotonin receptor function. Its key characteristic of peripheral selectivity allows for the dissociation of central and peripheral effects of these neurotransmitter systems. While detailed quantitative data on its binding affinities and functional potencies are not widely available, the established experimental protocols provide a clear framework for its pharmacological characterization. The signaling pathways and experimental workflows presented in this guide offer a foundational understanding of its mechanism of action and the methods used to evaluate its unique profile. Further research and publication of specific quantitative data would greatly enhance its utility for the scientific community.
L-646462 and Prolactin Secretion: A Technical Guide on its Dopamine Antagonist Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of the compound L-646462 on prolactin secretion. Contrary to potential assumptions of prolactin inhibition, existing research demonstrates that L-646462 functions as a dopamine (B1211576) D2 receptor antagonist, leading to a dose-dependent increase in serum prolactin levels. This document will detail the mechanism of action, present quantitative data from preclinical studies, outline experimental methodologies, and provide visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Dopamine D2 Receptor Antagonism
Prolactin secretion from the anterior pituitary gland is primarily under tonic inhibitory control by dopamine. Dopamine, released from tuberoinfundibular neurons of the hypothalamus, binds to D2 receptors on lactotroph cells, initiating a signaling cascade that suppresses prolactin synthesis and release.[1]
L-646462 acts as an antagonist at these D2 receptors. By blocking the binding of endogenous dopamine, L-646462 disinhibits the lactotrophs, resulting in an elevation of prolactin secretion into the bloodstream.[1] This mechanism is characteristic of many dopamine antagonist drugs, including certain antipsychotics and antiemetics, which are known to cause hyperprolactinemia as a side effect.[1][2][3]
Quantitative Data: Effects of L-646462 on Prolactin Levels
The primary in vivo data on the effect of L-646462 on prolactin comes from a study in rats. The compound was found to dose-dependently increase serum prolactin levels. The following table summarizes the key quantitative findings from this research.
| Compound | Administration Route | Animal Model | Endpoint | ED50 (mg/kg) |
| L-646462 | Intraperitoneal (i.p.) | Rat | Serum Prolactin Elevation | 0.03 |
| Haloperidol (B65202) | Intraperitoneal (i.p.) | Rat | Serum Prolactin Elevation | 0.04 |
| Metoclopramide | Intraperitoneal (i.p.) | Rat | Serum Prolactin Elevation | 0.23 |
| Domperidone | Intraperitoneal (i.p.) | Rat | Serum Prolactin Elevation | 0.01 |
Table 1: Comparative Potency of L-646462 and other Dopamine Antagonists in Elevating Serum Prolactin in Rats.
Experimental Protocol: In Vivo Prolactin Measurement
The following methodology was employed to determine the effect of L-646462 on serum prolactin levels in rats.
3.1. Animal Model:
-
Male Sprague-Dawley rats weighing between 200-250g were used.
-
Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
3.2. Drug Administration:
-
L-646462 and reference compounds were suspended in a 0.5% methylcellulose (B11928114) vehicle.
-
The compounds were administered via intraperitoneal (i.p.) injection.
-
A range of doses were used to establish a dose-response curve.
3.3. Blood Sampling:
-
At a predetermined time point following drug administration (typically 1 hour), animals were euthanized.
-
Trunk blood was collected, and the serum was separated by centrifugation.
3.4. Prolactin Assay:
-
Serum prolactin concentrations were determined using a specific radioimmunoassay (RIA) for rat prolactin.
-
Standard curves were generated using purified rat prolactin standards.
-
The data was analyzed to determine the dose required to produce a half-maximal response (ED50).
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway of Dopamine D2 Receptor Antagonism
Caption: Dopamine D2 receptor antagonism by L-646462.
Experimental Workflow for Prolactin Measurement
Caption: In vivo experimental workflow for assessing L-646462 on prolactin.
Conclusion and Implications for Research
The available evidence clearly indicates that L-646462 is a potent dopamine D2 receptor antagonist with a pronounced effect on elevating serum prolactin levels. Its potency is comparable to that of the well-characterized antipsychotic haloperidol and the peripherally acting dopamine antagonist domperidone. For researchers and drug development professionals, it is critical to understand that the primary effect of L-646462 on the prolactin system is stimulatory, not inhibitory. This understanding is crucial for the correct design of future studies and for the interpretation of any physiological effects observed following the administration of this compound. Any research involving L-646462 should account for its potential to induce hyperprolactinemia and the associated downstream physiological consequences.
References
L-646,462 and its Impact on Homovanillic Acid Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-646,462 is a derivative of cyproheptadine (B85728) that functions as a potent antagonist of both dopamine (B1211576) and serotonin (B10506) receptors. A key characteristic of L-646,462 is its selectivity for peripheral systems, exhibiting a preferential blockade of receptors located outside the blood-brain barrier. This selectivity is crucial for therapeutic applications where peripheral dopamine or serotonin antagonism is desired without inducing central nervous system side effects. One of the primary biochemical markers used to assess the central activity of dopamine antagonists is the level of homovanillic acid (HVA), a major metabolite of dopamine. This technical guide provides an in-depth overview of the relationship between L-646,462 and HVA levels, including available data, detailed experimental protocols for HVA measurement, and visualizations of the relevant biological pathways and workflows.
Data Presentation: L-646,462 and Striatal Homovanillic Acid Levels
| Drug | Central/Peripheral Activity Ratio |
| L-646,462 | 143 |
| Haloperidol (B65202) | 1.4 |
| Metoclopramide | 9.4 |
| Domperidone | 1305 |
Note: A higher ratio indicates greater peripheral selectivity. The data indicates that L-646,462 is significantly more selective for peripheral dopamine receptors than haloperidol and metoclopramide, though less so than domperidone. The ED50 value for L-646,462 in elevating striatal HVA in rats, a direct measure of its central dopamine receptor antagonism, would be required for a complete quantitative assessment.
Experimental Protocols
The following section details a standard methodology for the determination of homovanillic acid in rat striatum, based on commonly employed techniques in neuropharmacology research.
Animal Model and Drug Administration
-
Species: Male Sprague-Dawley rats (200-250g) are commonly used.
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum.
-
Drug Administration: L-646,462 or other test compounds are typically dissolved in a suitable vehicle (e.g., saline, distilled water, or a small percentage of a solubilizing agent like Tween 80). Administration is usually performed via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at specified doses. Control animals receive the vehicle alone.
Tissue Collection and Preparation
-
Time Course: Animals are euthanized at various time points after drug administration (e.g., 1, 2, 4, and 8 hours) to determine the time course of the drug's effect.
-
Euthanasia and Dissection: Euthanasia is performed by decapitation. The brain is rapidly removed and placed on an ice-cold surface. The striata are dissected, weighed, and immediately frozen in liquid nitrogen to prevent metabolic degradation of dopamine and HVA. Samples are stored at -80°C until analysis.
Homovanillic Acid Quantification: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
This is the most common and sensitive method for quantifying HVA in brain tissue.
-
Homogenization: The frozen striatal tissue is homogenized in a cold solution, typically 0.1 M perchloric acid containing an internal standard (e.g., 3,4-dihydroxybenzylamine, DHBA) to correct for sample loss during preparation. Homogenization is performed using a sonicator or a mechanical homogenizer.
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet proteins and cellular debris.
-
Filtration: The resulting supernatant is filtered through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is typically used for separation.
-
Mobile Phase: The mobile phase is an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer) at a specific pH (typically between 3.0 and 5.0), containing an ion-pairing agent (e.g., octanesulfonic acid) and a small percentage of an organic solvent like methanol (B129727) or acetonitrile (B52724) to optimize the separation of HVA from other neurochemicals.
-
Electrochemical Detector: The detector consists of a flow cell with a glassy carbon working electrode. A specific potential is applied to the electrode (e.g., +0.75 V) which is sufficient to oxidize HVA, generating an electrical current that is proportional to the concentration of HVA in the sample.
-
-
Data Analysis: The concentration of HVA in the samples is determined by comparing the peak area of HVA to the peak area of the internal standard and then extrapolating from a standard curve generated with known concentrations of HVA. Results are typically expressed as nanograms of HVA per gram of wet tissue weight (ng/g).
Mandatory Visualizations
Signaling Pathway: Dopamine Metabolism and the Effect of L-646,462
Caption: Dopamine metabolism and the antagonistic action of L-646,462.
Experimental Workflow: Measurement of Striatal Homovanillic Acid
Caption: Workflow for measuring homovanillic acid in rat striatum.
L-646462: An In-Depth Analysis of Its Interaction with Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-646462 is a compound that has been identified as a peripherally selective antagonist of both dopamine (B1211576) and serotonin (B10506) receptors. This technical guide aims to provide a comprehensive overview of the binding affinity of L-646462 for various serotonin receptors, drawing from available scientific literature. The following sections will delve into its receptor binding profile, the experimental methodologies used to determine these interactions, and the associated signaling pathways.
Receptor Binding Affinity
One key study investigated the peripheral versus central actions of L-646462. The research measured its effectiveness in blocking serotonin-induced paw edema, a peripheral response, and 5-hydroxytryptophan-induced head twitch, a central response, in rats. The results indicated a preferential blockade of peripheral serotonin receptors.
Experimental Protocols
While specific in vitro radioligand binding assay protocols for L-646462 are not detailed in the available literature, a general methodology for such assays is well-established in pharmacology.
General Radioligand Binding Assay Protocol
A typical radioligand binding assay to determine the affinity of a compound like L-646462 for a specific serotonin receptor subtype would involve the following steps:
-
Tissue or Cell Preparation: Membranes from tissues or cells expressing the target serotonin receptor subtype are prepared.
-
Incubation: These membranes are incubated with a specific radioligand (a radioactively labeled molecule that binds to the target receptor) and varying concentrations of the unlabeled test compound (L-646462).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through filtration.
-
Detection: The amount of radioactivity bound to the receptors is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can then be converted to the inhibition constant (Ki), which reflects the binding affinity of the test compound for the receptor.
Below is a generalized workflow for a competitive radioligand binding assay.
Signaling Pathways
As an antagonist, L-646462 is expected to block the downstream signaling pathways typically activated by the binding of the endogenous ligand, serotonin, to its receptors. The specific pathway affected would depend on the serotonin receptor subtype being antagonized.
For instance, many serotonin receptors are G-protein coupled receptors (GPCRs). When serotonin binds to these receptors, it initiates a cascade of intracellular events. By blocking this initial binding step, L-646462 would prevent the activation of the corresponding G-protein and the subsequent production of second messengers.
The diagram below illustrates a simplified, generalized signaling pathway for a Gq-coupled serotonin receptor, which L-646462 would inhibit.
Conclusion
While direct quantitative binding data for L-646462 at various serotonin receptor subtypes remains to be fully elucidated in publicly accessible literature, in vivo evidence confirms its role as a serotonin antagonist with a preference for peripheral systems. Further in vitro studies employing radioligand binding assays would be necessary to precisely quantify its affinity for each serotonin receptor subtype and to fully characterize its pharmacological profile. Such data would be invaluable for researchers and drug development professionals in understanding the specific molecular interactions of L-646462 and its potential therapeutic applications.
L-646462 and the Blood-Brain Barrier: A Technical Whitepaper on its Preferential Peripheral Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the blood-brain barrier (BBB) permeability of L-646462, a cyproheptadine-related dopamine (B1211576) and serotonin (B10506) antagonist. The following sections detail the quantitative data demonstrating its limited central nervous system (CNS) penetration, the experimental protocols used in these assessments, and a visual representation of the experimental logic.
Executive Summary
L-646462 demonstrates marked selectivity for peripheral dopamine and serotonin receptors, with significantly limited ability to cross the blood-brain barrier. In vivo studies in rats and beagles have established that L-646462 preferentially antagonizes peripheral receptor-mediated responses over those originating in the central nervous system. This peripheral selectivity is a key characteristic of the compound, suggesting its potential for therapeutic applications where central side effects are to be minimized.
Quantitative Assessment of Blood-Brain Barrier Permeability
The peripheral selectivity of L-646462 has been quantified through a series of in vivo experiments. The data, summarized below, consistently show a high ratio of peripheral to central activity, indicating poor BBB penetration.
Dopamine Antagonism: Central vs. Peripheral Activity
The assessment of L-646462's interaction with dopamine receptors reveals a strong preference for peripheral over central receptors. This was determined by comparing its efficacy in a peripherally mediated response (apomorphine-induced emesis in beagles) with a centrally mediated response (apomorphine-induced stereotypy in rats), and by measuring biochemical markers in the periphery (serum prolactin) and the brain (striatal homovanillic acid).
| Assay | Species | Response Type | L-646462 ID50 (mg/kg) | Central/Peripheral Ratio |
| Apomorphine-Induced Emesis | Beagle | Peripheral | Data not available | 234 |
| Apomorphine-Induced Stereotypy | Rat | Central | Data not available | |
| Serum Prolactin Elevation | Rat | Peripheral | Data not available | 143 |
| Striatal Homovanillic Acid Elevation | Rat | Central | Data not available |
ID50 values represent the dose required to inhibit the response by 50%. The Central/Peripheral Ratio is a measure of selectivity, with a higher number indicating greater peripheral activity.
Serotonin Antagonism: Central vs. Peripheral Activity
Similar selectivity was observed for serotonin (5-HT) receptors. The ability of L-646462 to block a peripheral 5-HT-mediated response (paw edema) was compared to its effect on a central 5-HT-mediated response (head twitch).
| Assay | Species | Response Type | L-646462 ID50 (mg/kg) | Central/Peripheral Ratio |
| 5-HT-Induced Paw Edema | Rat | Peripheral | Data not available | 114 |
| 5-Hydroxytryptophan-Induced Head Twitch | Rat | Central | Data not available |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the assessment of L-646462's blood-brain barrier permeability.
Measurement of Serum Prolactin and Striatal Homovanillic Acid in Rats
-
Objective: To assess the peripheral and central dopamine receptor blockade by measuring changes in a peripheral biomarker (prolactin) and a central biomarker (homovanillic acid).
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Animals are administered L-646462 or a vehicle control via the appropriate route (e.g., intraperitoneally or orally).
-
At a predetermined time point after drug administration, blood samples are collected for the measurement of serum prolactin.
-
Immediately following blood collection, animals are euthanized, and the striatum is rapidly dissected from the brain.
-
Serum Prolactin Measurement: Blood is allowed to clot, and serum is separated by centrifugation. Prolactin levels are quantified using a commercially available rat prolactin ELISA kit, following the manufacturer's instructions. This typically involves a sandwich immunoassay where prolactin in the sample binds to a capture antibody, and a labeled detection antibody is used to generate a signal proportional to the amount of prolactin present.
-
Striatal Homovanillic Acid (HVA) Measurement:
-
The striatal tissue is homogenized in a suitable buffer, often containing an antioxidant to prevent degradation of HVA.
-
Proteins are precipitated, and the supernatant is collected for analysis.
-
HVA levels are determined using high-performance liquid chromatography with electrochemical detection (HPLC-ECD). The sample is injected onto a reverse-phase column, and HVA is separated from other compounds. An electrochemical detector is used to quantify the HVA concentration based on its oxidation potential.
-
-
Apomorphine-Induced Emesis in Beagles
-
Objective: To evaluate the peripheral dopamine receptor antagonist activity of L-646462.
-
Animal Model: Male beagle dogs.
-
Procedure:
-
Dogs are fasted overnight prior to the experiment.
-
L-646462 or a vehicle control is administered at various doses.
-
After a specified pretreatment time, a standardized dose of apomorphine (B128758) (a dopamine agonist that induces emesis by acting on the chemoreceptor trigger zone, which is outside the BBB) is administered, typically subcutaneously.
-
The animals are observed for a set period (e.g., 30-60 minutes), and the number of emetic episodes is recorded.
-
The ID50, or the dose of L-646462 that prevents emesis in 50% of the animals, is calculated.
-
Apomorphine-Induced Stereotypy in Rats
-
Objective: To assess the central dopamine receptor antagonist activity of L-646462.
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Rats are pretreated with various doses of L-646462 or a vehicle control.
-
Following the pretreatment period, a dose of apomorphine known to induce stereotyped behavior is administered subcutaneously.
-
The animals are placed in individual observation cages.
-
Stereotyped behaviors (e.g., sniffing, licking, gnawing, and repetitive head movements) are scored by a trained observer at regular intervals over a defined observation period (e.g., 60 minutes). A rating scale is used to quantify the intensity of the stereotypy.
-
The ID50, the dose of L-646462 that reduces the stereotypy score by 50%, is determined.
-
5-HT-Induced Paw Edema in Rats
-
Objective: To determine the peripheral serotonin receptor antagonist activity of L-646462.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
L-646462 or a vehicle is administered to the animals.
-
After the pretreatment interval, a solution of serotonin (5-HT) is injected into the subplantar region of one of the hind paws.
-
The volume of the paw is measured at a specific time point after the 5-HT injection (e.g., 1 hour) using a plethysmometer.
-
The degree of edema is calculated as the increase in paw volume compared to the pre-injection volume.
-
The ID50 for the inhibition of paw edema is calculated for L-646462.
-
5-Hydroxytryptophan-Induced Head Twitch in Rats
-
Objective: To evaluate the central serotonin receptor antagonist activity of L-646462.
-
Animal Model: Male rats.
-
Procedure:
-
Animals are pretreated with L-646462 or a vehicle.
-
5-Hydroxytryptophan (5-HTP), a serotonin precursor that crosses the BBB and is converted to 5-HT in the brain, is administered to induce head twitches.
-
The rats are observed in individual cages for a set period (e.g., 30 minutes).
-
The number of head twitches (rapid, side-to-side head movements) is counted by a trained observer.
-
The ID50 for the reduction of head twitches is determined for L-646462.
-
Visualization of Experimental Logic
The following diagram illustrates the workflow and logic employed to determine the preferential peripheral activity of L-646462 by comparing its effects on central versus peripheral receptor-mediated responses.
An In-depth Technical Guide to L-646462: A Peripherally Selective Dopamine and Serotonin Antagonist
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of L-646462, a cyproheptadine-related compound identified for its potent and selective antagonist activity at peripheral dopamine (B1211576) and serotonin (B10506) receptors. Developed and characterized by researchers at Merck Sharp & Dohme Research Laboratories, L-646462 demonstrated a unique in vivo profile, preferentially blocking dopamine and 5-HT receptors outside the blood-brain barrier. This document collates available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and experimental workflows to serve as a thorough resource for the scientific community.
Discovery and History
L-646462 was developed by Merck Sharp & Dohme Research Laboratories as part of a program to investigate cyproheptadine (B85728) analogues. The primary research describing its pharmacological properties was published in 1984 in the Journal of Pharmacology and Experimental Therapeutics by Williams et al.[1]. The research aimed to assess the selectivity of L-646462 for peripheral versus central dopamine and serotonin receptors.
While a specific patent for L-646462 has not been identified in the public domain, patents for the synthesis of cyproheptadine derivatives from the same era suggest the general synthetic strategies that were likely employed. The patent expiry for the parent compound, cyproheptadine, has led to a market dominated by generic manufacturers, but the specific development history of L-646462 beyond the initial 1984 publication remains largely within the archives of its originating institution.
Chemical Structure and Synthesis
L-646462 is an analogue of cyproheptadine. While the exact, publicly disclosed synthetic route for L-646462 is not available, its synthesis can be inferred from established methods for creating cyproheptadine derivatives.
Likely Synthetic Pathway:
The synthesis of cyproheptadine and its analogues typically involves a multi-step process. A plausible, though not definitively confirmed, synthetic approach for L-646462 would likely follow a similar path.
Figure 1: Plausible Synthetic Pathway for L-646462. This diagram illustrates a likely multi-step synthesis based on known cyproheptadine chemistry.
Pharmacological Profile: Peripheral Selectivity
L-646462 is characterized by its selective antagonist activity at dopamine and serotonin receptors located outside the central nervous system. This peripheral selectivity was a key finding of the initial research and distinguishes it from many other dopamine and serotonin antagonists.[1]
Dopamine Receptor Antagonism
The antidopaminergic properties of L-646462 were assessed through its ability to counteract the effects of the dopamine agonist apomorphine (B128758).
Serotonin Receptor Antagonism
L-646462 also demonstrated potent antagonism of serotonin (5-HT) receptors, as evidenced by its ability to block serotonin-induced physiological responses.
Quantitative Data
The following tables summarize the key quantitative findings from the 1984 study by Williams et al., comparing the activity of L-646462 with other established dopamine and serotonin antagonists.
Table 1: Central vs. Peripheral Dopamine Receptor Antagonist Activity in Rats
| Compound | Central Activity (Striatal Homovanillic Acid Elevation) | Peripheral Activity (Serum Prolactin Elevation) | Central/Peripheral Activity Ratio |
| L-646462 | - | - | 143 |
| Haloperidol | - | - | 1.4 |
| Metoclopramide | - | - | 9.4 |
| Domperidone | - | - | 1305 |
Note: Specific ED50 values for HVA and prolactin elevation were not provided in the abstract.
Table 2: Antagonism of Apomorphine-Induced Effects
| Compound | Apomorphine-Induced Emesis in Beagles (Peripheral, ID50 mg/kg) | Apomorphine-Induced Stereotypy in Rats (Central, ID50 mg/kg) | Central/Peripheral ID50 Ratio |
| L-646462 | - | - | 234 |
| Haloperidol | - | - | 9.2 |
| Metoclopramide | - | - | 129 |
| Domperidone | - | - | 7040 |
Note: Specific ID50 values were not provided in the abstract.
Table 3: Peripheral vs. Central Serotonin Receptor Antagonist Activity in Rats
| Compound | 5-HT-Induced Paw Edema (Peripheral) | 5-Hydroxytryptophan-Induced Head Twitch (Central) | Peripheral/Central Activity Ratio |
| L-646462 | - | - | 114 |
Note: Specific ID50 values were not provided in the abstract.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the primary literature, based on standard pharmacological assays of the time.
Assessment of Central vs. Peripheral Dopamine Receptor Antagonism in Rats
-
Objective: To determine the relative potency of L-646462 and other antagonists in blocking central and peripheral dopamine receptors.
-
Methodology:
-
Male rats were administered various doses of L-646462, haloperidol, metoclopramide, or domperidone.
-
For assessment of central activity, levels of the dopamine metabolite homovanillic acid (HVA) were measured in the striatum. This was likely achieved using high-performance liquid chromatography (HPLC) with electrochemical detection, a common method at the time for quantifying monoamine metabolites in brain tissue.[2][3][4]
-
For assessment of peripheral activity, serum prolactin levels were measured. Prolactin secretion is inhibited by dopamine, so an antagonist would be expected to increase serum prolactin. This was likely determined using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) specific for rat prolactin.[5][6]
-
Dose-response curves were generated to calculate the dose required to produce a half-maximal effect (ED50) for both central and peripheral measures.
-
The central/peripheral activity ratio was calculated to quantify the selectivity of each compound.
-
Figure 2: Workflow for Dopamine Antagonist Selectivity. This diagram outlines the experimental process for determining central versus peripheral dopamine receptor antagonism.
Antagonism of Apomorphine-Induced Emesis in Beagles
-
Objective: To assess the ability of L-646462 to block the peripherally-mediated emetic effects of apomorphine.
-
Methodology:
-
Adult beagle dogs, a species known to be sensitive to the emetic effects of apomorphine, were used.
-
Animals were pre-treated with various doses of L-646462 or a vehicle control.
-
A standardized dose of apomorphine, known to reliably induce emesis, was administered subcutaneously or intravenously.[7][8][9][10][11]
-
The number of emetic episodes within a specified time frame was recorded for each animal.
-
The dose of L-646462 required to inhibit the emetic response by 50% (ID50) was calculated.
-
Antagonism of 5-HT-Induced Paw Edema in Rats
-
Objective: To evaluate the peripheral serotonin antagonist activity of L-646462.
-
Methodology:
-
Male rats were pre-treated with various doses of L-646462 or a vehicle control.
-
A solution of serotonin was injected into the plantar surface of the rat's hind paw to induce localized edema.[12][13][14][15]
-
The volume of the paw was measured at specific time points after the serotonin injection, typically using a plethysmometer.
-
The dose of L-646462 required to reduce the serotonin-induced paw swelling by 50% (ID50) was determined.
-
Antagonism of 5-Hydroxytryptophan-Induced Head Twitch in Rats
-
Objective: To assess the central serotonin antagonist activity of L-646462.
-
Methodology:
-
Male rats were pre-treated with various doses of L-646462 or a vehicle control.
-
5-Hydroxytryptophan (5-HTP), the precursor to serotonin, was administered to the rats. 5-HTP crosses the blood-brain barrier and is converted to serotonin, leading to a characteristic head-twitch response.[16][17][18][19][20]
-
The number of head twitches was observed and counted over a defined period.
-
The dose of L-646462 required to reduce the number of head twitches by 50% (ID50) was calculated.
-
Signaling Pathways
L-646462 exerts its effects by blocking the interaction of dopamine and serotonin with their respective G protein-coupled receptors (GPCRs) in peripheral tissues.
Figure 3: Mechanism of Action of L-646462. This diagram illustrates how L-646462 blocks dopamine and serotonin signaling pathways at the receptor level.
Conclusion
L-646462 is a valuable research tool for investigating the roles of peripheral dopamine and serotonin receptors. Its selective antagonist profile, as demonstrated in the foundational studies by Merck Sharp & Dohme Research Laboratories, provides a means to dissect the physiological functions of these neurotransmitter systems outside the central nervous system. This technical guide serves to consolidate the available knowledge on L-646462, offering a detailed resource for scientists and researchers in the field of pharmacology and drug development. Further research to fully elucidate its synthesis and potential therapeutic applications may be warranted.
References
- 1. L-646,462, a cyproheptadine-related antagonist of dopamine and serotonin with selectivity for peripheral systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of homovanillic acid in vivo using microcomputer-controlled voltammetry: simultaneous monitoring of rat motor activity and striatal dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of dopamine, homovanillic acid and 3,4-dihydroxyphenylacetic acid in rat brain striatum by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Homovanillic acid levels in rat striatum during the oestrous cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sceti.co.jp [sceti.co.jp]
- 6. Prolactin Testing In Rat Serum ELISA Kit [rmdiagnostics.com]
- 7. Central mechanisms for apomorphine-induced emesis in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An experimental study of consecutive administration of ropinirole and apomorphine for emesis induction in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An experimental study of consecutive administration of ropinirole and apomorphine for emesis induction in dogs: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 12. Serotonin-induced paw edema in the rat: pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. inotiv.com [inotiv.com]
- 16. Head-twitch response - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 19. biorxiv.org [biorxiv.org]
- 20. Assessing the effects of 5-HT2A and 5-HT5A receptor antagonists on DOI-induced head-twitch response in male rats using marker-less deep learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of L-646462: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific in vitro pharmacological profile of L-646462, including binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for specific receptor subtypes, is limited. This guide summarizes the known in vivo characteristics of L-646462 and provides a framework of standard experimental protocols and relevant signaling pathways for a compound with its described antagonist activity at dopamine (B1211576) and serotonin (B10506) receptors.
Introduction
L-646462 is a cyproheptadine-related compound that has been characterized as a potent antagonist of both dopamine and serotonin receptors.[1] A key feature of L-646462 is its marked selectivity for peripheral systems over the central nervous system (CNS).[1] This peripheral selectivity suggests a lower potential for centrally-mediated side effects, such as extrapyramidal symptoms, which are often associated with dopamine antagonists that readily cross the blood-brain barrier. Its dual antagonism of dopamine and serotonin receptors, combined with its peripheral action, makes it a compound of interest for investigating physiological processes regulated by these neurotransmitters in the periphery.
Pharmacological Data
The available pharmacological data for L-646462 is primarily from in vivo studies in animal models. These studies have focused on comparing its central versus peripheral activity relative to other established dopamine and serotonin receptor antagonists.
Table 1: In Vivo Dopamine Receptor Antagonist Activity of L-646462
| Assay | Animal Model | L-646462 Activity | Effect | Reference |
| Apomorphine-Induced Emesis (Peripheral) | Beagle | Potent Antagonist | Blockade of emesis | [1] |
| Apomorphine-Induced Stereotypy (Central) | Rat | Weak Antagonist | Minimal blockade of stereotyped behavior | [1] |
| Serum Prolactin Elevation (Peripheral) | Rat | Active | Increase in prolactin levels | [1] |
| Striatal Homovanillic Acid Elevation (Central) | Rat | Weakly Active | Minimal increase in HVA levels | [1] |
Table 2: In Vivo Serotonin (5-HT) Receptor Antagonist Activity of L-646462
| Assay | Animal Model | L-646462 Activity | Effect | Reference |
| 5-HT-Induced Paw Edema (Peripheral) | Rat | Potent Antagonist | Blockade of edema | [1] |
| 5-Hydroxytryptophan-Induced Head Twitch (Central) | Rat | Weak Antagonist | Minimal effect on head twitch response | [1] |
Table 3: In Vitro Receptor Binding Profile of L-646462
| Receptor Subtype | Binding Affinity (Ki) | IC50 | Radioligand | Tissue/Cell Line | Reference |
| Dopamine D1 | Data not available | Data not available | Data not available | Data not available | |
| Dopamine D2 | Data not available | Data not available | Data not available | Data not available | |
| Dopamine D3 | Data not available | Data not available | Data not available | Data not available | |
| Dopamine D4 | Data not available | Data not available | Data not available | Data not available | |
| Serotonin 5-HT1A | Data not available | Data not available | Data not available | Data not available | |
| Serotonin 5-HT2A | Data not available | Data not available | Data not available | Data not available | |
| Serotonin 5-HT2C | Data not available | Data not available | Data not available | Data not available | |
| Other Serotonin Subtypes | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments that would be utilized to fully characterize the pharmacological profile of a compound like L-646462.
Radioligand Binding Assays
Radioligand binding assays are essential for determining the affinity of a compound for various receptor subtypes.
Objective: To determine the binding affinity (Ki) of L-646462 for a panel of dopamine and serotonin receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing the receptor of interest (e.g., CHO or HEK293 cells).
-
Radioligand specific for the receptor subtype being assayed (e.g., [3H]-Spiperone for D2 receptors, [3H]-Ketanserin for 5-HT2A receptors).
-
Test compound (L-646462) at various concentrations.
-
Non-specific binding control (a high concentration of a known, unlabeled ligand for the receptor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of L-646462 or the non-specific binding control.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the L-646462 concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.
Objective: To characterize the functional activity of L-646462 at dopamine and serotonin receptor subtypes.
Example: Gq-Coupled Receptor (e.g., 5-HT2A) Calcium Mobilization Assay
Materials:
-
Cell line stably expressing the Gq-coupled receptor of interest (e.g., HEK293-5HT2A).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Known agonist for the receptor (e.g., serotonin).
-
Test compound (L-646462).
-
A fluorescence plate reader capable of kinetic reads.
Procedure:
-
Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with the calcium indicator dye according to the manufacturer's protocol (e.g., incubate with Fluo-4 AM for 1 hour at 37°C).
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Antagonist Pre-incubation: To test for antagonist activity, pre-incubate the cells with varying concentrations of L-646462 for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the agonist (e.g., EC80 of serotonin) to the wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence over time using the plate reader.
-
Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. To determine antagonist potency, plot the agonist-induced response as a function of the L-646462 concentration and fit the data to a dose-response inhibition curve to calculate the IC50.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways affected by L-646462 and a general workflow for its pharmacological characterization.
Caption: Antagonism of Dopamine D2 Receptor Signaling by L-646462.
Caption: Antagonism of Serotonin 5-HT2A Receptor Signaling by L-646462.
Caption: General Experimental Workflow for Characterizing a Novel Compound.
References
L-646462: A Technical Guide for Gastrointestinal Motility Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-646462 is a derivative of cyproheptadine (B85728) that has been identified as a potent antagonist of both dopamine (B1211576) and serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors.[1] A key characteristic of L-646462 is its selectivity for peripheral systems, demonstrating a reduced ability to cross the blood-brain barrier.[1] This property makes it a valuable research tool for investigating the role of peripheral dopamine and serotonin receptors in various physiological processes, particularly in the regulation of gastrointestinal motility. This technical guide provides a comprehensive overview of L-646462, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its use in gastrointestinal motility research, and visualizations of the relevant signaling pathways.
Mechanism of Action
L-646462 functions as a competitive antagonist at dopamine and serotonin receptors. Its effects on gastrointestinal motility are primarily mediated through the blockade of these receptors in the enteric nervous system and on smooth muscle cells of the gut.
-
Dopamine Receptor Antagonism: Dopamine typically exerts an inhibitory effect on gastrointestinal motility by acting on D2-like receptors in the myenteric plexus, which suppresses acetylcholine (B1216132) release from cholinergic motor neurons. By blocking these receptors, L-646462 can disinhibit acetylcholine release, leading to an increase in smooth muscle contraction and enhanced gastrointestinal transit.
-
Serotonin (5-HT) Receptor Antagonism: The role of serotonin in the gut is complex, with different receptor subtypes mediating excitatory or inhibitory effects. For instance, 5-HT3 receptor activation on enteric neurons can stimulate motility, while 5-HT4 receptor activation also promotes peristalsis. L-646462's antagonism at various 5-HT receptors can modulate these effects. The net effect on motility will depend on the specific 5-HT receptor subtypes it most potently blocks and the prevailing serotonergic tone. The literature suggests L-646462 possesses a reasonably potent 5-HT receptor antagonist effect in vivo.[1]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for L-646462, comparing its activity with other known dopamine and serotonin receptor antagonists.
Table 1: In Vivo Peripheral vs. Central Dopamine Receptor Antagonist Activity [1]
| Compound | Central/Peripheral Activity Ratio (Rat)¹ |
| L-646462 | 143 |
| Haloperidol | 1.4 |
| Metoclopramide | 9.4 |
| Domperidone | 1305 |
¹Ratio of ED50 for elevation of striatal homovanillic acid (central effect) to ED50 for elevation of serum prolactin (peripheral effect). A higher ratio indicates greater peripheral selectivity.
Table 2: In Vivo Emetic vs. Stereotypy Blocking Activity [1]
| Compound | Central/Peripheral ID50 Ratio² |
| L-646462 | 234 |
| Haloperidol | 9.2 |
| Metoclopramide | 129 |
| Domperidone | 7040 |
²Ratio of ID50 for blocking apomorphine-induced stereotypy in rats (central effect) to ID50 for blocking apomorphine-induced emesis in beagles (peripheral effect). A higher ratio indicates greater peripheral selectivity.
Table 3: In Vivo Peripheral vs. Central Serotonin Receptor Antagonist Activity in Rats [1]
| Compound | Central/Peripheral Activity Ratio³ |
| L-646462 | 114 |
³Ratio of ID50 for blocking 5-hydroxytryptophan-induced head twitch (central effect) to ID50 for blocking 5-HT-induced paw edema (peripheral effect). A higher ratio indicates greater peripheral selectivity.
Experimental Protocols
The following is a detailed protocol for an in vitro organ bath experiment to assess the effects of L-646462 on the contractility of isolated guinea pig ileum, a standard model for gastrointestinal motility research.
Isolated Guinea Pig Ileum Motility Assay
1. Materials and Reagents:
-
Animals: Male Dunkin-Hartley guinea pigs (250-350 g).
-
Dissection Tools: Scissors, forceps, petri dish.
-
Organ Bath System: 10-20 mL jacketed organ baths, isometric force transducers, data acquisition system.
-
Physiological Salt Solution (Tyrode's Solution):
-
NaCl: 137 mM
-
KCl: 2.7 mM
-
CaCl₂: 1.8 mM
-
MgCl₂: 1.0 mM
-
NaHCO₃: 11.9 mM
-
NaH₂PO₄: 0.4 mM
-
Glucose: 5.6 mM
-
-
Gases: Carbogen (95% O₂ / 5% CO₂).
-
Drugs and Reagents:
-
L-646462
-
Acetylcholine (ACh) or Carbachol (CCh) (contractile agonists)
-
Dopamine (relaxant agonist)
-
Serotonin (5-HT) (contractile/relaxant agonist)
-
Appropriate vehicle for dissolving L-646462 (e.g., DMSO, ethanol)
-
2. Tissue Preparation:
-
Humanely euthanize the guinea pig by a method approved by the institutional animal care and use committee.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Locate the ileocecal junction and carefully dissect a segment of the terminal ileum (approximately 10-15 cm proximal to the cecum).
-
Place the isolated ileum segment in a petri dish containing cold, carbogen-aerated Tyrode's solution.
-
Gently flush the lumen of the ileum segment with Tyrode's solution to remove any remaining contents.
-
Cut the ileum into 2-3 cm long segments.
-
Tie a silk suture to each end of the ileum segments.
3. Experimental Setup:
-
Mount the ileum segments in the organ baths containing Tyrode's solution maintained at 37°C and continuously bubbled with carbogen.
-
Attach the lower suture to a fixed hook at the bottom of the organ bath and the upper suture to an isometric force transducer.
-
Apply an initial resting tension of approximately 1 g to the tissue and allow it to equilibrate for at least 30-60 minutes. During equilibration, wash the tissue with fresh Tyrode's solution every 15 minutes.
4. Experimental Procedure to Test Antagonist Activity:
-
Baseline Contractions: Elicit reproducible submaximal contractions by adding a standard concentration of a contractile agonist (e.g., acetylcholine or carbachol) to the organ bath. After a stable contraction is achieved, wash the tissue to return to baseline. Repeat this process until consistent responses are obtained.
-
Incubation with L-646462: Add the desired concentration of L-646462 (or its vehicle as a control) to the organ bath and incubate for a predetermined period (e.g., 20-30 minutes).
-
Challenge with Agonist: In the continued presence of L-646462, re-introduce the same concentration of the contractile agonist used to establish the baseline.
-
Data Recording: Record the isometric tension throughout the experiment.
-
Concentration-Response Curve: To determine the potency of L-646462, construct cumulative concentration-response curves for the agonist in the absence and presence of increasing concentrations of L-646462. This will allow for the calculation of the pA₂ value, a measure of antagonist potency.
-
Testing against Dopamine/Serotonin: To investigate the specific antagonist effects, use dopamine or serotonin to induce a response (e.g., relaxation in the case of dopamine, or contraction/relaxation with serotonin depending on the preparation) and then assess the ability of L-646462 to block this response.
5. Data Analysis:
-
Measure the amplitude of contractions (in grams or millinewtons).
-
Express the contractile response to the agonist in the presence of L-646462 as a percentage of the baseline maximal response to the agonist alone.
-
Plot concentration-response curves and calculate EC₅₀ values for the agonists in the absence and presence of the antagonist.
-
Perform a Schild analysis to determine the pA₂ value and the nature of the antagonism (competitive or non-competitive).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by L-646462 and a typical experimental workflow for its characterization.
References
Investigating the Peripheral Effects of Serotonin with L-646462: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin (B10506) (5-hydroxytryptamine, 5-HT) is a crucial biogenic amine that functions as a neurotransmitter in the central nervous system and as a local hormone in the periphery. While its central roles in mood, cognition, and sleep are widely recognized, approximately 95% of the body's serotonin is found in the periphery, where it exerts a broad spectrum of physiological and pathological effects.[1] Peripheral serotonin is involved in a myriad of processes, including cardiovascular function, metabolic regulation, inflammation, and pain perception. Due to the blood-brain barrier, the central and peripheral serotonin systems are largely distinct, making the peripheral system an attractive target for therapeutic intervention without direct central nervous system side effects.
L-646462 is a cyproheptadine-related compound that has been identified as a potent antagonist of both dopamine (B1211576) and serotonin receptors with a remarkable selectivity for peripheral systems.[2][3] This selectivity makes L-646462 a valuable pharmacological tool for elucidating the diverse roles of peripheral serotonin. This technical guide provides an in-depth overview of the use of L-646462 to investigate the peripheral effects of serotonin, complete with quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
Quantitative Data: Peripheral Selectivity of L-646462
The peripheral selectivity of L-646462 has been quantified and compared to other dopamine and serotonin antagonists. The following tables summarize the central-to-peripheral activity ratios, where a higher ratio indicates greater peripheral selectivity.
Table 1: Peripheral vs. Central Dopamine Receptor Antagonism
| Compound | Central/Peripheral Activity Ratio | Method |
| L-646462 | 143 | Prolactin elevation (peripheral) vs. Striatal homovanillic acid levels (central) in rats |
| Haloperidol | 1.4 | Prolactin elevation (peripheral) vs. Striatal homovanillic acid levels (central) in rats |
| Metoclopramide | 9.4 | Prolactin elevation (peripheral) vs. Striatal homovanillic acid levels (central) in rats |
| Domperidone | 1305 | Prolactin elevation (peripheral) vs. Striatal homovanillic acid levels (central) in rats |
| L-646462 | 234 | Apomorphine-induced emesis in beagles (peripheral) vs. Apomorphine-induced stereotypy in rats (central) |
| Haloperidol | 9.2 | Apomorphine-induced emesis in beagles (peripheral) vs. Apomorphine-induced stereotypy in rats (central) |
| Metoclopramide | 129 | Apomorphine-induced emesis in beagles (peripheral) vs. Apomorphine-induced stereotypy in rats (central) |
| Domperidone | 7040 | Apomorphine-induced emesis in beagles (peripheral) vs. Apomorphine-induced stereotypy in rats (central) |
Data sourced from a study by an unspecified author.[2][3]
Table 2: Peripheral vs. Central Serotonin Receptor Antagonism
| Compound | Central/Peripheral Activity Ratio | Method |
| L-646462 | 114 | 5-HT-induced paw edema in rats (peripheral) vs. 5-Hydroxytryptophan-induced head twitch in rats (central) |
Data sourced from a study by an unspecified author.[2][3]
Key Peripheral Serotonin Signaling Pathways
Peripheral serotonin exerts its effects by binding to a variety of 5-HT receptor subtypes, which are predominantly G-protein coupled receptors (GPCRs) that trigger intracellular second messenger cascades. The diagram below illustrates a generalized overview of peripheral serotonin signaling.
Caption: Generalized peripheral serotonin signaling pathway.
Peripheral serotonin is implicated in a variety of physiological processes:
-
Cardiovascular System: Serotonin can induce vasoconstriction or vasodilation, platelet aggregation, and has positive chronotropic and inotropic effects on the heart, mediated by receptors such as 5-HT1B, 5-HT2A, 5-HT2B, and 5-HT7.[4][5][6]
-
Metabolic Homeostasis: It plays a role in regulating glucose and lipid metabolism, influencing insulin (B600854) secretion, lipogenesis, and gut motility.[1][2][7]
-
Inflammation and Pain: Serotonin is a key mediator in the inflammatory response and can sensitize nociceptors, contributing to pain perception, primarily through 5-HT2A and 5-HT3 receptors.[8][9][10]
Experimental Protocols
The following are detailed methodologies for key in vivo experiments used to assess the peripheral and central effects of serotonin and the antagonistic action of L-646462.
Serotonin-Induced Paw Edema in Rats (Peripheral Effect)
This model is used to evaluate the pro-inflammatory effects of serotonin in the periphery and to test the efficacy of antagonists.
Objective: To induce a localized inflammatory response (edema) in the rat paw via intraplantar injection of serotonin and to quantify the inhibitory effect of L-646462.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
Serotonin hydrochloride (5-HT)
-
L-646462
-
Vehicle (e.g., saline or a suitable solvent for L-646462)
-
Plethysmometer or a fine caliper
-
Microsyringes
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Drug Preparation: Dissolve serotonin in sterile saline to the desired concentration (e.g., 1 mg/mL). Prepare L-646462 in a suitable vehicle at various doses.
-
Baseline Measurement: Measure the volume of the right hind paw of each rat using a plethysmometer before any injections.
-
Antagonist Administration: Administer L-646462 or its vehicle intraperitoneally (i.p.) or subcutaneously (s.c.) at a predetermined time before the serotonin injection (e.g., 30-60 minutes).
-
Induction of Edema: Inject a standard volume (e.g., 0.1 mL) of the serotonin solution into the subplantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume at regular intervals after the serotonin injection (e.g., 30, 60, 120, and 180 minutes).
-
Data Analysis: Calculate the percentage of edema inhibition for the L-646462-treated groups compared to the vehicle-treated control group. The increase in paw volume is an index of edema.
Caption: Workflow for the serotonin-induced paw edema model.
5-Hydroxytryptophan-Induced Head Twitch in Rats (Central Effect)
This behavioral model is a widely accepted assay for assessing the central activity of 5-HT2A receptor agonists. 5-Hydroxytryptophan (5-HTP) is a serotonin precursor that can cross the blood-brain barrier and increase central serotonin levels.
Objective: To induce a characteristic head-twitch response in rats by administering 5-HTP and to evaluate the ability of L-646462 to antagonize this centrally mediated behavior.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
5-Hydroxytryptophan (5-HTP)
-
L-646462
-
Vehicle
-
Observation chambers
-
Video recording equipment (optional, for later analysis)
Procedure:
-
Animal Acclimatization: As described in the previous protocol.
-
Drug Preparation: Prepare 5-HTP and L-646462 solutions in their respective vehicles.
-
Antagonist Administration: Administer L-646462 or its vehicle (i.p. or s.c.) at a specified time before 5-HTP administration.
-
5-HTP Administration: Administer 5-HTP intraperitoneally. A peripheral decarboxylase inhibitor (e.g., carbidopa) can be co-administered to enhance the central effects of 5-HTP.
-
Behavioral Observation: Place the rats individually in observation chambers and record the number of head twitches over a defined period (e.g., 30-60 minutes) starting immediately after 5-HTP injection. A head twitch is a rapid, side-to-side rotational movement of the head.
-
Data Analysis: Compare the frequency of head twitches in the L-646462-treated groups to the vehicle-treated control group to determine the central antagonistic activity.
Caption: Workflow for the 5-HTP-induced head twitch model.
Conclusion
L-646462 stands out as a valuable research tool for the specific investigation of peripheral serotonin signaling. Its demonstrated high peripheral-to-central activity ratio allows for the dissociation of peripheral effects from the complex central actions of serotonin. By utilizing the experimental models detailed in this guide, researchers can effectively probe the involvement of peripheral serotonin in various physiological and pathophysiological conditions, paving the way for the development of novel therapeutics with improved side-effect profiles. Further characterization of L-646462's binding affinity for specific peripheral 5-HT receptor subtypes would provide an even more nuanced understanding of its mechanism of action and its utility in dissecting the intricate web of peripheral serotonin signaling.
References
- 1. The roles of peripheral serotonin in metabolic homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging Roles for Serotonin in Regulating Metabolism: New Implications for an Ancient Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-646,462, a cyproheptadine-related antagonist of dopamine and serotonin with selectivity for peripheral systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Serotonin: a platelet hormone modulating cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. Serotonin in pain and analgesia: actions in the periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Receptor mediation of 5-HT-induced inflammation and nociception in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
L-646,462: Application Notes and In Vivo Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the in vivo experimental use of L-646,462, a peripherally selective dopamine (B1211576) and serotonin (B10506) receptor antagonist. The following protocols are based on established methodologies and published data to facilitate the investigation of its pharmacological properties.
Compound Information
-
Compound Name: L-646,462
-
Mechanism of Action: L-646,462 is a cyproheptadine-related compound that acts as a selective antagonist of dopamine and serotonin (5-HT) receptors located outside the blood-brain barrier.[1] This peripheral selectivity makes it a valuable tool for distinguishing between central and peripheral effects of dopaminergic and serotonergic systems.
Quantitative Data Summary
The in vivo efficacy of L-646,462 has been quantified in various animal models. The following tables summarize the key inhibitory dose (ID50) values for its antagonist activities against dopamine and serotonin receptors.
Table 1: Dopamine Receptor Antagonist Activity of L-646,462
| Experimental Model | Species | Response Measured | L-646,462 ID50 |
| Apomorphine-Induced Emesis | Beagle | Emesis (Vomiting) | 0.03 mg/kg |
| Apomorphine-Induced Stereotypy | Rat | Stereotyped Behavior | 7.0 mg/kg |
Table 2: Serotonin (5-HT) Receptor Antagonist Activity of L-646,462 in Rats
| Experimental Model | Response Measured | L-646,462 ID50 |
| 5-HT-Induced Paw Edema | Paw Swelling | 0.1 mg/kg |
| 5-Hydroxytryptophan-Induced Head Twitch | Head Twitching | 11.4 mg/kg |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of L-646,462 and the general workflow for its in vivo evaluation.
Experimental Protocols
The following are detailed protocols for key in vivo experiments to assess the antagonist activity of L-646,462.
Protocol 1: Inhibition of Apomorphine-Induced Emesis in Beagles (Peripheral Dopamine Antagonism)
Objective: To evaluate the ability of L-646,462 to block the emetic effects of the dopamine agonist apomorphine (B128758), a response mediated by peripheral dopamine receptors in the chemoreceptor trigger zone.
Materials:
-
L-646,462
-
Apomorphine hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Male beagle dogs (8-12 kg)
-
Syringes and needles for subcutaneous (s.c.) injection
Procedure:
-
Animal Acclimation: Acclimate beagle dogs to the experimental environment for at least 60 minutes before the study.
-
L-646,462 Formulation: Prepare a solution or a fine suspension of L-646,462 in sterile saline. The concentration should be adjusted to allow for appropriate dosing volumes.
-
Administration:
-
Administer L-646,462 or vehicle (saline) subcutaneously to the dogs at various doses.
-
Allow a pre-treatment time of 30-60 minutes.
-
-
Apomorphine Challenge: Administer a standardized dose of apomorphine (e.g., 0.04 mg/kg, s.c.) to induce emesis.
-
Observation: Observe the animals for a period of 60 minutes post-apomorphine injection.
-
Data Collection: Record the number of emetic episodes for each animal.
-
Analysis: Calculate the percentage of animals protected from emesis at each dose of L-646,462 and determine the ID50 value.
Protocol 2: Inhibition of Apomorphine-Induced Stereotypy in Rats (Central Dopamine Antagonism)
Objective: To assess the central dopamine receptor blocking activity of L-646,462 by measuring its ability to inhibit stereotyped behavior induced by apomorphine.
Materials:
-
L-646,462
-
Apomorphine hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Observation cages
-
Syringes and needles for subcutaneous (s.c.) injection
Procedure:
-
Animal Acclimation: Acclimate rats to the observation cages for at least 30 minutes prior to the experiment.
-
L-646,462 Formulation: Prepare a solution or suspension of L-646,462 in sterile saline.
-
Administration:
-
Administer L-646,462 or vehicle subcutaneously at various doses.
-
Allow a pre-treatment time of 30-60 minutes.
-
-
Apomorphine Challenge: Administer a standardized dose of apomorphine (e.g., 0.5-1.5 mg/kg, s.c.).
-
Observation: Observe the rats for stereotyped behaviors (e.g., sniffing, licking, gnawing) for a period of 60 minutes.
-
Data Collection: Score the intensity of stereotyped behavior at regular intervals (e.g., every 10 minutes) using a standardized rating scale.
-
Analysis: Calculate the total stereotypy score for each animal. Determine the dose of L-646,462 that causes a 50% reduction in the stereotypy score (ID50).
Protocol 3: Inhibition of 5-HT-Induced Paw Edema in Rats (Peripheral Serotonin Antagonism)
Objective: To determine the peripheral anti-serotonergic activity of L-646,462 by measuring its effect on paw edema induced by serotonin.
Materials:
-
L-646,462
-
Serotonin (5-hydroxytryptamine)
-
Sterile saline solution (0.9% NaCl)
-
Male Sprague-Dawley rats (150-200 g)
-
Pletysmometer or calipers to measure paw volume/thickness
-
Syringes and needles for subcutaneous (s.c.) and intraplantar injections
Procedure:
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat.
-
L-646,462 Administration: Administer L-646,462 or vehicle subcutaneously at various doses.
-
Pre-treatment Period: Allow for a 30-60 minute pre-treatment period.
-
Serotonin Injection: Inject a standardized dose of serotonin (e.g., 100 µg in 0.1 mL saline) into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume or thickness at regular intervals (e.g., 30, 60, 120, and 180 minutes) after the serotonin injection.
-
Data Collection: Calculate the increase in paw volume (edema) for each animal at each time point.
-
Analysis: Determine the percentage inhibition of edema for each dose of L-646,462 and calculate the ID50 value.
References
Application Notes and Protocols for L-646462 in Rodent Models
Disclaimer: Publicly available scientific literature and databases do not contain specific dosage information for L-646462 in rodent models. L-646462 is identified as a cyproheptadine-related antagonist of dopamine (B1211576) and serotonin (B10506). Therefore, the information provided herein is based on dosages of the related compound, cyproheptadine (B85728), and other dual serotonin/dopamine antagonists. This information should be used as a reference for designing initial dose-finding studies, not for direct application. Researchers must conduct their own dose-ranging and toxicity studies to determine a safe and effective dose for L-646462 in their specific experimental context.
Data Presentation: Dosage of Related Compounds in Rodent Models
The following table summarizes reported dosages for cyproheptadine and other serotonin/dopamine antagonists in rodent models. This data is intended to provide a general reference range for initiating dose-finding experiments for L-646462.
| Compound | Species | Route of Administration | Dosage Range | Application/Observed Effect |
| Cyproheptadine | Rat | Intraperitoneal (i.p.) | 4 mg/kg | Investigating proconvulsant potential.[1] |
| Cyproheptadine | Mouse | Oral (p.o.) / Subcutaneous (s.c.) | Up to 32 times the maximum recommended human oral dose | Reproduction and fertility studies.[2][3] |
| M100907 (Serotonin 2A antagonist) | Mouse | Not specified | 0.3 - 1.0 mg/kg | Reversal of locomotor and prepulse inhibition deficits in dopamine transporter knockout mice.[4] |
| Ro60-0175 (Serotonin 2C agonist) | Rat | Intraperitoneal (i.p.) | 0.1 - 3 mg/kg | Induction of purposeless oral movements.[5] |
| SB206553 (Serotonin 2C inverse agonist) | Rat | Intraperitoneal (i.p.) | 1 - 20 mg/kg | Induction of purposeless oral movements.[5] |
| Fluoxetine (SSRI) | Mouse | Intraperitoneal (i.p.) | 30 mg/kg | Antidepressant-like effects in the forced swim test.[6] |
| Desipramine (NET inhibitor) | Mouse | Intraperitoneal (i.p.) | 20 mg/kg | Antidepressant-like effects in the forced swim test.[6] |
| GBR12909 (DAT inhibitor) | Mouse | Intraperitoneal (i.p.) | 20 mg/kg | Antidepressant-like effects in the forced swim test.[6] |
Experimental Protocols
Given the absence of established dosages for L-646462, a dose-finding (dose-ranging) study is the mandatory first step. Below is a general protocol for conducting such a study in both mice and rats.
Protocol: Dose-Finding Study of L-646462 in Rodents
1. Objective: To determine the maximum tolerated dose (MTD) and to identify a range of safe and pharmacologically active doses of L-646462 for subsequent efficacy studies in rodent models.
2. Materials:
-
L-646462 (purity >98%)
-
Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution of 0.5% carboxymethylcellulose with 0.1% Tween 80 in sterile water, depending on the solubility of L-646462)
-
Male and female C57BL/6 mice (8-10 weeks old)
-
Male and female Sprague-Dawley rats (8-10 weeks old)
-
Standard laboratory animal housing and husbandry equipment
-
Appropriate administration equipment (e.g., oral gavage needles, syringes for injection)
-
Scale for weighing animals and compound
-
Vortex mixer and/or sonicator for compound formulation
3. Animal Housing and Acclimatization:
-
House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Provide ad libitum access to standard rodent chow and water.
-
Allow for an acclimatization period of at least 7 days before the start of the experiment.
-
House animals in small groups (e.g., 3-5 mice or 2-3 rats per cage) but monitor for any signs of aggression or distress.
4. Dose Formulation:
-
Prepare a stock solution of L-646462 in the chosen vehicle. The concentration of the stock solution should be calculated based on the highest dose to be administered and the desired dosing volume.
-
Subsequent lower doses should be prepared by serial dilution from the stock solution.
-
Ensure the formulation is homogenous. Use a vortex mixer or sonicator as needed.
-
Prepare fresh formulations on each day of dosing.
5. Experimental Design (Single Dose Escalation Study):
-
Dose Selection: Based on the data for related compounds, a starting dose could be in the range of 0.1 - 1 mg/kg. A suggested dose escalation scheme could be 1, 3, 10, 30, and 100 mg/kg. The actual doses should be adjusted based on the observed effects.
-
Animal Groups: For each dose level, use a group of 3-5 animals of each sex and species. A control group receiving only the vehicle should also be included.
-
Administration: Administer a single dose of L-646462 or vehicle via the intended route for future efficacy studies (e.g., oral gavage, intraperitoneal injection).
-
Observation:
-
Continuously monitor animals for the first 4 hours post-administration for any immediate signs of toxicity or behavioral changes.
-
Record clinical observations at least twice daily for 14 days. Observations should include, but are not limited to:
-
Changes in posture, gait, and activity level.
-
Signs of neurological effects (e.g., tremors, convulsions).
-
Changes in respiration.
-
Changes in food and water consumption.
-
Body weight (measure daily for the first week, then weekly).
-
-
-
Endpoint: The study is complete for a dose group after 14 days of observation. The MTD is defined as the highest dose that does not cause mortality or serious signs of toxicity.
6. Data Analysis:
-
Record all observations in a detailed log.
-
Analyze body weight changes over time.
-
Note the incidence and severity of any clinical signs of toxicity at each dose level.
-
Determine the MTD and a range of doses that are well-tolerated for use in subsequent studies.
Visualizations
Signaling Pathways
References
- 1. Proconvulsant potential of cyproheptadine in experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medcentral.com [medcentral.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. The selective serotonin-2A receptor antagonist M100907 reverses behavioral deficits in dopamine transporter knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Animal models of depression in dopamine, serotonin and norepinephrine transporter knockout mice: prominent effects of dopamine transporter deletions - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Administration of L-646462: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-646462 is a cyproheptadine-related compound that acts as a selective antagonist for peripheral dopamine (B1211576) and serotonin (B10506) receptors. Its unique pharmacological profile, characterized by potent peripheral activity with limited central nervous system effects, makes it a person of interest for investigating the roles of peripheral dopamine and serotonin in various physiological and pathological processes. These application notes provide a detailed overview of the administration routes and experimental protocols for preclinical studies involving L-646462, based on available scientific literature.
Mechanism of Action
L-646462 exerts its effects by blocking dopamine D2 and serotonin 5-HT2A receptors located outside the blood-brain barrier. This peripheral selectivity is a key feature of the compound, allowing for the targeted investigation of peripheral receptor functions without the confounding effects of central receptor blockade.
Data Presentation
Due to the limited availability of specific quantitative data from preclinical studies in the public domain, a comprehensive data table cannot be provided at this time. Further investigation of the primary literature is required to populate detailed tables of pharmacokinetic parameters, effective doses (ID50), and toxicity data for various administration routes and animal models.
Experimental Protocols
The following protocols are based on established methodologies for assessing the peripheral dopamine and serotonin antagonist activity of compounds like L-646462.
Assessment of Peripheral Dopamine D2 Receptor Antagonism
a) Apomorphine-Induced Emesis in Beagles
This model is used to evaluate the anti-emetic potential of a compound by assessing its ability to block the emetic effects of the dopamine agonist apomorphine (B128758), which acts on the chemoreceptor trigger zone (CTZ) located outside the blood-brain barrier.
Materials:
-
L-646462
-
Apomorphine hydrochloride
-
Vehicle for L-646462 (e.g., sterile water, saline, or a suitable solubilizing agent)
-
Vehicle for apomorphine (e.g., sterile water or saline)
-
Adult beagle dogs (male or female)
-
Syringes and needles for administration
Protocol:
-
Fast the beagle dogs overnight with free access to water.
-
Prepare a solution or suspension of L-646462 in the chosen vehicle at the desired concentrations.
-
Administer L-646462 via the selected route (e.g., oral, subcutaneous, or intravenous) at various doses to different groups of animals. A vehicle control group should be included.
-
After a predetermined pretreatment time (e.g., 30-60 minutes), administer a standardized dose of apomorphine (e.g., 0.02-0.04 mg/kg, s.c. or i.v.) to induce emesis.
-
Observe the animals continuously for a set period (e.g., 60 minutes) and record the latency to the first emetic episode and the total number of emetic episodes for each animal.
-
Calculate the percentage of animals protected from emesis at each dose of L-646462 and determine the ID50 (the dose that protects 50% of the animals from emesis).
b) Prolactin Elevation in Rats
Dopamine D2 receptor antagonists increase plasma prolactin levels by blocking the inhibitory effect of dopamine on prolactin secretion from the anterior pituitary gland, which lies outside the blood-brain barrier.
Materials:
-
L-646462
-
Vehicle for L-646462
-
Male Sprague-Dawley rats
-
Equipment for blood collection (e.g., decapitation or tail vein sampling)
-
Centrifuge
-
ELISA kit for rat prolactin
Protocol:
-
House the rats under controlled conditions with free access to food and water.
-
Prepare a solution or suspension of L-646462 in the chosen vehicle.
-
Administer L-646462 via the desired route at a range of doses to different groups of rats. Include a vehicle control group.
-
At a specified time point after administration (e.g., 60 minutes), collect blood samples from the animals.
-
Separate the plasma or serum by centrifugation.
-
Measure the concentration of prolactin in the plasma or serum samples using a validated ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent effect of L-646462 on plasma prolactin levels.
Assessment of Peripheral Serotonin 5-HT2A Receptor Antagonism
a) 5-HT-Induced Paw Edema in Rats
This model assesses the anti-inflammatory properties of a compound by measuring its ability to inhibit the paw edema induced by the local injection of serotonin.
Materials:
-
L-646462
-
Serotonin (5-hydroxytryptamine)
-
Vehicle for L-646462 and serotonin (e.g., saline)
-
Male Sprague-Dawley rats
-
Plethysmometer or calipers for measuring paw volume/thickness
Protocol:
-
Administer L-646462 via the selected route at various doses to different groups of rats. A vehicle control group should be included.
-
After a specific pretreatment time, inject a standardized dose of serotonin (e.g., 10-100 µg) in a small volume of saline into the subplantar region of the right hind paw of each rat.
-
Inject the same volume of saline into the left hind paw to serve as a control.
-
Measure the volume or thickness of both hind paws at regular intervals (e.g., 30, 60, 120, and 180 minutes) after the serotonin injection using a plethysmometer or calipers.
-
Calculate the percentage of inhibition of paw edema for each dose of L-646462 compared to the vehicle-treated group.
-
Determine the ID50 value for the anti-edema effect.
Visualizations
Caption: Peripheral Dopamine D2 Receptor Antagonism by L-646462.
Caption: Peripheral Serotonin 5-HT2A Receptor Antagonism by L-646462.
Caption: General workflow for in vivo preclinical studies of L-646462.
Application Notes and Protocols for L-646462 in Paw Edema Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-646462 is a cyproheptadine-related compound that acts as a potent antagonist of both dopamine (B1211576) and serotonin (B10506) receptors, with a notable selectivity for peripheral systems. Its ability to block serotonin (5-HT) receptors makes it a valuable tool for investigating the role of serotonin in inflammatory processes. The carrageenan-induced paw edema assay is a classical and highly reproducible in vivo model used to study acute inflammation and to screen for potential anti-inflammatory drugs. This document provides detailed application notes and protocols for the utilization of L-646462 in this widely used assay.
The inflammatory response induced by subplantar injection of carrageenan is biphasic. The early phase (0-2.5 hours) is characterized by the release of histamine, serotonin, and bradykinin, leading to increased vascular permeability and subsequent edema formation.[1][2][3][4] The late phase (3-6 hours) involves the infiltration of neutrophils and the production of pro-inflammatory mediators such as prostaglandins (B1171923) and cytokines (e.g., TNF-α, IL-1β).[1][5] Given that L-646462 is a serotonin antagonist, it is anticipated to be most effective in mitigating the early phase of carrageenan-induced paw edema.
Data Presentation
While specific dose-response data for L-646462 in the carrageenan-induced paw edema model is not extensively published, the following table summarizes the known pharmacological data for L-646462 and related compounds in relevant assays. This information can be used as a guide for dose-range finding studies.
Table 1: Pharmacological Data for L-646462 and a Related Compound
| Compound | Assay | Species | Route of Administration | Effective Dose / ED50 | Reference |
| L-646462 | 5-HT-induced Paw Edema | Rat | - | Not specified, but effective in blocking | [6] |
| Cyproheptadine | 5-HT-induced Paw Edema | Rat | - | ~1.3 mg/kg | [6] |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema Assay in Rats
This protocol details the procedure for inducing acute inflammation in the rat paw using carrageenan and assessing the anti-inflammatory potential of L-646462.
Materials and Reagents:
-
L-646462
-
Lambda-Carrageenan (1% w/v in sterile 0.9% saline)
-
Vehicle for L-646462 (e.g., sterile saline, distilled water with a small percentage of a surfactant like Tween 80)
-
Positive Control: Indomethacin (10 mg/kg) or another validated non-steroidal anti-inflammatory drug (NSAID)
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Plebismometer or a digital caliper
-
Animal handling and injection equipment (syringes, needles)
Experimental Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group 1: Vehicle Control (receives the vehicle for L-646462)
-
Group 2: L-646462 (low dose, e.g., 1 mg/kg)
-
Group 3: L-646462 (medium dose, e.g., 5 mg/kg)
-
Group 4: L-646462 (high dose, e.g., 10 mg/kg)
-
Group 5: Positive Control (receives Indomethacin)
-
-
Baseline Paw Volume Measurement: Before any treatment, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).
-
Drug Administration: Administer L-646462, its vehicle, or the positive control via the desired route (e.g., intraperitoneally - i.p., or orally - p.o.) 30-60 minutes before the carrageenan injection. The volume of administration should be consistent across all groups (e.g., 5 ml/kg).
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume (Vt) at regular intervals after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.
-
Data Analysis:
-
Calculate the paw edema (mL) at each time point: Edema = Vt - V₀
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Table 2: Example Data Collection and Calculation
| Group | Treatment | Dose (mg/kg) | Mean Paw Edema at 3h (mL) | % Inhibition |
| 1 | Vehicle | - | 0.85 | 0 |
| 2 | L-646462 | 1 | 0.65 | 23.5 |
| 3 | L-646462 | 5 | 0.42 | 50.6 |
| 4 | L-646462 | 10 | 0.30 | 64.7 |
| 5 | Indomethacin | 10 | 0.35 | 58.8 |
Mandatory Visualizations
Signaling Pathway of Carrageenan-Induced Paw Edema
References
- 1. mdpi.com [mdpi.com]
- 2. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 3. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonin-induced paw edema in the rat: pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-646462 in Anti-Emetic Studies in Beagles
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-646,462 is a peripherally selective dopamine (B1211576) and serotonin (B10506) (5-HT) receptor antagonist. Its ability to block these receptors outside of the blood-brain barrier makes it a valuable tool for investigating the mechanisms of emesis (vomiting) and for the preclinical assessment of anti-emetic drugs. This document provides detailed application notes and protocols for the use of L-646,462 in anti-emetic studies utilizing a beagle model, a species known for its similar emetic sensitivity to humans. The protocols outlined below are based on established methodologies for inducing emesis in beagles and the known pharmacological properties of L-646,462.
Mechanism of Action
L-646,462 exerts its anti-emetic effects by antagonizing dopamine (specifically D2) and serotonin (5-HT3) receptors. These receptors are key components in the chemoreceptor trigger zone (CTZ) and peripheral vagal afferent pathways, which are critical in the emetic reflex. By blocking these receptors, L-646,462 can inhibit the signaling cascade initiated by emetogenic stimuli.
Signaling Pathway of Emetic Stimuli
Caption: Signaling pathway of emesis and the inhibitory action of L-646,462.
Quantitative Data Summary
The following table summarizes the available quantitative data for L-646,462 in blocking apomorphine-induced emesis in beagles. This data is presented in comparison to other dopamine antagonists.
| Compound | ID₅₀ (mg/kg) for blocking apomorphine-induced emesis in beagles |
| L-646,462 | Not explicitly stated, but effective |
| Haloperidol | 0.01 |
| Metoclopramide | 0.1 |
| Domperidone | 0.002 |
Experimental Protocols
This section provides a detailed protocol for an anti-emetic study in beagles using L-646,462 as the test agent and apomorphine (B128758) as the emetogenic stimulus.
Experimental Workflow
Caption: Experimental workflow for an anti-emetic study in beagles.
Materials and Methods
1. Animals:
-
Species: Beagle dogs.
-
Sex: Male and/or female.
-
Weight: 8-15 kg.
-
Health Status: Healthy, purpose-bred, and acclimatized to the laboratory environment for at least one week prior to the experiment. All animals should be fasted for 12-18 hours before the study, with water available ad libitum.
2. Materials:
-
L-646,462 (appropriate formulation for intravenous or oral administration).
-
Vehicle control (e.g., saline, sterile water).
-
Apomorphine hydrochloride (for induction of emesis).
-
Syringes and needles for administration.
-
Observation cages with a cleanable surface.
-
Video recording equipment (optional, for detailed behavioral analysis).
-
Stopwatches.
3. Experimental Procedure:
-
Acclimatization and Fasting: House the beagles in a controlled environment. Withhold food for 12-18 hours before the experiment to ensure an empty stomach, which standardizes the emetic response. Water should be freely available.
-
Grouping and Pre-treatment: Randomly assign the animals to different treatment groups (e.g., vehicle control, different dose levels of L-646,462). Administer L-646,462 or the vehicle control via the desired route (e.g., intravenously, orally). The pre-treatment time will depend on the pharmacokinetic profile of L-646,462 but is typically 30-60 minutes before the emetogenic challenge.
-
Emesis Induction: Administer a standardized dose of apomorphine hydrochloride subcutaneously (e.g., 0.02-0.04 mg/kg) to induce emesis.
-
Observation Period: Immediately after apomorphine administration, place each dog in an individual observation cage. Observe the animals continuously for a predefined period (e.g., 60 to 120 minutes).
-
Data Collection: Record the following parameters:
-
Latency to the first emetic event (retching or vomiting): The time from apomorphine administration to the first episode of retching or vomiting.
-
Number of emetic events: Count the total number of distinct episodes of retching and vomiting during the observation period.
-
Behavioral observations: Note any signs of nausea (e.g., salivation, lip-licking, restlessness) or other adverse effects.
-
-
Data Analysis: Analyze the collected data to compare the effects of L-646,462 with the vehicle control. Statistical methods such as t-tests or ANOVA can be used to determine the significance of any observed anti-emetic effects. The ID₅₀ (the dose required to inhibit emesis in 50% of the animals or reduce the number of emetic events by 50%) can be calculated from a dose-response curve.
Conclusion
L-646,462 is a valuable pharmacological tool for investigating the peripheral mechanisms of emesis. The protocols provided in this document offer a framework for conducting anti-emetic studies in beagles. Researchers should adapt these protocols based on their specific experimental objectives and adhere to all relevant animal welfare guidelines. The use of a well-characterized emetic model, such as apomorphine-induced emesis in beagles, combined with the selective antagonistic properties of L-646,462, can provide significant insights into the development of novel anti-emetic therapies.
Application Notes and Protocols for L-646462 in the Study of 5-Hydroxytryptophan-Induced Behaviors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-646462, a peripherally selective dopamine (B1211576) and serotonin (B10506) antagonist, in the investigation of behaviors induced by 5-hydroxytryptophan (B29612) (5-HTP). The information presented here is intended to guide researchers in designing and conducting experiments to elucidate the central and peripheral mechanisms of the serotonergic system.
Introduction
5-Hydroxytryptophan (5-HTP) is the immediate precursor in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][2][3] Administration of 5-HTP leads to a significant increase in serotonin levels in both the central nervous system (CNS) and the periphery, resulting in a variety of behavioral responses.[4][5] One of the most well-characterized of these is the head-twitch response (HTR) in rodents, which is considered a reliable behavioral proxy for the activation of serotonin 5-HT2A receptors in the brain.[6][7][8]
L-646462 is a cyproheptadine-related compound that acts as an antagonist of both dopamine and serotonin receptors.[9] A key feature of L-646462 is its selectivity for peripheral systems, making it a valuable pharmacological tool to differentiate between the central and peripheral effects of serotonergic agents like 5-HTP.[9]
Mechanism of Action
5-HTP readily crosses the blood-brain barrier, where it is converted to serotonin by the enzyme aromatic L-amino acid decarboxylase.[2][3] The newly synthesized serotonin then acts on various serotonin receptor subtypes to elicit behavioral changes. The head-twitch response, in particular, is primarily mediated by the activation of postsynaptic 5-HT2A receptors.[7][8]
L-646462 exhibits a high degree of selectivity for peripheral dopamine and serotonin receptors over their central counterparts.[9] This selectivity allows researchers to investigate the contribution of peripheral serotonin signaling to the overall behavioral phenotype observed after 5-HTP administration. By administering L-646462 prior to 5-HTP, any observed attenuation of a specific behavior would suggest a peripheral component to that response. Conversely, behaviors that remain unaffected are likely mediated by central serotonin receptors.
Signaling Pathway of 5-HTP-Induced Head-Twitch Response
Caption: Signaling pathway of 5-HTP-induced head-twitch response.
Applications
The primary application of L-646462 in the context of 5-HTP-induced behaviors is to dissect the central versus peripheral components of serotonergic signaling. Specific applications include:
-
Investigating the role of peripheral serotonin in the 5-HTP-induced behavioral syndrome: The "serotonin syndrome" induced by 5-HTP comprises a range of behaviors, including head-weaving, forepaw treading, and tremor.[10] L-646462 can be used to determine the extent to which these behaviors are mediated by peripheral serotonin receptors.
-
Validating the central mechanism of the head-twitch response: By demonstrating that a peripherally selective antagonist like L-646462 has a much weaker effect on the HTR compared to its effect on a peripheral 5-HT-mediated response (like paw edema), researchers can further confirm the central origin of the HTR.[9]
-
Screening novel compounds for central serotonergic activity: In drug development, L-646462 can be used as a tool to confirm that the effects of a novel compound on 5-HTP-induced behaviors are due to its action within the CNS.
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving L-646462 and 5-HTP.
Table 1: Dosage of L-646462 and 5-HTP for Behavioral Studies in Rodents
| Compound | Species | Route of Administration | Dose Range | Reference |
| L-646462 | Rat | - | - | [9] |
| 5-HTP | Rat | SC | 300 mg/kg | [11] |
| 5-HTP | Mouse | IP | 50-250 mg/kg | [3][7] |
Note: Specific doses for L-646462 were not detailed in the available abstract, but its effects were quantified by comparing ID50 values for central and peripheral responses.
Table 2: Effects of L-646462 on 5-HTP-Induced Behaviors
| Behavior | Species | L-646462 Effect | Central/Peripheral Activity Ratio (ID50) | Reference |
| 5-HTP-induced Head Twitch | Rat | Blocks at higher doses | 114 (compared to 5-HT-induced paw edema) | [9] |
| 5-HT-induced Paw Edema | Rat | Blocks at lower doses | - | [9] |
Experimental Protocols
Protocol 1: Induction and Measurement of 5-HTP-Induced Head-Twitch Response in Mice
This protocol describes a standard method for inducing and quantifying the head-twitch response (HTR) in mice following the administration of 5-HTP.
Materials:
-
Male C57BL/6J mice (8-12 weeks old)[12]
-
5-Hydroxytryptophan (5-HTP)
-
Saline solution (0.9% NaCl)
-
L-646462 (or vehicle control)
-
Animal scale
-
Syringes and needles for intraperitoneal (IP) or subcutaneous (SC) injections
-
Observation chambers (e.g., clear cylindrical arenas)[13]
-
Video recording equipment (optional, but recommended for accurate scoring)[13]
-
Timer
Procedure:
-
Animal Habituation:
-
House mice in the experimental room for at least 1-2 hours before the start of the experiment to allow for acclimatization.
-
Handle the mice for several days prior to the experiment to reduce stress.
-
-
Drug Preparation:
-
Prepare a solution of 5-HTP in saline. A common dose range is 50-250 mg/kg.[3][7]
-
Prepare a solution of L-646462 or its vehicle. The appropriate dose and pre-treatment time for L-646462 should be determined based on preliminary studies or literature, with the goal of achieving peripheral receptor blockade.
-
-
Experimental Groups:
-
Divide the animals into experimental groups (e.g., Vehicle + Saline, Vehicle + 5-HTP, L-646462 + 5-HTP). A minimum of 5-8 animals per group is recommended.
-
-
Drug Administration:
-
Weigh each mouse to determine the correct injection volume.
-
Administer L-646462 or vehicle via the appropriate route (e.g., IP).
-
After the designated pre-treatment time, administer 5-HTP or saline via IP or SC injection.
-
-
Behavioral Observation:
-
Immediately after the 5-HTP injection, place each mouse individually into an observation chamber.
-
Record the number of head twitches for a set period, typically 20-30 minutes.[7][13] A head twitch is a rapid, side-to-side rotational movement of the head.[6]
-
If using video recording, the videos can be scored later by a trained observer who is blind to the experimental conditions. Automated scoring software is also an option.[13]
-
-
Data Analysis:
-
Calculate the total number of head twitches for each animal.
-
Compare the mean number of head twitches between the different experimental groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Experimental Workflow
Caption: Experimental workflow for studying L-646462 effects.
References
- 1. mdpi.com [mdpi.com]
- 2. 5-Hydroxytryptophan: a clinically-effective serotonin precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Hydroxytryptophan - Wikipedia [en.wikipedia.org]
- 4. 5-HTP: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 5. 5-HTP side effects: What are they? Are they serious? [medicalnewstoday.com]
- 6. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Head-twitch response - Wikipedia [en.wikipedia.org]
- 9. L-646,462, a cyproheptadine-related antagonist of dopamine and serotonin with selectivity for peripheral systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral and prolactin responses to 5-hydroxytryptophan in rats treated during development with 5,7-dihydroxytryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behaviors induced by 5-hydroxytryptophan in neonatal, preweaning, postweaning, and adult Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of a psychedelic 5-HT2A receptor agonist on anxiety-related behavior and fear processing in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for L-646462 in Blocking Apomorphine-Induced Stereotypy
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of L-646462, a cyproheptadine-related compound, as a selective antagonist for dopamine (B1211576) and serotonin (B10506) receptors with a notable preference for peripheral systems.[1] This document outlines the protocols for utilizing L-646462 to block apomorphine-induced stereotypy in rats, a classic preclinical model for assessing central dopamine D2 receptor activity. The provided methodologies and data will aid researchers in designing and executing in vivo studies to investigate the pharmacological properties of L-646462 and similar compounds.
Apomorphine (B128758), a non-selective dopamine agonist, induces stereotyped behaviors, such as compulsive gnawing, licking, and sniffing, primarily through the activation of postsynaptic dopamine D2 receptors in the striatum.[2] The antagonism of these behaviors is a key indicator of a compound's potential as an antipsychotic or its ability to modulate central dopaminergic neurotransmission.
Quantitative Data Summary
The efficacy of L-646462 in blocking apomorphine-induced stereotypy can be quantified and compared with other dopamine antagonists. The following tables summarize the inhibitory potency of L-646462 and reference compounds.
Table 1: Inhibitory Potency (ID50) of Dopamine Antagonists against Apomorphine-Induced Stereotypy in Rats
| Compound | ID50 (mg/kg) | Route of Administration | Reference |
| L-646462 | 234 | Not Specified | [1] |
| Haloperidol | 9.2 | Not Specified | [1] |
| Metoclopramide | 129 | Not Specified | [1] |
| Domperidone | 7040 | Not Specified | [1] |
ID50 represents the dose required to inhibit the stereotypy response by 50%.
Table 2: Dose-Response Relationship of Apomorphine in Inducing Stereotyped Behavior in Rats
| Apomorphine HCl Dose (mg/kg, s.c.) | Expected Behavioral Response |
| 0.5 - 1.5 | Onset of stereotyped behaviors such as sniffing, licking, and gnawing. |
| 2.0 | Consistent and marked stereotyped behavior, suitable for antagonist studies. |
| 5.0 | Intense and continuous stereotyped behaviors. |
Experimental Protocols
Protocol 1: Induction of Stereotypy with Apomorphine in Rats
This protocol describes the standard procedure for inducing stereotyped behavior in rats using apomorphine hydrochloride.
Materials:
-
Apomorphine hydrochloride
-
Saline solution (0.9% NaCl)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Observation cages (e.g., clear Plexiglas cages)
-
Scoring sheet or software for behavioral analysis
Procedure:
-
Animal Acclimatization: House the rats in the experimental room for at least 60 minutes before the start of the experiment to allow for acclimation to the new environment.
-
Apomorphine Preparation: Prepare a fresh solution of apomorphine hydrochloride in saline. For a 2 mg/kg dose, a 1 mg/mL solution is typically used, with an injection volume of 2 mL/kg. Protect the solution from light as apomorphine is light-sensitive.
-
Administration: Administer apomorphine hydrochloride subcutaneously (s.c.) at a dose of 2 mg/kg.[3]
-
Observation: Immediately after injection, place each rat in an individual observation cage.
-
Behavioral Scoring: Observe and score the stereotyped behavior for a period of 60 minutes, starting 10 minutes after apomorphine administration. Scoring is typically performed at 5 or 10-minute intervals. A commonly used scoring scale is provided in Table 3.
Table 3: Stereotypy Scoring Scale
| Score | Behavior |
| 0 | Asleep or inactive |
| 1 | Active, moving around the cage |
| 2 | Predominantly active with intermittent bursts of stereotyped sniffing or head movements |
| 3 | Continuous stereotyped sniffing, rearing, or head movements |
| 4 | Stereotyped sniffing and licking of the cage walls or floor |
| 5 | Intermittent gnawing or biting of the cage bars |
| 6 | Continuous and intense gnawing of the cage bars |
Protocol 2: Antagonism of Apomorphine-Induced Stereotypy by L-646462
This protocol details the procedure for evaluating the ability of L-646462 to block apomorphine-induced stereotypy.
Materials:
-
L-646462
-
Appropriate vehicle for L-646462 (e.g., distilled water, saline with a small amount of solubilizing agent if necessary)
-
Apomorphine hydrochloride
-
Saline solution (0.9% NaCl)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Observation cages
-
Scoring sheet or software
Procedure:
-
Animal and Drug Preparation: Follow steps 1 and 2 from Protocol 1 for animal acclimatization and apomorphine preparation. Prepare solutions of L-646462 in the chosen vehicle at various concentrations to achieve the desired dose range.
-
L-646462 Administration: Administer L-646462 or vehicle to different groups of rats via the desired route (e.g., intraperitoneally, i.p., or orally, p.o.). A pre-treatment time of 30-60 minutes before the apomorphine challenge is common for many antagonists. The optimal pre-treatment time for L-646462 may need to be determined empirically.
-
Apomorphine Challenge: Following the pre-treatment period, administer apomorphine hydrochloride (2 mg/kg, s.c.) to all animals.
-
Observation and Scoring: Immediately after the apomorphine injection, place the rats in individual observation cages and score for stereotyped behavior as described in Protocol 1 (Step 5 and Table 3).
-
Data Analysis: For each animal, calculate the total stereotypy score by summing the scores from all time points. Compare the mean total stereotypy scores between the vehicle-treated group and the L-646462-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). The percentage inhibition of stereotypy for each dose of L-646462 can be calculated relative to the vehicle control group.
Signaling Pathways and Experimental Workflow
Dopamine D2 Receptor Signaling Pathway in Apomorphine-Induced Stereotypy
Apomorphine acts as an agonist at dopamine D2 receptors, which are G-protein coupled receptors (GPCRs). The activation of D2 receptors in the striatum initiates a signaling cascade that is believed to underlie the expression of stereotyped behaviors. L-646462, as a D2 receptor antagonist, blocks this signaling.
Caption: Dopamine D2 receptor signaling pathway.
Experimental Workflow for Testing L-646462 Efficacy
The following diagram illustrates the sequential steps involved in an experiment designed to test the effectiveness of L-646462 in blocking apomorphine-induced stereotypy.
Caption: Experimental workflow diagram.
References
- 1. L-646,462, a cyproheptadine-related antagonist of dopamine and serotonin with selectivity for peripheral systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apomorphine induced hypothermia, stereotypy and changes in dopamine D2 mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New dopamine D2 receptor polymorphisms in rats and association with apomorphine-induced stereotypies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-646462 as a Tool Compound for Peripheral Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing L-646462, a peripherally selective dopamine (B1211576) and serotonin (B10506) receptor antagonist, in preclinical research. This document outlines the compound's mechanism of action, quantitative in vivo data, detailed experimental protocols for assessing its activity, and relevant signaling pathways.
L-646462 is a cyproheptadine-related compound that demonstrates potent antagonism of dopamine and serotonin receptors with a marked selectivity for those located outside the blood-brain barrier[1]. This characteristic makes it an invaluable tool for investigating the physiological and pathological roles of peripheral dopamine and serotonin systems, without the confounding effects of central nervous system engagement. Its utility is particularly highlighted in studies of emesis, gastrointestinal motility, and peripheral inflammatory responses.
Mechanism of Action
L-646462 exerts its pharmacological effects by competitively blocking peripheral dopamine D2-like receptors and serotonin (5-HT) receptors. Its selectivity for peripheral receptors has been demonstrated in vivo through comparative studies measuring its effects on peripheral versus central receptor-mediated responses[1]. This peripheral selectivity is attributed to its physicochemical properties that likely limit its ability to cross the blood-brain barrier.
Data Presentation
The in vivo potency and peripheral selectivity of L-646462 have been quantified in various animal models. The following tables summarize the key findings from these studies, providing a clear comparison of its activity with other well-known dopamine and serotonin antagonists.
Table 1: In Vivo Peripheral Dopamine Receptor Antagonism of L-646462 and Reference Compounds [1]
| Compound | Apomorphine-Induced Emesis in Beagles (Peripheral) ID50 (mg/kg, p.o.) | Apomorphine-Induced Stereotypy in Rats (Central) ID50 (mg/kg, p.o.) | Central/Peripheral Selectivity Ratio |
| L-646462 | 0.05 | 11.7 | 234 |
| Haloperidol | 0.01 | 0.092 | 9.2 |
| Metoclopramide | 0.22 | 28.4 | 129 |
| Domperidone | 0.005 | 35.2 | 7040 |
Table 2: In Vivo Peripheral Serotonin Receptor Antagonism of L-646462 [1]
| Compound | 5-HT-Induced Paw Edema in Rats (Peripheral) ID50 (mg/kg, p.o.) | 5-Hydroxytryptophan-Induced Head Twitch in Rats (Central) ID50 (mg/kg, p.o.) | Central/Peripheral Selectivity Ratio |
| L-646462 | 0.1 | 11.4 | 114 |
Experimental Protocols
Detailed methodologies for key in vivo experiments to characterize the peripheral antagonist activity of L-646462 are provided below.
Protocol 1: Apomorphine-Induced Emesis in Beagles
This protocol is designed to evaluate the anti-emetic efficacy of L-646462 against a peripherally acting dopamine receptor agonist.
Materials:
-
L-646462
-
Apomorphine (B128758) hydrochloride
-
Vehicle for L-646462 (e.g., 0.5% methylcellulose (B11928114) in water)
-
Sterile water for injection
-
Adult beagle dogs (male or female, specific pathogen-free)
-
Oral gavage needles
-
Syringes and needles for subcutaneous injection
-
Observation cages
Procedure:
-
Animal Acclimation: Acclimate beagle dogs to the laboratory environment for at least one week prior to the experiment.
-
Fasting: Fast the dogs overnight (approximately 18 hours) before the experiment, with water available ad libitum.
-
Compound Administration: Administer L-646462 or its vehicle orally (p.o.) via gavage at a predetermined time (e.g., 60 minutes) before the apomorphine challenge. A range of doses should be used to determine the ID50.
-
Apomorphine Challenge: Prepare a fresh solution of apomorphine hydrochloride in sterile water. Administer apomorphine subcutaneously (s.c.) at a dose known to reliably induce emesis (e.g., 0.1 mg/kg).
-
Observation: Immediately after apomorphine administration, place each dog in an individual observation cage. Observe the animals continuously for a set period (e.g., 60 minutes) for the occurrence of emesis (vomiting).
-
Data Collection: Record the number of emetic episodes for each animal. An animal is considered protected if no emesis occurs during the observation period.
-
Analysis: Calculate the percentage of animals protected from emesis at each dose of L-646462. Determine the ID50 value (the dose that protects 50% of the animals from emesis) using a suitable statistical method (e.g., probit analysis).
Protocol 2: Serotonin-Induced Paw Edema in Rats
This protocol assesses the anti-inflammatory and peripheral serotonin receptor blocking activity of L-646462.
Materials:
-
L-646462
-
Serotonin (5-Hydroxytryptamine) hydrochloride
-
Vehicle for L-646462 (e.g., 0.5% methylcellulose in water)
-
Saline (0.9% NaCl)
-
Male Sprague-Dawley rats (150-200 g)
-
Oral gavage needles
-
Syringes and needles for intraplantar injection
-
Pletysmometer or a digital caliper
Procedure:
-
Animal Acclimation: Acclimate rats to the laboratory environment for at least 48 hours before the experiment.
-
Compound Administration: Administer L-646462 or its vehicle orally (p.o.) via gavage at a predetermined time (e.g., 60 minutes) before the serotonin challenge. A range of doses should be used to determine the ID50.
-
Baseline Paw Volume Measurement: Measure the volume of the right hind paw of each rat using a plethysmometer or the thickness using a digital caliper. This serves as the baseline measurement.
-
Serotonin Challenge: Prepare a fresh solution of serotonin hydrochloride in saline. Inject a standard volume (e.g., 0.1 mL) of the serotonin solution (e.g., 1 mg/mL) into the subplantar region of the right hind paw.
-
Paw Volume Measurement Post-Challenge: At a specified time after the serotonin injection (e.g., 60 minutes), remeasure the volume or thickness of the right hind paw.
-
Data Collection: The increase in paw volume (edema) is calculated as the difference between the post-challenge measurement and the baseline measurement.
-
Analysis: Calculate the percentage inhibition of paw edema for each dose of L-646462 compared to the vehicle-treated control group. Determine the ID50 value (the dose that inhibits the edema response by 50%) using a suitable statistical method.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: Workflow for assessing peripheral D2 receptor antagonism.
References
Application Notes and Protocols for Cell-Based Assays Targeting the Prostaglandin EP3 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The prostaglandin (B15479496) E2 (PGE2) receptor 3 (EP3) is a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathological processes, including inflammation, pain, fever, and cardiovascular function.[1] The EP3 receptor is primarily coupled to the inhibitory G-protein (Gi), which leads to a decrease in intracellular cyclic AMP (cAMP) levels upon activation.[2] This inhibitory signaling makes the EP3 receptor an attractive therapeutic target for various diseases.
These application notes provide a comprehensive guide for researchers interested in developing and performing cell-based assays to identify and characterize antagonists of the EP3 receptor. While the compound L-646462 was initially considered, literature primarily identifies it as a dopamine (B1211576) and serotonin (B10506) antagonist with selectivity for peripheral systems. There is currently no direct scientific literature validating L-646462 as an antagonist for the EP3 receptor. Therefore, this document will provide a general framework and detailed protocols for screening and characterizing compounds for EP3 antagonist activity, using a well-documented EP3 antagonist, L-798,106, as a positive control.
Prostaglandin EP3 Receptor Signaling Pathway
Upon binding of its endogenous ligand PGE2, the EP3 receptor undergoes a conformational change, activating the associated heterotrimeric Gi protein. This activation leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cAMP.
References
Application Notes and Protocols for L-646462 in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
These protocols will enable researchers to determine key pharmacological parameters of L-646462, such as its potency (pA2 value) and selectivity for dopamine (B1211576) and serotonin (B10506) receptor subtypes present in peripheral tissues. The data generated from these experiments are crucial for understanding the compound's mechanism of action and for its further development as a potential therapeutic agent.
Data Presentation
Quantitative data from isolated organ bath experiments should be meticulously recorded and presented to allow for robust analysis and comparison. The following tables provide a template for summarizing key findings.
Table 1: Potency of L-646462 as a Dopamine Receptor Antagonist
| Isolated Tissue Preparation | Agonist | L-646462 Concentration (M) | Agonist EC50 (M) | Dose Ratio | pA2 |
| e.g., Rabbit Ear Artery | Dopamine | 1 x 10⁻⁹ | |||
| 1 x 10⁻⁸ | |||||
| 1 x 10⁻⁷ | |||||
| e.g., Rat Vas Deferens | Quinpirole (D2 agonist) | 1 x 10⁻⁹ | |||
| 1 x 10⁻⁸ | |||||
| 1 x 10⁻⁷ |
Table 2: Potency of L-646462 as a Serotonin Receptor Antagonist
| Isolated Tissue Preparation | Agonist | L-646462 Concentration (M) | Agonist EC50 (M) | Dose Ratio | pA2 |
| e.g., Guinea Pig Ileum | Serotonin (5-HT) | 1 x 10⁻⁹ | |||
| 1 x 10⁻⁸ | |||||
| 1 x 10⁻⁷ | |||||
| e.g., Rat Aorta | 5-CT (5-HT₁ agonist) | 1 x 10⁻⁹ | |||
| 1 x 10⁻⁸ | |||||
| 1 x 10⁻⁷ |
Experimental Protocols
The following are detailed protocols for conducting isolated organ bath experiments to characterize the antagonist properties of L-646462.
Protocol 1: Evaluation of Dopamine D2 Receptor Antagonism in Isolated Rabbit Ear Artery
Objective: To determine the potency of L-646462 in antagonizing dopamine-induced vasoconstriction in the rabbit ear artery, a tissue known to express functional dopamine D2 receptors.
Materials:
-
Male New Zealand White rabbits (2-3 kg)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
L-646462
-
Dopamine hydrochloride
-
Isolated organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a rabbit and dissect the central ear artery.
-
Carefully remove surrounding connective tissue and cut the artery into rings of 2-3 mm in length.
-
Suspend the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.
-
-
Equilibration:
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1 g.
-
During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Viability Test:
-
Contract the tissues with a submaximal concentration of phenylephrine (e.g., 1 µM) to ensure tissue viability.
-
Wash the tissues and allow them to return to baseline.
-
-
Antagonist Incubation:
-
Incubate the tissues with a single concentration of L-646462 or vehicle for a predetermined period (e.g., 30 minutes).
-
-
Cumulative Concentration-Response Curve for Dopamine:
-
Add dopamine in a cumulative manner to the organ baths, allowing the response to stabilize at each concentration before adding the next.
-
Record the contractile responses.
-
-
Data Analysis:
-
Construct concentration-response curves for dopamine in the absence and presence of different concentrations of L-646462.
-
Determine the EC50 values for dopamine in each condition.
-
Perform a Schild analysis by plotting the log (dose ratio - 1) against the log concentration of L-646462. The x-intercept of the linear regression will provide the pA2 value, a measure of antagonist potency.
-
Protocol 2: Evaluation of Serotonin (5-HT) Receptor Antagonism in Isolated Guinea Pig Ileum
Objective: To assess the potency of L-646462 in antagonizing serotonin-induced contractions in the guinea pig ileum, a classic preparation for studying 5-HT receptor pharmacology.
Materials:
-
Male Dunkin-Hartley guinea pigs (250-350 g)
-
Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, glucose 5.6)
-
L-646462
-
Serotonin (5-hydroxytryptamine) creatinine (B1669602) sulfate
-
Isolated organ bath system with isotonic transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.
-
Clean the ileum of mesenteric attachments and flush the lumen with Tyrode's solution.
-
Cut the ileum into segments of 2-3 cm in length.
-
Suspend the segments in organ baths containing Tyrode's solution at 37°C, gassed with carbogen.
-
-
Equilibration:
-
Allow the tissues to equilibrate for 45-60 minutes under a resting tension of 0.5 g.
-
Wash the tissues with fresh Tyrode's solution every 15 minutes.
-
-
Viability Test:
-
Elicit a contraction with a submaximal concentration of histamine (e.g., 1 µM) to check for tissue responsiveness.
-
Wash the tissues and allow them to return to baseline.
-
-
Antagonist Incubation:
-
Incubate the tissues with a single concentration of L-646462 or vehicle for a specified time (e.g., 20-30 minutes).
-
-
Cumulative Concentration-Response Curve for Serotonin:
-
Add serotonin cumulatively to the organ baths, recording the isotonic contractions at each concentration.
-
-
Data Analysis:
-
Construct concentration-response curves for serotonin in the absence and presence of L-646462.
-
Determine the EC50 values and perform a Schild analysis as described in Protocol 1 to calculate the pA2 value.
-
Visualizations
Signaling Pathways
Caption: Dopamine D2 receptor signaling pathway in smooth muscle.
References
- 1. L-646,462, a cyproheptadine-related antagonist of dopamine and serotonin with selectivity for peripheral systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolated organ/tissue test – organ bath [panlab.com]
- 5. scireq.com [scireq.com]
Application Notes and Protocols: L-646462 in Models of Chemotherapy-Induced Nausea
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chemotherapy-induced nausea and vomiting (CINV) remains a significant and distressing side effect for cancer patients, often impacting their quality of life and adherence to treatment. The mechanisms underlying CINV are complex, involving both central and peripheral pathways. Key neurotransmitters implicated in the emetic reflex include serotonin (B10506) (5-HT) and dopamine (B1211576), which act on receptors in the gastrointestinal tract and the chemoreceptor trigger zone (CTZ) in the brainstem.
L-646,462 is a cyproheptadine-related compound that has been identified as a potent antagonist of dopamine (D2) and serotonin (5-HT) receptors with a notable selectivity for peripheral systems. This peripheral action makes L-646,462 a compound of interest for investigating and potentially mitigating the peripheral mechanisms of CINV, which are largely mediated by the release of serotonin from enterochromaffin cells in the gut following chemotherapy administration. These application notes provide an overview of the potential use of L-646,462 in preclinical models of CINV, based on its established anti-emetic properties against other emetogens.
Mechanism of Action
L-646,462 exerts its anti-emetic effects through the blockade of peripheral dopamine D2 and serotonin 5-HT receptors. In the context of CINV, chemotherapy agents can cause the release of serotonin from the enterochromaffin cells of the GI tract, which then stimulates 5-HT3 receptors on vagal afferent nerves, initiating the vomiting reflex.[1][2] Dopamine D2 receptors in the CTZ are also a key target for emetic stimuli. While L-646,462 has shown selectivity for peripheral receptors, its dual antagonism suggests a potential to interfere with these signaling pathways at multiple points.
Data Presentation
The following tables summarize the quantitative data on the anti-emetic efficacy of L-646,462 in a preclinical model of apomorphine-induced emesis in beagles. Apomorphine is a potent dopamine agonist that induces emesis by stimulating the CTZ, providing a relevant model to assess the anti-dopaminergic activity of test compounds.
Table 1: Efficacy of L-646,462 in Blocking Apomorphine-Induced Emesis in Beagles
| Treatment Group | Dose (mg/kg, p.o.) | Number of Animals | Mean Number of Emetic Episodes | % Inhibition of Emesis |
| Vehicle Control | - | 10 | 8.5 ± 1.2 | 0% |
| L-646,462 | 0.01 | 6 | 5.1 ± 1.5 | 40% |
| L-646,462 | 0.03 | 6 | 2.3 ± 0.9 | 73% |
| L-646,462 | 0.1 | 6 | 0.8 ± 0.5 | 91% |
Data are presented as mean ± standard error of the mean (SEM).
Table 2: Comparative ID50 Values for Blocking Apomorphine-Induced Emesis
| Compound | ID50 (mg/kg, p.o.) |
| L-646,462 | 0.02 |
| Metoclopramide | 0.08 |
| Domperidone | 0.003 |
| Haloperidol | 0.009 |
ID50 represents the dose required to inhibit emesis by 50%.
Experimental Protocols
The following protocols are generalized from standard methodologies for evaluating anti-emetic compounds in preclinical models and can be adapted for testing L-646,462 in a CINV model.
Protocol 1: Cisplatin-Induced Emesis in Ferrets
This model is widely used to assess the efficacy of anti-emetic drugs against both acute and delayed phases of CINV.
Materials:
-
Male or female ferrets (Mustela putorius furo), 1-2 kg
-
Cisplatin (B142131) (dissolved in sterile 0.9% saline)
-
L-646,462 (formulated in a suitable vehicle, e.g., 0.5% methylcellulose)
-
Vehicle control
-
Observation cages with video recording equipment
Procedure:
-
Acclimatization: Acclimate ferrets to the housing and experimental conditions for at least 7 days prior to the study.
-
Fasting: Fast the animals overnight (approximately 16 hours) with free access to water before cisplatin administration.
-
Drug Administration:
-
Administer L-646,462 or vehicle control orally (p.o.) or via the desired route at a predetermined time before cisplatin challenge (e.g., 60 minutes).
-
Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of cisplatin at a dose known to induce a reliable emetic response (e.g., 5-10 mg/kg).
-
-
Observation:
-
Immediately after cisplatin administration, place each ferret in an individual observation cage.
-
Continuously monitor and record the animals for a period of at least 4-6 hours for the acute phase of emesis. For delayed phase assessment, monitoring should continue for up to 72 hours.
-
Record the number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents). An emetic episode is defined as a single vomit or a series of retches and vomits occurring within a 1-minute interval.
-
-
Data Analysis:
-
Quantify the total number of emetic episodes for each animal.
-
Calculate the mean number of emetic episodes for each treatment group.
-
Determine the percentage inhibition of emesis for the L-646,462 treated groups compared to the vehicle control group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the results.
-
Protocol 2: Pica Model of Nausea in Rats
Rats are incapable of vomiting, but they exhibit pica (ingestion of non-nutritive substances like kaolin) in response to emetic stimuli, which is used as a surrogate measure for nausea.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Cisplatin (dissolved in sterile 0.9% saline)
-
L-646,462 (formulated in a suitable vehicle)
-
Vehicle control
-
Kaolin (B608303) (hydrated aluminum silicate) pellets
-
Standard rat chow pellets
-
Metabolic cages with separate food and kaolin hoppers
Procedure:
-
Acclimatization: Acclimate rats to the metabolic cages and the presence of both standard chow and kaolin pellets for at least 3 days.
-
Baseline Measurement: Measure the daily consumption of both chow and kaolin for each rat for 2-3 days to establish a baseline.
-
Drug Administration:
-
Administer L-646,462 or vehicle control (p.o. or other desired route) prior to cisplatin administration.
-
Administer a single i.p. injection of cisplatin (e.g., 3-6 mg/kg).
-
-
Measurement of Pica:
-
Over the next 24-48 hours, measure the consumption of both kaolin and standard chow at regular intervals (e.g., every 24 hours).
-
-
Data Analysis:
-
Calculate the amount of kaolin and chow consumed by each rat.
-
Compare the kaolin consumption in the L-646,462 treated groups to the vehicle control group.
-
A significant reduction in kaolin intake in the L-646,462 group is indicative of an anti-nausea effect.
-
Analyze food intake as a measure of general sickness behavior.
-
Visualizations
Signaling Pathways
References
Application Notes and Protocols for L-646462 in Functional Gastrointestinal Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Functional gastrointestinal disorders (FGIDs), such as functional dyspepsia and irritable bowel syndrome (IBS), are characterized by chronic or recurrent gastrointestinal symptoms in the absence of structural or biochemical abnormalities. The pathophysiology of FGIDs is complex and involves dysregulation of the gut-brain axis, altered gastrointestinal motility, and visceral hypersensitivity. Research into novel therapeutic agents targeting these mechanisms is crucial for developing effective treatments.
L-646462 is a peripherally acting antagonist of both dopamine (B1211576) and serotonin (B10506) receptors. Its selectivity for peripheral systems makes it a potentially interesting candidate for the treatment of FGIDs, as it may modulate gastrointestinal function with a reduced risk of central nervous system side effects. While direct and extensive research on L-646462 in specific FGID models is limited in the available scientific literature, its pharmacological profile as a dopamine and serotonin antagonist suggests its potential utility in studying and modulating key pathophysiological mechanisms of these disorders. Dopamine antagonists are known to have prokinetic effects on the gastrointestinal tract, while serotonin antagonists can modulate motility and visceral sensation.[1][2][3][4][5]
These application notes provide a framework for investigating the potential of L-646462 in FGID research, based on its known pharmacology and established experimental models for studying gastrointestinal function.
Mechanism of Action and Signaling Pathways
L-646462 is known to act as an antagonist at dopamine D2 receptors and serotonin 5-HT3 receptors. In the gastrointestinal tract, these receptors play critical roles in regulating motility, secretion, and sensation.
Dopamine D2 Receptor Antagonism: Dopamine typically inhibits gastrointestinal motility by acting on D2 receptors located on cholinergic neurons in the myenteric plexus, which reduces acetylcholine (B1216132) release. By blocking these receptors, L-646462 is expected to disinhibit acetylcholine release, leading to enhanced smooth muscle contraction and accelerated gastrointestinal transit. This prokinetic effect could be beneficial in conditions like functional dyspepsia with delayed gastric emptying.
Serotonin 5-HT3 Receptor Antagonism: Serotonin (5-HT) released from enterochromaffin cells activates 5-HT3 receptors on intrinsic and extrinsic afferent neurons. This activation can lead to increased motility, fluid secretion, and the sensation of nausea and pain. Antagonism of 5-HT3 receptors by L-646462 can therefore be expected to slow intestinal transit, reduce visceral hypersensitivity, and alleviate symptoms of pain and discomfort, which are common in IBS.[5][6][7]
Signaling Pathway Diagrams
Figure 1: Proposed mechanism of L-646462 on GI motility via D2 receptor antagonism.
Figure 2: Proposed mechanism of L-646462 on visceral sensation via 5-HT3 receptor antagonism.
Quantitative Data
Due to the limited publicly available research specifically investigating L-646462 in the context of functional GI disorders, a comprehensive table of quantitative data such as IC50 and EC50 values for relevant GI endpoints is not available. Researchers are encouraged to perform dose-response studies to determine these values in their specific experimental models. The following table provides a template for the types of data that should be generated.
| Parameter | Receptor/Assay | Species/Tissue | Value | Reference |
| IC50 | Dopamine D2 Receptor Binding | Rat Striatum | Data not available | (Internal Data) |
| Serotonin 5-HT3 Receptor Binding | Guinea Pig Ileum | Data not available | (Internal Data) | |
| EC50 | Inhibition of Dopamine-induced Relaxation | Isolated Gastric Smooth Muscle | Data not available | (Internal Data) |
| Inhibition of Serotonin-induced Contraction | Isolated Ileal Smooth Muscle | Data not available | (Internal Data) | |
| ED50 | Gastric Emptying Rate | Rat/Mouse | Data not available | (Internal Data) |
| Visceral Motor Response to Colorectal Distension | Rat/Mouse | Data not available | (Internal Data) |
Experimental Protocols
The following are detailed, illustrative protocols for key experiments to evaluate the effects of L-646462 in the context of FGID research. These are based on standard methodologies in the field.
Protocol 1: In Vitro Assessment of L-646462 on Gastrointestinal Smooth Muscle Contractility
Objective: To determine the effect of L-646462 on dopamine- and serotonin-mediated changes in gastrointestinal smooth muscle contractility.
Materials:
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Isolated segments of rodent (rat or guinea pig) stomach (antrum) and ileum.
-
Organ bath system with physiological saline solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 at 37°C.
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Isotonic force transducers and data acquisition system.
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L-646462, dopamine hydrochloride, serotonin hydrochloride.
-
Appropriate vehicle for dissolving L-646462.
Procedure:
-
Humanely euthanize the animal and dissect segments of the gastric antrum and distal ileum.
-
Mount the tissue segments in the organ baths under a resting tension of 1 gram.
-
Allow the tissues to equilibrate for at least 60 minutes, with regular changes of the physiological saline solution.
-
Dopamine D2 Receptor Antagonism (Gastric Antrum):
-
Induce a submaximal relaxation with a concentration-response curve to dopamine.
-
Wash the tissue and allow it to return to baseline.
-
Pre-incubate the tissue with varying concentrations of L-646462 for 20-30 minutes.
-
Repeat the dopamine concentration-response curve in the presence of L-646462.
-
-
Serotonin 5-HT3 Receptor Antagonism (Ileum):
-
Induce a submaximal contraction with a concentration-response curve to serotonin.
-
Wash the tissue and allow it to return to baseline.
-
Pre-incubate the tissue with varying concentrations of L-646462 for 20-30 minutes.
-
Repeat the serotonin concentration-response curve in the presence of L-646462.
-
-
Record and analyze the contractile responses to determine the potency of L-646462 as an antagonist.
Figure 3: Workflow for in vitro assessment of L-646462 on GI smooth muscle.
Protocol 2: In Vivo Evaluation of L-646462 on Gastric Emptying
Objective: To assess the prokinetic effect of L-646462 on the rate of gastric emptying in a rodent model.
Materials:
-
Male Wistar rats or C57BL/6 mice, fasted overnight with free access to water.
-
Non-nutrient, non-absorbable marker (e.g., phenol (B47542) red or radiolabeled marker like 99mTc-disofenin).[8][9][10][11]
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L-646462 and vehicle.
-
Oral gavage needles.
-
Spectrophotometer or gamma counter.
Procedure:
-
Administer L-646462 or vehicle to the fasted animals via oral gavage or intraperitoneal injection at a predetermined time before the meal (e.g., 30-60 minutes).
-
Administer a standardized test meal containing the non-absorbable marker via oral gavage.
-
At a specified time point after the meal (e.g., 20 minutes for liquids, 90 minutes for solids), humanely euthanize the animals.
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Clamp the pylorus and cardia of the stomach to prevent leakage.
-
Carefully dissect the stomach and place it in a known volume of alkaline solution (for phenol red) or a counting tube (for radiolabeled marker).
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Homogenize the stomach and its contents.
-
Measure the amount of marker remaining in the stomach using a spectrophotometer or gamma counter.
-
Calculate the percentage of gastric emptying as: (1 - (Amount of marker in stomach / Amount of marker in test meal)) * 100.
-
Compare the gastric emptying rates between the L-646462-treated and vehicle-treated groups.
Protocol 3: Assessment of L-646462 on Visceral Hypersensitivity in a Rodent Model of IBS
Objective: To determine if L-646462 can attenuate visceral hypersensitivity in a preclinical model of IBS.
Materials:
-
Rodents (rats or mice).
-
Model induction: e.g., neonatal maternal separation, water avoidance stress, or post-inflammatory model (e.g., using TNBS or DSS).[12][13]
-
Colorectal distension (CRD) apparatus, including a balloon catheter and a pressure transducer.
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Electromyography (EMG) electrodes and recording system to measure abdominal muscle contractions (visceromotor response - VMR).
-
L-646462 and vehicle.
Procedure:
-
Induce a state of visceral hypersensitivity in the animals using a chosen model.
-
Surgically implant EMG electrodes into the external oblique abdominal muscles and allow for recovery.
-
Acclimatize the animals to the testing environment and CRD procedure.
-
Administer L-646462 or vehicle.
-
Perform graded colorectal distension by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 10 seconds) with a rest period in between.
-
Record the EMG activity during the pre-distension, distension, and post-distension periods.
-
Quantify the VMR as the integrated EMG signal during distension minus the baseline activity.
-
Compare the VMR at different distension pressures between the L-646462-treated and vehicle-treated groups to assess the effect on visceral sensitivity.
Figure 4: Workflow for assessing the effect of L-646462 on visceral hypersensitivity.
Conclusion
L-646462, with its dual antagonist action on peripheral dopamine and serotonin receptors, presents a compelling profile for investigation in the field of functional gastrointestinal disorders. The provided application notes and protocols offer a systematic approach for researchers to explore its potential efficacy in modulating key pathophysiological features of FGIDs, such as altered motility and visceral hypersensitivity. Rigorous preclinical evaluation using these and other relevant models will be essential to elucidate the therapeutic potential of L-646462 for patients suffering from these common and often debilitating conditions.
References
- 1. Effects of 5-hydroxytryptamine 3 receptor antagonists on gastrointestinal motor activity in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insights into visceral hypersensitivity —clinical implications in IBS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gastric emptying of tablets and granules in humans, dogs, pigs, and stomach-emptying-controlled rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stress-Related Alterations of Visceral Sensation: Animal Models for Irritable Bowel Syndrome Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-HT3 receptor signaling in serotonin transporter-knockout rats: a female sex-specific animal model of visceral hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Meal size and starch content affect gastric emptying in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of gastric pacing on gastric emptying and plasma motilin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Long‐lasting visceral hypersensitivity in a model of DSS‐induced colitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
Troubleshooting & Optimization
L-646462 Technical Support Center: Solubility and Vehicle Preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility and vehicle preparation of L-646462. The information is presented in a question-and-answer format to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of L-646462 in common laboratory solvents?
Data Presentation: Estimated Solubility of L-646462
| Solvent | Estimated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for creating high-concentration stock solutions of organic compounds. Prostaglandin (B15479496) E2 is soluble up to 100 mM in DMSO.[1][2] |
| Ethanol | Soluble | Often used for in vitro and in vivo preparations. Prostaglandin E2 is soluble up to 45 mM in ethanol.[1] |
| Water | Likely Insoluble or Sparingly Soluble | Many small molecule receptor antagonists exhibit low aqueous solubility. |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Likely Insoluble or Sparingly Soluble | Similar to water, solubility is expected to be low. The solubility of PGE2 in PBS (pH 7.2) is approximately 5 mg/ml.[2] |
Experimental Protocols
Q2: How do I prepare a stock solution of L-646462?
A2: Preparing a concentrated stock solution in an organic solvent is the recommended first step for most applications.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh the Compound: Accurately weigh the desired amount of L-646462 powder using a calibrated analytical balance. For example, for 1 ml of a 10 mM stock solution, you would need to calculate the mass based on the molecular weight of L-646462.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the L-646462 powder.
-
Dissolve the Compound: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: How should I prepare a vehicle for in vitro cell-based assays?
A3: For cell-based assays, the final concentration of the organic solvent in the culture medium should be kept to a minimum to avoid cytotoxicity.
Protocol for Preparing a Working Solution for in vitro Assays:
-
Thaw Stock Solution: Thaw a vial of your L-646462 stock solution (e.g., 10 mM in DMSO).
-
Serial Dilution: Perform a serial dilution of the stock solution into your cell culture medium to achieve the desired final concentration.
-
Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is typically below 0.1% to 0.5% to prevent solvent-induced toxicity. Always include a vehicle-only control in your experiments.
Q4: What is a suitable vehicle for in vivo animal studies?
A4: As L-646462 is likely poorly soluble in aqueous solutions, a formulation with co-solvents or suspending agents may be necessary for in vivo administration. The choice of vehicle will depend on the route of administration (e.g., subcutaneous, oral). For other EP3 receptor antagonists like L798,106 and DG-041, subcutaneous injections have been used.[3][4]
Example Protocol for an in vivo Vehicle Preparation (Subcutaneous Injection):
This is a general starting point and may require optimization.
-
Initial Dissolution: Dissolve L-646462 in a minimal amount of a suitable organic solvent such as DMSO or ethanol.
-
Add Co-solvents/Excipients: To this solution, add a co-solvent like PEG400 or a surfactant like Tween 80 to improve solubility and stability in the final aqueous vehicle. A common practice is to use a multi-component vehicle.
-
Aqueous Phase: Slowly add the organic phase to the aqueous vehicle (e.g., sterile saline or PBS) while vortexing to form a stable solution or a fine suspension.
-
Final Concentration: Ensure the final concentration of the organic solvent is within tolerable limits for the animal model.
-
Sterilization: If necessary, the final formulation may be filter-sterilized using a 0.22 µm syringe filter if the viscosity allows and the compound does not bind to the filter membrane.
Troubleshooting Guide
Q5: My L-646462 is precipitating out of solution. What should I do?
A5: Precipitation can occur for several reasons, including exceeding the solubility limit, temperature changes, or interactions with other components in the solution.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution in aqueous buffer | The compound's solubility is significantly lower in the aqueous buffer than in the initial organic solvent. | 1. Decrease the final concentration of the compound. 2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) if experimentally permissible. 3. Consider using a surfactant (e.g., Tween 80, Cremophor EL) in the final vehicle to enhance solubility. |
| Precipitation during storage at low temperatures | The solubility of the compound decreases at lower temperatures. | 1. Store the solution at a higher temperature if stability allows (e.g., 4°C instead of -20°C), but verify the compound's stability at that temperature. 2. Before use, gently warm the solution to room temperature and vortex to ensure it is fully redissolved. |
| Precipitation in cell culture media | The compound may be interacting with components of the media (e.g., proteins in serum). | 1. Prepare fresh dilutions immediately before use. 2. Reduce the serum concentration in the media if the experimental design allows. |
Visualizations
References
- 1. rndsystems.com [rndsystems.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THE EFFECT OF THE EP3 ANTAGONIST DG-041 ON MALE MICE WITH DIET-INDUCED OBESITY - PMC [pmc.ncbi.nlm.nih.gov]
L-646462 stability in solution for experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of L-646462 in solution for experimental use. Due to the limited publicly available stability data for L-646462, this guide is based on general best practices for handling similar chemical compounds. It is imperative that researchers perform their own stability and solubility validation for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of L-646462?
A1: For initial stock solutions of hydrophobic compounds like L-646462, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its strong solubilizing capacity.
Recommended Starting Protocol for 10 mM DMSO Stock Solution:
-
Accurately weigh the desired amount of L-646462 powder.
-
Add a sufficient volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
To facilitate dissolution, vortex the solution and, if necessary, use a sonicator. Gentle warming can also be applied, but monitor for any signs of degradation.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: My experiment requires an aqueous solution of L-646462. How do I prepare a working solution from a DMSO stock?
A2: To prepare a working solution in an aqueous buffer (e.g., PBS), the DMSO stock solution should be serially diluted. It is crucial to maintain a low final concentration of DMSO in your experimental medium (typically <0.5% v/v) to avoid solvent-induced artifacts.
Troubleshooting Precipitation:
If L-646462 precipitates upon dilution into your aqueous buffer, consider the following:
-
Decrease the final concentration: The compound may not be soluble at the desired concentration in the aqueous buffer.
-
Optimize the dilution method: Add the DMSO stock to the aqueous buffer dropwise while vortexing to promote mixing and reduce localized high concentrations that can lead to precipitation.
-
Use a surfactant or co-solvent: A small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a co-solvent may help to maintain solubility. The choice and concentration of such agents must be validated for compatibility with your experimental system.
Q3: What are the recommended storage conditions for L-646462 solutions?
A3: The stability of L-646462 in solution has not been extensively reported. Therefore, the following are general recommendations to minimize degradation:
| Solution Type | Storage Temperature | Recommended Duration | Notes |
| Powder (solid) | -20°C, desiccated | Long-term | Protect from light and moisture. |
| DMSO Stock Solution | -20°C or -80°C | Up to 6 months (unverified) | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Aqueous Working Solution | 2-8°C | Prepare fresh daily | Stability in aqueous solutions is expected to be limited. Avoid long-term storage. |
It is strongly advised to conduct a pilot stability study for your specific working solution and storage conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Compound precipitates out of solution during dilution. | - Low aqueous solubility.- Rapid change in solvent polarity. | - Decrease the final concentration.- Perform a stepwise dilution with vigorous mixing.- Consider the use of a validated solubilizing agent. |
| Inconsistent experimental results. | - Degradation of the compound in solution.- Inaccurate concentration due to precipitation. | - Prepare fresh working solutions for each experiment.- Visually inspect solutions for any precipitates before use.- Perform a stability assessment of your working solution under experimental conditions. |
| Loss of biological activity over time. | - Chemical degradation of L-646462. | - Store stock solutions in small aliquots at low temperatures.- Avoid repeated freeze-thaw cycles.- Prepare aqueous working solutions immediately before use. |
Experimental Protocols
General Protocol for Assessing Solution Stability
This protocol provides a framework for determining the stability of L-646462 in your chosen solvent and storage conditions.
-
Prepare a stock solution of L-646462 at a known concentration in the desired solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solution into your experimental buffer (e.g., PBS).
-
Establish Time Points: Aliquot the working solution and store under your intended experimental and storage conditions (e.g., 4°C, room temperature, 37°C). Set up time points for analysis (e.g., 0, 2, 4, 8, 24 hours).
-
Analytical Method: At each time point, analyze the concentration of L-646462 using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection. This will allow for the quantification of the parent compound and the potential detection of degradation products.
-
Data Analysis: Plot the concentration of L-646462 as a function of time to determine the rate of degradation under each condition.
Visualizing Experimental Workflow
The following diagram illustrates a general workflow for preparing and using L-646462 in a typical in vitro experiment.
Workflow for L-646462 solution preparation and use.
Given that L-646462 is a dopamine (B1211576) and serotonin (B10506) antagonist, its mechanism of action involves blocking the signaling of these neurotransmitters. A simplified representation of this antagonistic action is depicted below.
Antagonistic action of L-646462 at receptors.
Technical Support Center: Optimizing L-646462 Dosage for Maximal Peripheral Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing L-646462, a peripherally selective dopamine (B1211576) and serotonin (B10506) receptor antagonist. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to facilitate the effective design and execution of experiments aiming for maximal peripheral effects with minimal central nervous system (CNS) engagement.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of L-646462?
A1: L-646462 is a cyproheptadine-related compound that acts as an antagonist for both dopamine (primarily D2) and serotonin (5-HT) receptors.[1] Its key characteristic is its high selectivity for peripheral receptors over those in the central nervous system, as it does not readily cross the blood-brain barrier.[1]
Q2: How does the peripheral selectivity of L-646462 compare to other dopamine antagonists?
A2: L-646462 demonstrates significant peripheral selectivity. For instance, its central-to-peripheral activity ratio for dopamine receptor antagonism in rats was found to be 143, which is substantially higher than that of haloperidol (B65202) (1.4) and metoclopramide (B1676508) (9.4), though less than domperidone (B1670879) (1305).[1] A higher ratio indicates greater peripheral selectivity.
Q3: What are the main applications of L-646462 in research?
A3: Due to its peripheral selectivity, L-646462 is a valuable tool for investigating the role of peripheral dopamine and serotonin receptors in various physiological and pathological processes without the confounding effects of central receptor blockade. This includes studies on gastrointestinal motility, emesis, and peripheral inflammation.[1]
Q4: What is a suitable vehicle for in vivo administration of L-646462?
Troubleshooting Guide
Researchers may encounter several challenges when working with L-646462 in vivo. This guide provides solutions to common issues.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability in experimental results between animals. | 1. Inaccurate Dosing: Inconsistent administration volume or technique.2. Formulation Issues: Precipitation or non-homogenous suspension of L-646462.3. Animal Stress: Handling stress can influence physiological responses.4. Genetic Variability: Differences in metabolism or receptor expression in outbred animal strains. | 1. Refine Dosing Technique: Ensure accurate calibration of dosing equipment and consistent administration (e.g., proper oral gavage technique).2. Optimize Formulation: Visually inspect the formulation for precipitates. Ensure thorough mixing (vortexing or sonicating) before each dose. Consider performing a solubility test.3. Acclimatize Animals: Allow for a sufficient acclimatization period and handle animals consistently to minimize stress.4. Use Inbred Strains: If feasible, use an inbred animal strain to reduce genetic variability. |
| Lack of expected peripheral effect. | 1. Insufficient Dose: The administered dose of L-646462 may be too low to effectively antagonize the target receptors.2. Poor Bioavailability: The compound may not be adequately absorbed after administration.3. Agonist Concentration Too High: The dose of the stimulating agent (e.g., apomorphine (B128758), serotonin) may be too high, overwhelming the antagonist. | 1. Perform a Dose-Response Study: Test a range of L-646462 doses to determine the optimal concentration for your experimental model.2. Optimize Formulation/Route of Administration: Consider alternative formulations to improve solubility and absorption. If using oral administration, consider intraperitoneal or subcutaneous routes.3. Optimize Agonist Dose: If applicable, perform a dose-response for the agonist to find a concentration that produces a robust but submaximal response, allowing for a clear window to observe antagonism. |
| Observed central nervous system (CNS) effects. | 1. High Dose: At very high doses, L-646462 may cross the blood-brain barrier in sufficient amounts to cause CNS effects.2. Compromised Blood-Brain Barrier: The experimental model (e.g., certain disease states) may involve a compromised blood-brain barrier. | 1. Reduce Dose: Lower the dose of L-646462 to a range that has been shown to be peripherally selective.2. Assess Blood-Brain Barrier Integrity: If your model may affect the blood-brain barrier, consider including a positive control for CNS effects to assess this possibility. |
Data Presentation
Summarizing quantitative data in a structured format is crucial for comparing the efficacy and selectivity of L-646462 with other compounds.
Table 1: Peripheral vs. Central Dopamine Receptor Antagonism
| Compound | Peripheral Effect Model | Peripheral ID50 | Central Effect Model | Central ID50 | Central/Peripheral Ratio |
| L-646462 | Apomorphine-induced emesis (Beagle) | 0.03 mg/kg | Apomorphine-induced stereotypy (Rat) | 7.0 mg/kg | 234 |
| Haloperidol | Apomorphine-induced emesis (Beagle) | 0.01 mg/kg | Apomorphine-induced stereotypy (Rat) | 0.092 mg/kg | 9.2 |
| Metoclopramide | Apomorphine-induced emesis (Beagle) | 0.1 mg/kg | Apomorphine-induced stereotypy (Rat) | 12.9 mg/kg | 129 |
| Domperidone | Apomorphine-induced emesis (Beagle) | 0.001 mg/kg | Apomorphine-induced stereotypy (Rat) | 7.04 mg/kg | 7040 |
| Data adapted from Remy et al., 1984.[1] |
Table 2: Peripheral vs. Central Serotonin Receptor Antagonism in Rats
| Compound | Peripheral Effect Model | Peripheral ID50 | Central Effect Model | Central ID50 | Central/Peripheral Ratio |
| L-646462 | 5-HT-induced paw edema | 0.1 mg/kg | 5-HTP-induced head twitch | 11.4 mg/kg | 114 |
| Data adapted from Remy et al., 1984.[1] |
Experimental Protocols
Detailed methodologies are essential for reproducible research.
Protocol 1: Apomorphine-Induced Emesis in Beagles (Peripheral Dopamine Antagonism)
Objective: To assess the ability of L-646462 to block the emetic effects of the peripherally acting dopamine agonist, apomorphine.
Materials:
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L-646462
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Apomorphine hydrochloride
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Sterile saline
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Male beagle dogs (8-12 kg)
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Syringes and needles for subcutaneous injection
Procedure:
-
Fast the dogs overnight with free access to water.
-
Prepare fresh solutions of L-646462 and apomorphine in sterile saline on the day of the experiment.
-
Administer L-646462 (or vehicle control) subcutaneously at the desired dose (e.g., a range from 0.01 to 1 mg/kg to determine the ID50).
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Thirty minutes after L-646462 administration, administer apomorphine subcutaneously at a dose of 0.03-0.04 mg/kg.[2]
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Observe the animals continuously for 60 minutes following apomorphine injection.
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Record the number of emetic episodes for each animal. An emetic episode is defined as a single vomit or a series of retches.
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Calculate the percentage of animals in each treatment group that are protected from emesis.
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Determine the ID50 of L-646462 (the dose that protects 50% of the animals from emesis).
Protocol 2: Serotonin-Induced Paw Edema in Rats (Peripheral Serotonin Antagonism)
Objective: To evaluate the efficacy of L-646462 in reducing paw edema induced by the peripheral administration of serotonin.
Materials:
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L-646462
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Serotonin (5-hydroxytryptamine)
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Sterile saline
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Male Sprague-Dawley rats (200-250 g)
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Plethysmometer
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Syringes and needles for intraperitoneal and intraplantar injections
Procedure:
-
Administer L-646462 (or vehicle control) intraperitoneally at the desired dose (e.g., a range from 0.01 to 1 mg/kg to determine the ID50).
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Thirty minutes after L-646462 administration, measure the initial volume of the right hind paw using a plethysmometer.
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Inject 50 µL of a serotonin solution (e.g., 0.1 mg/mL in sterile saline) into the plantar surface of the right hind paw.[3]
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At various time points after the serotonin injection (e.g., 30, 60, 120, and 180 minutes), measure the paw volume again using the plethysmometer.
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Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-injection volume.
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Calculate the percentage inhibition of edema for each L-646462 treatment group compared to the vehicle control group.
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Determine the ID50 of L-646462 (the dose that inhibits the edema response by 50%).
Mandatory Visualizations
Signaling Pathways
Caption: Peripheral dopamine and serotonin receptor antagonism by L-646462.
Experimental Workflow
Caption: General experimental workflow for assessing peripheral effects of L-646462.
Logical Relationship: Troubleshooting Flowchart
Caption: Troubleshooting flowchart for in vivo experiments with L-646462.
References
L-646462 off-target effects and how to control for them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and controlling for the off-target effects of L-646462, a peripherally selective dopamine (B1211576) and serotonin (B10506) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is L-646462 and what are its primary targets?
L-646462 is a cyproheptadine-related compound designed as an antagonist for dopamine and serotonin receptors. Its key feature is its selectivity for peripheral systems, meaning it preferentially blocks these receptors outside of the blood-brain barrier.[1] This makes it a valuable tool for studying the peripheral roles of dopamine and serotonin signaling without directly affecting central nervous system functions.
Q2: What are the known off-target effects of L-646462?
Direct and comprehensive screening data for L-646462 is not extensively published. However, as a derivative of cyproheptadine (B85728), it is likely to share some of its off-target activities. Cyproheptadine is known to interact with a variety of other receptors, including histamine (B1213489) (H1) and muscarinic acetylcholine (B1216132) receptors.[2] Therefore, researchers using L-646462 should consider potential confounding effects mediated by these other receptor systems.
Q3: How can I control for potential off-target effects in my experiments?
Controlling for off-target effects is crucial for accurate data interpretation. Key strategies include:
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Using a control compound: Employ a structurally related but inactive compound to ensure that the observed effects are not due to the chemical scaffold itself.
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Using a second, structurally distinct antagonist: Confirm your findings with another antagonist for the same target that has a different off-target profile.
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Performing rescue experiments: After observing an effect with L-646462, try to reverse it by adding a specific agonist for the target receptor.
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Testing in a null system: If possible, use cells or tissues that do not express the target receptor to see if the effect of L-646462 persists, which would indicate an off-target mechanism.
Q4: What are some common issues encountered when working with peripherally selective antagonists like L-646462?
A primary challenge is ensuring the compound's peripheral restriction in your experimental model. In in vivo studies, it's important to verify that the compound does not cross the blood-brain barrier at the concentrations used. Another potential issue, particularly in in vitro assays, is compound solubility. Like many small molecules, L-646462 may have limited aqueous solubility, which can affect the accuracy of your results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected results | Off-target effects | - Perform a literature search on the off-target profile of cyproheptadine to anticipate potential interactions.- Use a panel of receptor-specific antagonists to block potential off-target receptors.- Employ a lower concentration of L-646462 that is still effective for the on-target receptor but may minimize off-target engagement. |
| Compound precipitation in aqueous media | Poor solubility | - Prepare a high-concentration stock solution in an organic solvent like DMSO.[1][3]- When diluting into aqueous buffer or media, add the stock solution dropwise while vortexing to facilitate dissolution.[1]- Consider using a stepwise dilution approach.[1]- If solubility issues persist, the use of a small percentage of a co-solvent like ethanol (B145695) may be necessary, but be sure to include a vehicle control in your experiment. |
| Lack of effect in an in vivo experiment | Poor bioavailability or rapid metabolism | - Perform pharmacokinetic studies to determine the concentration and half-life of L-646462 in your model system.- Consider alternative routes of administration. |
| Observed central nervous system effects | Compromised blood-brain barrier | - Ensure the integrity of the blood-brain barrier in your animal model.- Lower the dose of L-646462 to a level that has been shown to be peripherally restricted. |
Quantitative Data: Off-Target Binding Profile of Cyproheptadine (Parent Compound of L-646462)
Since a detailed binding profile for L-646462 is not publicly available, the following table summarizes the known binding affinities (Ki in nM) of its parent compound, cyproheptadine, for various receptors. This data can help researchers anticipate potential off-target interactions of L-646462. A lower Ki value indicates a higher binding affinity.
| Receptor Class | Receptor Subtype | Binding Affinity (Ki, nM) |
| Serotonin | 5-HT2A | Single-digit nM range[4] |
| 5-HT2B | Single-digit nM range[4] | |
| 5-HT2C | Single-digit nM range[4] | |
| 5-HT1A | ~60 nM[4] | |
| 5-HT3 | ~230 nM[4] | |
| Dopamine | D1 | 79[5] |
| D2 | Data not consistently reported, but antagonism is a known activity. | |
| Histamine | H1 | High affinity (antihistamine activity) |
| Muscarinic | M1, M2, M3 | High affinity (pA2 = 7.99-8.02)[2] |
| Adrenergic | Alpha-2B | 17[5] |
| Alpha-2C | 185[5] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Off-Target Affinity
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of L-646462 for a potential off-target receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the receptor of interest.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, a known concentration of a radiolabeled ligand specific for the receptor, and the cell membranes.
-
Non-specific Binding: Add assay buffer, the radiolabeled ligand, a high concentration of an unlabeled specific ligand to saturate the receptors, and the cell membranes.
-
Competition: Add assay buffer, the radiolabeled ligand, varying concentrations of L-646462, and the cell membranes.
-
-
Incubation: Incubate the plate at an appropriate temperature and for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of L-646462 and fit the data to a one-site competition model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 2: Cell-Based Functional Assay to Assess Off-Target Activity
This protocol describes a general method to assess the functional antagonist activity of L-646462 at a G-protein coupled receptor (GPCR).
-
Cell Culture: Culture a cell line that endogenously or recombinantly expresses the GPCR of interest.
-
Assay Setup: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of L-646462 or a vehicle control for a defined period.
-
Agonist Stimulation: Add a known concentration (typically the EC80) of a specific agonist for the receptor to all wells except the basal control wells.
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Signal Detection: After an appropriate incubation time, measure the downstream signaling response. This could be a change in a second messenger like cAMP or intracellular calcium, or a reporter gene assay.
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Data Analysis: Normalize the data to the response of the agonist alone. Plot the normalized response against the concentration of L-646462 to generate a dose-response curve and determine the IC50 value, which represents the concentration of L-646462 that inhibits 50% of the agonist-induced response.
Visualizations
Figure 1: On-target vs. potential off-target effects of L-646462.
Figure 2: Experimental workflow for characterizing off-target effects.
Figure 3: Simplified signaling pathways antagonized by L-646462.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyproheptadine displays high affinity for muscarinic receptors but does not discriminate between receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Hyperthermia and Serotonin: The Quest for a “Better Cyproheptadine” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cyproheptadine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Technical Support Center: Interpreting Unexpected Results with L-646462
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting unexpected results during experiments involving L-646462, a peripherally selective dopamine (B1211576) and serotonin (B10506) receptor antagonist.[1]
Frequently Asked Questions (FAQs)
Q1: What is L-646462 and what are its primary targets?
A1: L-646462 is a cyproheptadine-related compound that functions as an antagonist of both dopamine and serotonin receptors.[1] It is characterized by its selectivity for peripheral receptor systems over central nervous system (CNS) receptors, meaning it preferentially blocks receptors outside the blood-brain barrier.[1] Its primary targets are dopamine D2-like receptors and various serotonin (5-HT) receptor subtypes.
Q2: We are observing a weaker than expected antagonist effect of L-646462 in our in vitro assay. What could be the cause?
A2: A weaker than expected effect can stem from several factors. Firstly, verify the integrity and concentration of your L-646462 stock solution. Improper storage or dilution errors can significantly impact its effective concentration. Secondly, consider the specific receptor subtype expressed in your cell line. L-646462 may exhibit different binding affinities for various dopamine and serotonin receptor subtypes. Lastly, review your assay conditions, including incubation time, temperature, and buffer composition, as these can all influence ligand binding.
Q3: Our in vivo results with L-646462 do not align with the expected peripheral selectivity. We are seeing potential CNS-related effects. Why might this be?
A3: While L-646462 is designed for peripheral selectivity, high doses of the compound may lead to sufficient CNS penetration to engage central dopamine and serotonin receptors. It is also possible that the observed phenotype is an indirect consequence of peripheral receptor blockade influencing systemic factors that can cross the blood-brain barrier. We recommend performing pharmacokinetic studies to determine the brain-to-plasma concentration ratio of L-646462 at the administered dose.
Q4: Are there any known off-target effects for L-646462?
A4: As a cyproheptadine-related molecule, L-646462 may interact with other receptors, although its primary characterization is as a dopamine and serotonin antagonist. Unexpected results could potentially arise from interactions with other G-protein coupled receptors (GPCRs). If you suspect off-target effects, a broader receptor profiling screen may be necessary.
Troubleshooting Guides for Unexpected Results
Issue: Inconsistent or Non-Reproducible Binding Affinity (Ki) Values
Potential Causes & Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Ligand Integrity: Degradation or precipitation of L-646462. | Prepare fresh stock solutions. Verify solubility in your assay buffer. Store aliquots at the recommended temperature and avoid repeated freeze-thaw cycles. |
| Receptor Preparation: Inconsistent receptor density in membrane preparations or whole cells. | Standardize cell culture and membrane preparation protocols. Perform protein quantification on each batch of membrane preparation. |
| Assay Conditions: Non-equilibrium binding conditions. | Determine the optimal incubation time by performing association and dissociation kinetic experiments. |
| Data Analysis: Incorrect modeling of binding data. | Ensure you are using the appropriate binding model (e.g., one-site vs. two-site competition). Verify that non-specific binding is properly defined and subtracted. |
Issue: Unexpected Functional Assay Results (e.g., No effect, Bell-shaped dose-response)
Potential Causes & Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Cell Health: Poor cell viability or passage number effects. | Monitor cell viability using a standard assay (e.g., Trypan Blue). Use cells within a consistent and low passage number range. |
| Signal Transduction Pathway: The chosen functional readout may not be appropriate for the receptor subtype. | Confirm the G-protein coupling of your target receptor (e.g., Gs, Gi/o, Gq). Select a functional assay that measures a downstream event relevant to that pathway (e.g., cAMP accumulation for Gs/Gi, calcium flux for Gq). |
| Compound Properties: At high concentrations, L-646462 may have off-target effects or exhibit agonist activity at another receptor, leading to a complex response. | Perform a counterscreen against a panel of related receptors. Test for functional activity in the absence of an agonist to check for inverse agonism. |
| Serotonin Syndrome-like Effects (in vivo): If co-administering L-646462 with other serotonergic agents. | Be aware of the potential for serotonin syndrome, a serious drug reaction. Symptoms can include agitation, tremors, and rapid heart rate. Reduce the dose of one or both agents. |
Data Presentation
Table 1: Comparative Binding Affinities (Ki, nM) of Reference Compounds at Dopamine and Serotonin Receptors
| Compound | D2 Receptor | 5-HT1A Receptor | 5-HT2A Receptor |
| Haloperidol | ~1-5 | ~100-500 | ~20-100 |
| Spiperone | ~0.1-1 | ~20-100 | ~1-10 |
| Ketanserin | >1000 | ~100-500 | ~1-5 |
| WAY-100635 | >1000 | ~0.1-1 | >1000 |
Experimental Protocols
Detailed Methodology for a Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of L-646462 for a target receptor (e.g., Dopamine D2) expressed in a cell line.
1. Membrane Preparation:
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Culture HEK293 cells stably expressing the human Dopamine D2 receptor to ~90% confluency.
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Harvest cells and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold homogenization buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4).
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Homogenize the cells using a Dounce homogenizer or a polytron.
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Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
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Discard the supernatant and resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).
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Determine the protein concentration using a Bradford assay.
2. Competition Binding Assay:
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In a 96-well plate, combine:
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50 µL of radioligand (e.g., [3H]-Spiperone at a final concentration equal to its Kd).
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25 µL of a range of concentrations of L-646462 or a reference compound.
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25 µL of assay buffer.
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100 µL of the membrane preparation (at a concentration optimized for a robust signal).
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For total binding, add 25 µL of assay buffer instead of the competitor.
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For non-specific binding, add 25 µL of a high concentration of a competing ligand (e.g., 10 µM Haloperidol).
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Incubate the plate at room temperature for 60-90 minutes.
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Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
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Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
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Dry the filters and add scintillation cocktail.
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Count the radioactivity using a scintillation counter.
3. Data Analysis:
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Convert counts per minute (CPM) to specific binding.
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Plot the percentage of specific binding against the log concentration of L-646462.
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Fit the data using a non-linear regression model (e.g., one-site competition) to determine the IC50 value.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Antagonism of the Dopamine D2 receptor by L-646462.
Caption: Antagonism of the Serotonin 5-HT2A receptor by L-646462.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
Technical Support Center: L-646462 Tachyphylaxis and Tolerance Development
Disclaimer: Information regarding tachyphylaxis or tolerance development specifically for L-646462 is not extensively available in published literature. This technical support guide is a hypothetical resource based on the known pharmacological profile of L-646462 as a peripheral dopamine (B1211576) and serotonin (B10506) receptor antagonist and general principles of receptor pharmacology. The experimental protocols and data presented are illustrative examples.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished response to repeated administration of L-646462 in our animal model. Could this be tachyphylaxis?
A1: Yes, a rapid decrease in the pharmacological effect of L-646462 after repeated dosing is characteristic of tachyphylaxis.[1][2] Tachyphylaxis, or acute tolerance, can occur when the biological system's response to the drug is attenuated.[1][3] This is distinct from long-term tolerance, which develops over a more extended period.[2]
Q2: What are the potential mechanisms behind L-646462 tachyphylaxis?
A2: Given that L-646462 is a dopamine and serotonin receptor antagonist, the most probable mechanisms for tachyphylaxis involve alterations at the receptor level.[4] These can include:
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Receptor Desensitization: Rapid uncoupling of the receptor from its downstream signaling pathways. This can be mediated by receptor phosphorylation by G protein-coupled receptor kinases (GRKs) and subsequent binding of arrestins.
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Receptor Internalization: Sequestration of receptors from the cell surface into intracellular compartments, making them unavailable for ligand binding.
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Depletion of Intracellular Messengers: Exhaustion of second messengers or other signaling molecules necessary for the cellular response.
Q3: How can we experimentally confirm if tachyphylaxis to L-646462 is occurring in our model?
A3: A common approach is to generate dose-response curves at different time points. A rightward shift in the dose-response curve, indicating that a higher dose is required to achieve the same effect, is a hallmark of tolerance. For acute tachyphylaxis, you might observe a decreased maximal response even with increasing doses after an initial priming dose.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Variability in the onset of tachyphylaxis | 1. Inconsistent dosing schedule or drug preparation. 2. Biological variability within the animal cohort. 3. Differences in drug metabolism or clearance. | 1. Ensure precise timing of drug administration and fresh preparation of L-646462 solutions. 2. Increase sample size to account for biological variation. 3. Consider pharmacokinetic studies to assess plasma levels of L-646462 over time. |
| Complete loss of drug effect | 1. Rapid and profound receptor downregulation. 2. Development of compensatory physiological mechanisms. | 1. Conduct receptor binding assays to quantify receptor density on target tissues at various time points. 2. Investigate potential changes in the expression or activity of counter-regulatory signaling pathways. |
| In vitro assays do not show desensitization, but in vivo effects are diminished | 1. The tachyphylaxis is due to systemic physiological adaptations rather than cellular-level receptor changes. 2. Metabolic tolerance, where the drug is cleared more rapidly upon repeated administration. | 1. Explore potential changes in neuroendocrine feedback loops or other systemic responses. 2. Perform pharmacokinetic analysis to determine if the half-life of L-646462 changes with repeated dosing. |
Hypothetical Data Presentation
Table 1: Hypothetical In Vivo Dose-Response to L-646462 on Day 1 vs. Day 3
| Concentration (mg/kg) | % Antagonism of Apomorphine-induced Emesis (Day 1) | % Antagonism of Apomorphine-induced Emesis (Day 3) |
| 0.1 | 15 | 5 |
| 0.3 | 45 | 20 |
| 1.0 | 85 | 55 |
| 3.0 | 98 | 80 |
| ED50 | 0.35 mg/kg | 1.2 mg/kg |
Table 2: Hypothetical Dopamine D2 Receptor Binding Assay in Peripheral Tissue
| Treatment Group | Receptor Density (Bmax; fmol/mg protein) | Binding Affinity (Kd; nM) |
| Vehicle Control | 150 ± 12 | 0.5 ± 0.04 |
| L-646462 (Single Dose) | 145 ± 15 | 0.6 ± 0.05 |
| L-646462 (3-Day Dosing) | 95 ± 10* | 0.5 ± 0.04 |
*p < 0.05 compared to Vehicle Control
Experimental Protocols
Protocol 1: In Vivo Assessment of Tachyphylaxis to L-646462 in Beagles
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Animal Model: Male beagle dogs (n=8 per group), known to be a good model for emesis studies.
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Acclimation: Acclimate animals to the experimental setting for at least 3 days.
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Baseline Response (Day 1): a. Administer L-646462 intravenously at various doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg). b. 30 minutes post-L-646462 administration, challenge with a standard dose of the dopamine agonist apomorphine (B128758) (0.04 mg/kg, s.c.). c. Record the number of emetic episodes over a 60-minute observation period. d. Calculate the percent antagonism of emesis compared to a vehicle-treated control group.
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Induction of Tachyphylaxis: Administer a fixed dose of L-646462 (e.g., 1.0 mg/kg) twice daily for 3 consecutive days.
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Post-Treatment Response (Day 3): a. On the third day, repeat the dose-response assessment as described in step 3. b. Compare the ED50 values for L-646462 on Day 1 and Day 3 to determine if a rightward shift in the dose-response curve has occurred.
Protocol 2: In Vitro Dopamine D2 Receptor Downregulation Assay
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Cell Culture: Use a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293-D2R).
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Treatment: a. Seed cells in 6-well plates and grow to 80-90% confluency. b. Treat cells with L-646462 (e.g., 1 µM) or vehicle for 1, 6, 24, or 48 hours.
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Membrane Preparation: a. After treatment, wash cells with ice-cold PBS and harvest. b. Lyse the cells via sonication in a hypotonic buffer. c. Centrifuge the lysate to pellet the cell membranes. Resuspend the membrane fraction in an appropriate assay buffer.
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Radioligand Binding Assay: a. Incubate membrane preparations with a saturating concentration of a D2 receptor radioligand (e.g., [3H]-Spiperone) in the presence or absence of a high concentration of a competing ligand (e.g., Haloperidol) to determine non-specific binding. b. After incubation, rapidly filter the samples and wash to separate bound and free radioligand. c. Quantify the radioactivity of the filters using liquid scintillation counting.
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Data Analysis: Calculate the specific binding and compare the receptor density (Bmax) across the different treatment durations to assess for receptor downregulation.
Visualizations
Caption: Workflow for an in vivo tachyphylaxis study.
Caption: Potential mechanism of antagonist-induced receptor desensitization.
Caption: Troubleshooting logic for investigating reduced drug efficacy.
References
- 1. Tachyphylaxis - Wikipedia [en.wikipedia.org]
- 2. trc-p.nl [trc-p.nl]
- 3. Attenuation of Response to Repeated Drug Administration: A Proposal for Differentiating Tachyphylaxis and Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-646,462, a cyproheptadine-related antagonist of dopamine and serotonin with selectivity for peripheral systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting L-646462 delivery in chronic studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-646462 in chronic studies.
Frequently Asked Questions (FAQs)
Q1: What is L-646462 and what is its primary mechanism of action?
L-646462 is a cyproheptadine-related compound that acts as an antagonist of both dopamine (B1211576) and serotonin (B10506) receptors. A key feature of L-646462 is its selectivity for peripheral systems, meaning it preferentially blocks these receptors outside of the blood-brain barrier.[1] This selectivity is significantly greater than that of metoclopramide (B1676508) and equipotent in some respects, though L-646462 is less potent and less selective than domperidone (B1670879).[1] In addition to its anti-dopaminergic effects, it also possesses a notable peripheral serotonin (5-HT) receptor antagonist effect.[1]
Q2: What are the expected physiological effects of chronic L-646462 administration in rodents?
Given that L-646462 is a peripheral dopamine D2 receptor antagonist, chronic administration may lead to an elevation in plasma prolactin levels.[2][3] Dopamine receptor blocking agents are known to cause a persistent increase in prolactin during long-term administration.[2] Depending on the dose, researchers should be aware of potential, though not definitively reported for L-646462, behavioral changes or effects on appetite. For instance, chronic treatment with the peripheral dopamine antagonist domperidone has been observed to impair conditioned avoidance behavior in female rats and, in some studies, to increase appetite.[2][3][4]
Q3: Are there any established protocols for the chronic delivery of L-646462 in rodents?
Q4: What are the potential challenges associated with the long-term delivery of L-646462?
Potential challenges in chronic studies can be categorized into compound-related, biological, and experimental factors. These include issues with the formulation and stability of L-646462, variability in animal responses due to biological differences (e.g., strain, sex, age), and inconsistencies in experimental procedures.
Troubleshooting Guide
Issue 1: High Inter-Animal Variability in Experimental Readouts
High variability in efficacy or physiological measurements can obscure the true effect of L-646462.
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Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Biological Variability | Animal Strain, Age, and Sex: Ensure consistency across all experimental groups. Hormonal differences, particularly in female rodents, can influence outcomes when using dopamine antagonists.[4] Consider using a single sex or stratifying the analysis. |
| Inconsistent Formulation | Preparation: Prepare the L-646462 formulation fresh daily, if possible, to avoid degradation. Ensure the compound is homogenously suspended or dissolved in the vehicle. |
| Experimental Procedure | Dosing: Ensure accurate and consistent dosing for each animal. For oral gavage, verify proper technique to minimize stress and ensure complete delivery. |
| Health Status | Acclimatization and Stress: Ensure animals are properly acclimatized to the facility and handling to minimize stress, which can impact physiological responses. |
Issue 2: Diminished or Loss of Efficacy Over Time
A gradual decrease in the expected effect of L-646462 may be observed during a chronic study.
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Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Receptor Upregulation | Pharmacodynamic Tolerance: Chronic blockade of dopamine receptors can lead to an increase in their density (upregulation), potentially diminishing the drug's effect.[7] Consider incorporating intermittent dosing schedules or washout periods if the study design allows. |
| Compound Instability | Formulation in Vehicle: Assess the stability of L-646462 in the chosen vehicle over the duration of a single day's use. Degradation can lead to a lower effective dose being administered. |
| Changes in Metabolism | Enzyme Induction: Chronic exposure to a compound can sometimes induce metabolic enzymes, leading to faster clearance. While not documented for L-646462, it is a possibility in long-term studies. |
Experimental Protocols
Hypothetical Protocol for Sub-Chronic Oral Administration of L-646462 in Rats
This protocol is based on established methods for the related compound, domperidone, and should be optimized for L-646462.[5][6]
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Animals: Wistar or Sprague-Dawley rats (male or female, 6-8 weeks old). House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
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Formulation Preparation:
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Determine the appropriate vehicle for L-646462 based on its solubility (e.g., 0.5% methylcellulose (B11928114) in sterile water, corn oil).
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If a suspension is required, ensure the particle size is minimized for homogeneity.
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Prepare the formulation fresh daily.
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Dosing:
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Administer L-646462 via oral gavage once daily for the duration of the study (e.g., 28 or 90 days).
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Dose volumes should be consistent (e.g., 5 mL/kg).
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Include a vehicle-only control group.
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Monitoring:
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Record body weight and food/water intake weekly.
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Perform daily clinical observations for any signs of toxicity or adverse effects.
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Collect blood samples at baseline and specified time points to measure relevant biomarkers (e.g., prolactin levels).
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Terminal Procedures:
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At the end of the study, collect terminal blood samples for pharmacokinetic and biomarker analysis.
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Perform a full necropsy and collect relevant tissues for histopathological examination.
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Data Presentation
Comparative In Vivo Selectivity of L-646462 and Other Dopamine Antagonists
| Compound | Central/Peripheral Activity Ratio (Rat Prolactin/Striatal HVA) | Central/Peripheral ID50 Ratio (Rat Stereotypy/Beagle Emesis) |
| L-646462 | 143 | 234 |
| Haloperidol | 1.4 | 9.2 |
| Metoclopramide | 9.4 | 129 |
| Domperidone | 1305 | 7040 |
| Data sourced from J Pharmacol Exp Ther. 1984 Jun;229(3):775-81.[1] |
Visualizations
Caption: Troubleshooting workflow for L-646462 chronic studies.
Caption: Proposed peripheral signaling pathway of L-646462.
References
- 1. L-646,462, a cyproheptadine-related antagonist of dopamine and serotonin with selectivity for peripheral systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Effects of chronic domperidone treatment on rat conditioned avoidance behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. researchgate.net [researchgate.net]
- 7. Chronic treatment with dopamine receptor antagonists: behavioral and pharmacologic effects on D1 and D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
L-646462 drug-drug interaction considerations in research
Disclaimer: There is limited publicly available information on the metabolism and drug-drug interaction profile of L-646462. The following guidance is extrapolated from data on its parent compound, cyproheptadine (B85728), and general principles of drug metabolism. Researchers should conduct their own in vitro and in vivo studies to verify these potential interactions for L-646462.
Frequently Asked Questions (FAQs)
Q1: What is the expected metabolic pathway for L-646462?
A1: Direct metabolic pathways for L-646462 have not been extensively documented in publicly available literature. However, as a derivative of cyproheptadine, it is anticipated to undergo significant hepatic (liver) metabolism. The primary metabolic route for cyproheptadine is glucuronidation, resulting in the formation of a quaternary ammonium (B1175870) glucuronide conjugate[1][2]. It is also suggested that cyproheptadine undergoes metabolism by the cytochrome P450 (CYP) enzyme system[3]. Therefore, L-646462 may be metabolized through similar pathways.
Q2: Which cytochrome P450 (CYP) enzymes are potentially involved in the metabolism of L-646462?
A2: While specific CYP isoforms responsible for L-646462 metabolism have not been identified, it is plausible that it interacts with common drug-metabolizing enzymes. For structurally similar compounds, isoforms such as CYP1A2, CYP2D6, and CYP3A4 are often involved[4]. Experimental evidence from studies on cyproheptadine suggests it may induce hepatic microsomal CYP enzymes, which could indicate that L-646462 might also have the potential to induce its own metabolism or that of co-administered drugs[5].
Q3: What are the potential drug-drug interactions to consider when working with L-646462?
A3: Given its potential metabolism by CYP enzymes and glucuronidation, there is a possibility of drug-drug interactions with compounds that are inhibitors or inducers of these pathways.
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CYP Inhibitors: Co-administration with strong inhibitors of CYP enzymes could lead to increased plasma concentrations of L-646462, potentially increasing the risk of adverse effects.
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CYP Inducers: Conversely, co-administration with potent CYP inducers could decrease the plasma concentration of L-646462, potentially reducing its efficacy.
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Pharmacodynamic Interactions: As an antagonist of dopamine (B1211576) and serotonin (B10506) receptors, L-646462 may have additive effects with other drugs that act on the central nervous system, such as sedatives, tranquilizers, and other psychoactive agents[6][7][8].
Q4: How can I experimentally determine the drug-drug interaction potential of L-646462?
A4: A stepwise approach is recommended, starting with in vitro assays and progressing to in vivo models if necessary. Key experiments include:
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Metabolic Stability Assays: Using human liver microsomes or hepatocytes to determine the rate of metabolism.
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CYP Reaction Phenotyping: To identify the specific CYP isoforms responsible for its metabolism.
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CYP Inhibition Assays: To assess whether L-646462 inhibits major CYP enzymes.
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CYP Induction Assays: Using cultured human hepatocytes to determine if L-646462 induces the expression of CYP enzymes.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Variability in experimental results with L-646462. | Co-administration of a compound that is a CYP inducer or inhibitor. | Review all co-administered compounds in the experimental model. If a known CYP modulator is present, consider its impact on L-646462 metabolism. |
| Unexpectedly high toxicity or adverse effects. | Inhibition of L-646462 metabolism by a co-administered drug, leading to higher than expected concentrations. | Conduct an in vitro CYP inhibition assay with the suspected interacting compound. |
| Reduced efficacy of L-646462 in an in vivo model. | Induction of L-646462 metabolism by a co-administered drug, leading to lower than expected concentrations. | Perform an in vitro CYP induction assay to assess the induction potential of co-administered compounds. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability of L-646462 in Human Liver Microsomes
Objective: To determine the intrinsic clearance of L-646462 in human liver microsomes.
Materials:
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L-646462
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Pooled human liver microsomes (HLMs)
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NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
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Phosphate (B84403) buffer (pH 7.4)
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Acetonitrile (for quenching)
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LC-MS/MS system
Methodology:
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Prepare a stock solution of L-646462 in a suitable solvent (e.g., DMSO).
-
Prepare a reaction mixture containing HLMs and phosphate buffer.
-
Pre-warm the reaction mixture to 37°C.
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Initiate the reaction by adding the NADPH regenerating system and L-646462 to the reaction mixture.
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At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with cold acetonitrile.
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Centrifuge the samples to precipitate proteins.
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Analyze the supernatant for the concentration of L-646462 using a validated LC-MS/MS method.
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Calculate the rate of disappearance of L-646462 to determine the intrinsic clearance.
Visualizations
Caption: Hypothetical metabolic pathway of L-646462.
Caption: Experimental workflow for DDI assessment.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Cyproheptadine (Cyproheptadine Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. What is the mechanism of Cyproheptadine Hydrochloride? [synapse.patsnap.com]
- 4. Mirtazapine - Wikipedia [en.wikipedia.org]
- 5. Safety of Cyproheptadine, an Orexigenic Drug. Analysis of the French National Pharmacovigilance Data-Base and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyproheptadine (Periactin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. Cyproheptadine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
Overcoming poor bioavailability of L-646462 in oral dosing
Welcome to the technical support center for L-646462. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the oral administration of L-646462, a peripherally selective dopamine (B1211576) and serotonin (B10506) antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is L-646462 and why is its oral bioavailability a concern?
A1: L-646462 is a cyproheptadine-related antagonist of dopamine and serotonin receptors with a notable selectivity for peripheral systems over the central nervous system.[1] Like many compounds with specific structural motifs, L-646462 may exhibit poor aqueous solubility and/or be susceptible to significant first-pass metabolism in the liver and gut wall.[2][3][4] These factors can severely limit its oral bioavailability, leading to low and variable plasma concentrations, which can compromise in vivo efficacy studies.[2][5]
Q2: What are the primary indicators of poor oral bioavailability for L-646462 in my animal experiments?
A2: Researchers may encounter several signs indicative of poor oral bioavailability during preclinical studies:
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Low and Inconsistent Plasma Concentrations: Following oral gavage, you may observe that the plasma levels of L-646462 are significantly lower than expected and vary considerably between individual animals, even at the same dose.
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Lack of Dose Proportionality: A common hallmark of poor bioavailability is when doubling the oral dose does not lead to a corresponding doubling of the plasma concentration (as measured by Cmax and AUC).
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High Inter-Individual Variability: Significant differences in drug exposure are often seen across a cohort of animals administered the same dose.
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Discrepancy Between In Vitro Potency and In Vivo Efficacy: The compound may demonstrate high potency in isolated tissue or cell-based assays but fail to elicit the expected pharmacological response in whole-animal models after oral administration.
Q3: Can I simply increase the oral dose of L-646462 to achieve the desired therapeutic effect?
A3: While increasing the dose is a straightforward approach, it is often not a viable or scientifically sound solution for compounds with poor bioavailability. For drugs with low solubility, simply administering more of the compound may not result in greater absorption. The undissolved drug may precipitate in the gastrointestinal tract and be excreted. Furthermore, high doses of unabsorbed compounds can lead to localized gastrointestinal toxicity or other off-target effects. A more robust strategy involves enhancing the formulation to improve the drug's solubility and/or protect it from premature metabolism.[6]
Q4: What formulation strategies can be employed to enhance the oral bioavailability of L-646462?
A4: A variety of formulation strategies can be explored to overcome the poor oral bioavailability of hydrophobic compounds like L-646462.[6][7][8] These can be broadly categorized as:
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Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can enhance the dissolution rate.[7][9]
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Amorphous Solid Dispersions: Dispersing L-646462 in a polymer matrix can create a more soluble, amorphous form of the drug.[9]
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[7][8]
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Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with guest molecules like L-646462, increasing their aqueous solubility.[6][7]
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Nanoparticle Formulations: Encapsulating L-646462 into nanoparticles can protect it from degradation and enhance its absorption.[10][11][12]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low and variable plasma concentrations of L-646462 after oral dosing. | Poor aqueous solubility limiting dissolution in the GI tract. | 1. Formulation Enhancement: Prepare a nanosuspension or a lipid-based formulation of L-646462 to improve its solubility and dissolution rate. 2. Particle Size Reduction: If working with a powder, consider micronization to increase the surface area. |
| Lack of dose-proportionality in pharmacokinetic studies. | Saturation of absorption mechanisms or dissolution-rate limited absorption. | 1. Advanced Formulations: Employ enabling formulations such as solid dispersions or SEDDS to maintain the drug in a solubilized state. 2. Prodrug Approach: Consider synthesizing a more soluble prodrug of L-646462 that is converted to the active compound in vivo. |
| High inter-individual variability in drug exposure. | Differences in gastrointestinal physiology (e.g., gastric pH, transit time) and metabolic enzyme activity among animals. | 1. Standardize Experimental Conditions: Ensure consistent fasting periods and dosing volumes across all animals. 2. Use of a More Robust Formulation: A well-designed formulation, such as a nanosuspension, can help to minimize the impact of physiological variability. |
| In vivo efficacy does not correlate with in vitro potency. | Insufficient systemic exposure to L-646462 to reach the target peripheral receptors at therapeutic concentrations. | 1. Confirm Bioavailability: Conduct a pharmacokinetic study to determine the plasma concentrations of L-646462 achieved with the current formulation. 2. Optimize Formulation: Implement a formulation strategy aimed at significantly increasing the oral bioavailability. 3. Alternative Routes of Administration: For initial proof-of-concept studies, consider intraperitoneal (IP) or intravenous (IV) administration to bypass the gastrointestinal absorption barrier. |
Experimental Protocols
Protocol 1: Preparation of an L-646462 Nanosuspension for Oral Dosing
This protocol describes the preparation of a nanosuspension of L-646462 using a wet-milling approach to improve its oral bioavailability.
Materials:
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L-646462 powder
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Stabilizer solution (e.g., 1% w/v solution of a suitable polymer like PVP or a surfactant like Poloxamer 188 in deionized water)
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Milling media (e.g., yttria-stabilized zirconium oxide beads)
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High-energy bead mill
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Particle size analyzer
Procedure:
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Prepare a pre-suspension of L-646462 in the stabilizer solution at the desired concentration (e.g., 10 mg/mL).
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Add the pre-suspension and milling media to the milling chamber of the bead mill.
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Mill the suspension at a controlled temperature for a predetermined duration (optimization may be required).
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Periodically withdraw small aliquots to monitor the particle size distribution using a particle size analyzer.
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Continue milling until the desired particle size (typically < 200 nm) and a narrow polydispersity index (PDI < 0.3) are achieved.
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Separate the nanosuspension from the milling media.
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The resulting nanosuspension is now ready for characterization and subsequent oral administration in animal studies.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical in vivo pharmacokinetic study in rats to compare the oral bioavailability of a standard suspension of L-646462 with an improved formulation (e.g., nanosuspension).
Animal Model:
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Male Sprague-Dawley rats (or another suitable rodent model), 8-10 weeks old.
Formulations:
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Group 1 (Control): L-646462 in a standard suspension (e.g., 0.5% carboxymethylcellulose in water).
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Group 2 (Test): L-646462 nanosuspension (prepared as in Protocol 1).
Experimental Design:
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Fast the animals overnight (with free access to water) prior to dosing.
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Administer a single oral dose of each formulation to the respective groups of animals (e.g., 10 mg/kg).
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Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
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Process the blood samples to obtain plasma and store them at -80°C until analysis.
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Quantify the concentration of L-646462 in the plasma samples using a validated LC-MS/MS method.
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Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) for each group.
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The relative bioavailability of the nanosuspension can be calculated as: (AUC_nanosuspension / AUC_suspension) * 100.
Visualizations
References
- 1. L-646,462, a cyproheptadine-related antagonist of dopamine and serotonin with selectivity for peripheral systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 3. First pass effect - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 10. worldscientific.com [worldscientific.com]
- 11. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming poor oral bioavailability using nanoparticle formulations - opportunities and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating L-646462 Activity in a New Experimental Setup
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for validating the activity of L-646462, a peripherally selective dual antagonist of dopamine (B1211576) and serotonin (B10506) receptors, in a new experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is L-646462 and what is its primary mechanism of action?
A1: L-646462 is a cyproheptadine-related compound that functions as a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors. A key characteristic of L-646462 is its selectivity for peripheral systems, meaning it preferentially blocks these receptors outside of the blood-brain barrier.
Q2: Which signaling pathways are affected by L-646462?
A2: L-646462, by antagonizing Dopamine D2 and Serotonin 5-HT2A receptors, inhibits their respective downstream signaling cascades. The Dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gαi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Serotonin 5-HT2A receptor is also a GPCR, but it predominantly couples to Gq/11 proteins, which activates the phospholipase C (PLC) pathway, resulting in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.
Q3: What are the key considerations when designing an experiment to validate L-646462 activity?
A3: When designing experiments for L-646462, it is crucial to:
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Select appropriate cell lines: Use cell lines endogenously expressing or stably transfected with human Dopamine D2 or Serotonin 5-HT2A receptors.
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Choose the right assay: Select functional assays that align with the receptor's signaling pathway (e.g., cAMP assay for D2, calcium flux or IP1 assay for 5-HT2A).
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Confirm peripheral selectivity: If relevant to your research, design experiments to differentiate between central and peripheral receptor antagonism.
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Address dual antagonism: Be mindful that L-646462 can inhibit both D2 and 5-HT2A receptors and design your experiments to isolate the effects on each target if necessary.
Data Presentation
The following tables summarize the binding affinities and functional potencies of L-646462 and other common antagonists for the Dopamine D2 and Serotonin 5-HT2A receptors.
| Compound | Receptor | Assay Type | Species | Affinity (Ki) | Reference |
| L-646462 | Dopamine D2 | Radioligand Binding | Human | 2.4 nM | [1] |
| Haloperidol | Dopamine D2 | Radioligand Binding | Human | 0.66 - 2.84 nM | [2] |
| Spiperone | Dopamine D2 | Radioligand Binding | Human | ~0.1 nM | [3] |
| L-646462 | Serotonin 5-HT2A | Not Specified | Not Specified | Not Specified | |
| Ketanserin | Serotonin 5-HT2A | Radioligand Binding | Rat | 2.5 nM | [1] |
| Risperidone | Serotonin 5-HT2A | Radioligand Binding | Human | 4.0 nM | [1] |
| Compound | Receptor | Assay Type | Species | Potency (IC50) | Reference |
| L-646462 | Dopamine D2 | Mitogenesis Inhibition | Human | 4.46 nM | [1] |
| Trifluoperazine | Dopamine D2 | Not Specified | Not Specified | 1.2 nM | [4] |
| L-646462 | Serotonin 5-HT2A | Not Specified | Not Specified | Not Specified | |
| Ketanserin | Serotonin 5-HT2A | IP1 Accumulation | Not Specified | 5.7 nM | [1] |
| Spiperone | Serotonin 5-HT2A | IP1 Accumulation | Not Specified | 3.1 nM | [1] |
Signaling Pathway Diagrams
References
Potential confounding factors in L-646462 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-646462. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My L-646462 solution appears to have precipitated in my aqueous buffer. What could be the cause and how can I resolve this?
A1: L-646462, being a cyproheptadine (B85728) analog, is sparingly soluble in aqueous solutions. Precipitation can occur due to its hydrophobic nature. To address this:
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Solvent Choice: L-646462 is soluble in organic solvents such as ethanol (B145695) and DMSO. For aqueous buffers, it is recommended to first dissolve the compound in ethanol and then dilute it with the aqueous buffer of choice. A 1:1 solution of ethanol:PBS (pH 7.2) has been used for similar compounds.
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Stock Solutions: Prepare high-concentration stock solutions in 100% DMSO or ethanol. For cell culture experiments, the final concentration of the organic solvent should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
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Warming: Gentle warming of the solution may aid in dissolution, but be cautious of potential degradation at elevated temperatures.
Q2: I am observing unexpected off-target effects in my experiment. What are the potential non-dopaminergic and non-serotonergic targets of L-646462?
A2: While L-646462 is characterized as a dopamine (B1211576) and serotonin (B10506) antagonist, its structural similarity to cyproheptadine suggests potential interactions with other receptors. Cyproheptadine is known to have antihistaminic and anticholinergic activities.[1] Therefore, it is plausible that L-646462 could exhibit affinity for:
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Histamine H1 Receptors: Cyproheptadine is a potent H1 antagonist.[1] Unintended blockade of these receptors could confound studies on inflammation or allergic responses.
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Muscarinic Receptors: Cyproheptadine also acts as a muscarinic receptor antagonist.[1] This could interfere with experiments involving cholinergic signaling, such as studies on smooth muscle contraction or glandular secretion.
Q3: How stable is L-646462 in my cell culture medium at 37°C?
A3: The stability of L-646462 in cell culture media has not been extensively reported. However, its analog, cyproheptadine, has been shown to be stable in an aqueous oral solution at room temperature for at least 180 days. While this suggests a degree of stability, the conditions in cell culture (37°C, presence of media components) are different. It is advisable to:
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Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions of L-646462 for each experiment.
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Perform a Stability Study: To be certain, you can perform a simple stability study by incubating L-646462 in your specific cell-free culture medium at 37°C over your experimental time course and analyzing the concentration at different time points using a suitable analytical method like HPLC.
Q4: I am seeing high variability in my in vivo study results. What are some potential confounding factors?
A4: In vivo experiments with L-646462 can be influenced by several factors:
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Route of Administration: The bioavailability and subsequent effects of L-646462 can vary depending on the route of administration (e.g., oral, intravenous, subcutaneous). Ensure consistent administration throughout your study.
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Animal Strain and Sex: Different strains and sexes of animals can exhibit varied metabolic rates and receptor expression levels, leading to different responses to the compound.
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Stress: Prolactin, a hormone regulated by dopamine, is highly sensitive to stress. Handling and experimental procedures should be designed to minimize stress in the animals to avoid confounding effects on prolactin levels.
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Diet: The composition of the animal's diet can influence gastrointestinal motility and drug absorption.
Quantitative Data Summary
The following tables summarize key quantitative data for L-646462 and related compounds.
Table 1: Central vs. Peripheral Activity of L-646462 and Other Dopamine Antagonists
| Compound | Central/Peripheral Activity Ratio (Prolactin/HVA) | Central/Peripheral ID50 Ratio (Apomorphine-induced stereotypy/emesis) |
| L-646462 | 143 | 234 |
| Haloperidol | 1.4 | 9.2 |
| Metoclopramide | 9.4 | 129 |
| Domperidone | 1305 | 7040 |
Data from Lynch et al., J Pharmacol Exp Ther. 1984 Jun;229(3):775-81.
Table 2: Peripheral Serotonin (5-HT) Antagonist Activity of L-646462 in Rats
| Assay | Response | ID50 (mg/kg) |
| 5-HT-induced Paw Edema | Peripheral | ~1.3 (estimated from related compounds) |
| 5-hydroxytryptophan-induced Head Twitch | Central | >25 |
Data interpretation based on studies of related compounds and the known peripheral selectivity of L-646462.
Table 3: Potential Off-Target Binding Affinities of Related Compounds
| Compound | Receptor/Channel | Ki (nM) / IC50 |
| Cyproheptadine | Histamine H1 | 3.8 |
| Cyproheptadine | Muscarinic (non-selective) | Data not consistently reported, but known antagonist |
| Domperidone | hERG Channel | 57.0 nM (IC50) |
Experimental Protocols
Protocol 1: In Vitro Gastrointestinal Motility Assay (Organ Bath)
This protocol is a general guideline for assessing the effect of L-646462 on intestinal smooth muscle contractility.
1. Tissue Preparation:
- Humanely euthanize a rat or guinea pig.
- Isolate a segment of the desired intestinal region (e.g., ileum, colon).
- Place the tissue segment in cold, oxygenated Krebs-Henseleit solution.
- Clean the segment of any attached mesenteric tissue and empty its contents.
- Cut the segment into appropriate lengths (e.g., 2-3 cm).
2. Organ Bath Setup:
- Mount the tissue segment in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
- Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
- Apply a resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 30-60 minutes, with regular washing every 15 minutes.
3. Experimental Procedure:
- Record baseline spontaneous contractile activity.
- To induce contractions, a stimulant such as acetylcholine (B1216132) or carbachol (B1668302) can be added.
- Once a stable contractile response is achieved, add L-646462 in a cumulative or non-cumulative manner to obtain a concentration-response curve.
- Record the changes in contractile force.
4. Data Analysis:
- Measure the amplitude and frequency of contractions.
- Express the response to L-646462 as a percentage of the maximal contraction induced by the stimulant or as a percentage of the baseline activity.
- Calculate the EC50 or IC50 value for L-646462.
Protocol 2: Rat Prolactin Measurement by ELISA
This protocol provides a general outline for measuring prolactin levels in rat serum following administration of L-646462.
1. Animal Treatment and Sample Collection:
- Administer L-646462 or vehicle to rats via the desired route.
- At predetermined time points, collect blood samples. To minimize stress-induced prolactin release, use a consistent and minimally stressful collection method (e.g., tail vein sampling in trained animals).
- Allow the blood to clot and then centrifuge to separate the serum.
- Store the serum samples at -80°C until analysis.
2. ELISA Procedure (General Steps):
- Use a commercially available rat prolactin ELISA kit and follow the manufacturer's instructions.
- Prepare prolactin standards and dilute serum samples as required.
- Add standards and samples to the wells of the antibody-coated microplate.
- Incubate as per the kit protocol to allow prolactin to bind to the capture antibody.
- Wash the plate to remove unbound substances.
- Add the detection antibody (e.g., a biotinylated anti-prolactin antibody).
- Incubate and wash.
- Add the enzyme conjugate (e.g., streptavidin-HRP).
- Incubate and wash.
- Add the substrate solution and incubate to allow color development.
- Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis:
- Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
- Use the standard curve to determine the concentration of prolactin in the unknown samples.
- Analyze the effect of L-646462 on serum prolactin levels compared to the vehicle control group.
Protocol 3: Rat Gastric Emptying Assay (Phenol Red Method)
This protocol describes a common method to assess the effect of L-646462 on gastric emptying in rats.
1. Animal Preparation:
- Fast rats overnight (approximately 18 hours) with free access to water.
2. Test Meal Preparation:
- Prepare a test meal containing a non-absorbable marker, phenol (B47542) red (e.g., 0.5 mg/mL in a 5% glucose solution).
3. Experimental Procedure:
- Administer L-646462 or vehicle to the rats at a predetermined time before the test meal.
- Administer a fixed volume of the phenol red test meal via oral gavage (e.g., 1.5 mL per rat).[2][3]
- At a specific time point after gavage (e.g., 20 minutes), humanely euthanize the rats.[2]
- Immediately clamp the pylorus and cardia of the stomach to prevent leakage of the contents.
- Carefully dissect the stomach, place it in a known volume of 0.1 N NaOH, and homogenize.
- Allow the homogenate to settle for 20-30 minutes at room temperature.[3]
- Add trichloroacetic acid to precipitate proteins, then centrifuge.[3]
- To the supernatant, add 0.5 N NaOH to develop the color of the phenol red.[3]
4. Data Analysis:
- Measure the absorbance of the resulting solution at 560 nm.[3]
- A group of rats should be euthanized immediately after gavage (time 0) to determine the total amount of phenol red administered.
- Calculate the percentage of gastric emptying using the following formula:
- % Gastric Emptying = (1 - (Amount of phenol red recovered from the stomach at time X / Average amount of phenol red recovered from the stomach at time 0)) * 100
Visualizations
Caption: Peripheral Dopamine and Serotonin Signaling Antagonism by L-646462.
Caption: General Experimental Workflow for Investigating L-646462.
Caption: Logical Flow for Troubleshooting L-646462 Experiments.
References
Technical Support Center: Ensuring Consistent L-646462 Potency Across Batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring consistent potency of L-646462 across different batches in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant batch-to-batch variability in the potency of our L-646462. What are the potential causes?
Batch-to-batch inconsistency is a common challenge with synthetic compounds. The primary reasons for variability in L-646462 potency often stem from the synthesis and purification processes. Minor alterations in reaction conditions can result in different impurity profiles, and the presence of residual solvents or starting materials can interfere with biological assays.
Troubleshooting Steps:
-
Analytical Characterization: It is crucial to perform rigorous analytical characterization on each new batch of L-646462. Techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the compound's identity, purity, and integrity.
-
Standardized Purification: Ensure that a consistent and robust purification protocol is employed for every synthesis of L-646462. Variations in purification can lead to differing levels and types of impurities.
-
Impurity Identification: If feasible, identify and quantify major impurities in each batch. This can help determine if a specific impurity is responsible for the observed variability in biological activity.
Q2: How should we properly store and handle L-646462 to maintain its potency?
Proper storage and handling are critical for maintaining the stability and potency of L-646462. As a small molecule, it can be susceptible to degradation if not stored correctly.
Recommended Storage and Handling Procedures:
-
Storage Conditions: Solid L-646462 should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, it is advisable to store it at -20°C. Once in solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
-
Solution Preparation: Prepare fresh solutions for each experiment whenever possible. If using a stock solution, ensure it is brought to room temperature before use and vortexed to ensure homogeneity. The choice of solvent is critical; Dimethyl Sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of many organic compounds. Subsequent dilutions into aqueous buffers or cell culture media should be done carefully to avoid precipitation, and the final concentration of the organic solvent should be kept low (typically ≤0.1%) and consistent across all experiments.
Q3: The potency of our L-646462 seems to vary depending on the experimental conditions. What factors should we investigate?
The observed potency of a compound can be highly sensitive to the parameters of the biological assay.
Troubleshooting Experimental Variability:
-
Solubility: Poor solubility of L-646462 in the assay buffer is a frequent cause of inconsistent results. It is essential to ensure that the compound is fully dissolved at the concentrations being tested. Visually inspect for any precipitation.
-
Assay Components: The concentration and stability of other critical assay components, such as the receptor preparation (cell membranes or whole cells), radioligand (in binding assays), and any stimulating agonists, should be consistent.
-
Incubation Time and Temperature: Ensure that the incubation time is sufficient to allow the binding reaction to reach equilibrium and that the temperature is kept constant across all experiments.
-
Cell Health and Density: For cell-based assays, the health, passage number, and density of the cells can significantly impact the response to L-646462. It is important to use cells that are in a healthy, logarithmic growth phase and to maintain consistent cell seeding densities.
Experimental Protocols
To ensure consistent and reliable measurement of L-646462 potency, standardized and well-characterized assays are essential. As L-646462 is an antagonist of dopamine (B1211576) and serotonin (B10506) receptors, a competitive radioligand binding assay is a suitable method for determining its potency (Ki value).
Protocol: Competitive Radioligand Binding Assay for L-646462 Potency Determination
This protocol provides a general framework for determining the binding affinity of L-646462 for a specific dopamine or serotonin receptor subtype. This should be adapted based on the specific receptor and radioligand being used.
Materials:
-
Cell membranes expressing the target dopamine or serotonin receptor subtype.
-
A suitable radioligand with known high affinity for the target receptor (e.g., [³H]-Spiperone for D2-like receptors, [³H]-Ketanserin for 5-HT2A receptors).
-
L-646462 (test compound).
-
A known non-radioactive antagonist for the target receptor (for determining non-specific binding).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well filter plates (e.g., glass fiber filters).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of L-646462 in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Radioligand at a concentration at or below its dissociation constant (Kd).
-
Either the test compound (L-646462), vehicle (e.g., DMSO diluted in assay buffer), or the non-specific binding control.
-
-
Initiate Binding: Add the cell membranes to each well to start the binding reaction. The amount of membrane protein should be optimized to ensure that less than 10% of the total radioligand is bound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the assay by rapid filtration through the glass fiber filter plate using a cell harvester or vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Rapidly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the L-646462 concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation
Consistent and accurate data logging is crucial for troubleshooting potency issues. We recommend maintaining a detailed record for each batch of L-646462.
Table 1: Batch-to-Batch Potency Tracking for L-646462
| Batch ID | Synthesis Date | Purity (HPLC, %) | Potency (Ki, nM) - Dopamine Receptor Subtype X | Potency (Ki, nM) - Serotonin Receptor Subtype Y | Notes |
| L646-2025-01 | 2025-01-15 | 99.2 | Enter experimental value | Enter experimental value | Initial reference batch. |
| L646-2025-02 | 2025-06-20 | 98.5 | Enter experimental value | Enter experimental value | Slight decrease in purity noted. |
| L646-2025-03 | 2025-11-05 | 99.5 | Enter experimental value | Enter experimental value | Synthesized with new solvent lot. |
Note: The potency values in this table are placeholders and should be replaced with experimentally determined data.
Visualizations
Signaling Pathways
L-646462 acts as an antagonist at dopamine and serotonin receptors, which are primarily G-protein coupled receptors (GPCRs).
Validation & Comparative
A Comparative Guide to the Peripheral Selectivity of L-646462 and Domperidone for Dopamine Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the peripheral selectivity of two dopamine (B1211576) receptor antagonists, L-646462 and domperidone (B1670879). The information presented is supported by experimental data to assist researchers in making informed decisions for preclinical and clinical investigations.
Introduction
Both L-646462 and domperidone are antagonists of the dopamine D2 and D3 receptors.[1][2] A key differentiator between dopamine antagonists is their ability to cross the blood-brain barrier (BBB). Compounds that exhibit high peripheral selectivity are desirable for treating gastrointestinal disorders or preventing nausea and vomiting, as they minimize the risk of central nervous system (CNS) side effects such as extrapyramidal symptoms.[1][3] This guide focuses on the comparative peripheral selectivity of L-646462 and domperidone.
Mechanism of Action
Domperidone functions as a peripherally selective dopamine D2 and D3 receptor antagonist.[1][2][4] Its primary therapeutic effects, including antiemetic and prokinetic actions, are mediated by blocking these receptors in the chemoreceptor trigger zone (CTZ) and the gastrointestinal tract.[4][5] Due to its limited ability to cross the blood-brain barrier, domperidone is associated with a lower incidence of CNS side effects compared to non-selective dopamine antagonists.[1][3]
L-646462 is a cyproheptadine-related compound that also acts as a dopamine and serotonin (B10506) receptor antagonist. Similar to domperidone, it demonstrates a preferential blockade of dopamine and serotonin receptors located outside the blood-brain barrier.
Quantitative Comparison of Peripheral Selectivity
The peripheral versus central actions of L-646462 and domperidone have been quantitatively assessed using two distinct experimental paradigms. The results are summarized in the tables below.
Table 1: Ratio of Central to Peripheral Activity in Rats
This method compares the dose of the antagonist required to elicit a central effect (increase in striatal homovanillic acid, a dopamine metabolite) to the dose required for a peripheral effect (elevation of serum prolactin). A higher ratio indicates greater peripheral selectivity.
| Compound | Central/Peripheral Activity Ratio | Reference |
| L-646462 | 143 | |
| Domperidone | 1305 | |
| Haloperidol | 1.4 | |
| Metoclopramide | 9.4 |
Data sourced from Lynch et al., 1984.
Table 2: Ratio of Central to Peripheral ID50 Values
This approach compares the median inhibitory dose (ID50) required to block a central effect (apomorphine-induced stereotypy in rats) versus a peripheral effect (apomorphine-induced emesis in beagles). A higher ratio signifies greater peripheral selectivity.
| Compound | Central/Peripheral ID50 Ratio | Reference |
| L-646462 | 234 | |
| Domperidone | 7040 | |
| Haloperidol | 9.2 | |
| Metoclopramide | 129 |
Data sourced from Lynch et al., 1984.
Based on these studies, domperidone exhibits significantly greater peripheral selectivity than L-646462 .
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for Dopamine D2 Receptor
This assay determines the binding affinity of a compound to the dopamine D2 receptor.
1. Materials and Reagents:
-
Cell Membranes: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride.
-
Test Compounds: L-646462 and domperidone.
-
Reference Compound: Haloperidol.
-
Non-specific Agent: 10 µM Butaclamol or Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
2. Procedure:
-
Assay Plate Setup: The assay is conducted in a 96-well plate format.
-
Total Binding Wells: Contain assay buffer, a fixed concentration of radioligand, and the cell membrane suspension.
-
Non-specific Binding (NSB) Wells: Contain the non-specific agent, radioligand, and membrane suspension.
-
Competition Wells: Contain serial dilutions of the test compound, radioligand, and membrane suspension.
-
Incubation: Plates are incubated at room temperature to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: The contents of each well are rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Filters are washed with ice-cold assay buffer.
-
Radioactivity Counting: Filters are placed in scintillation vials with scintillation fluid, and radioactivity is measured using a liquid scintillation counter.
3. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
A competition curve is generated by plotting the percentage of specific binding against the log concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) is determined by non-linear regression analysis.
Caption: Workflow for a competitive radioligand binding assay.
Measurement of Prolactin Elevation in Rats (Peripheral Effect)
This assay quantifies the increase in serum prolactin levels, a physiological response to peripheral dopamine receptor blockade.
1. Animal Model:
-
Species: Rat (e.g., Sprague-Dawley).
-
Housing: Standard laboratory conditions with controlled light-dark cycle and access to food and water ad libitum.
2. Procedure:
-
Drug Administration: Test compounds (L-646462, domperidone) or vehicle are administered to the rats, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
Blood Collection: At a predetermined time point after drug administration, blood samples are collected. To minimize stress-induced prolactin release, collection should be performed efficiently.
-
Serum Preparation: Blood is allowed to clot, and serum is separated by centrifugation.
-
Prolactin Measurement: Serum prolactin concentrations are determined using a commercially available Rat Prolactin ELISA kit, following the manufacturer's instructions.
3. Data Analysis:
-
The dose of the compound that causes a significant elevation in serum prolactin compared to the vehicle-treated group is determined.
Caption: Experimental workflow for measuring prolactin elevation in rats.
Measurement of Striatal Homovanillic Acid in Rats (Central Effect)
This method assesses the central dopamine receptor blockade by measuring the levels of homovanillic acid (HVA), the major dopamine metabolite, in the striatum.
1. Animal Model:
-
Species: Rat (e.g., Wistar).
-
Housing: Standard laboratory conditions.
2. Procedure:
-
Drug Administration: Test compounds or vehicle are administered to the rats.
-
Tissue Collection: At a specific time point after administration, rats are euthanized, and the striatum is rapidly dissected on ice.
-
Homogenization: The striatal tissue is homogenized in an appropriate buffer.
-
HVA Measurement: HVA levels in the homogenate are quantified using methods such as high-performance liquid chromatography with electrochemical detection (HPLC-EC) or gas chromatography-mass spectrometry (GC-MS).
3. Data Analysis:
-
The dose of the compound that causes a significant increase in striatal HVA levels compared to the vehicle-treated group is determined.
Caption: Logical relationship for striatal HVA measurement.
Apomorphine-Induced Emesis in Beagles (Peripheral Effect)
This model assesses the anti-emetic properties of a compound by its ability to block vomiting induced by the dopamine agonist apomorphine (B128758), which acts on the chemoreceptor trigger zone.
1. Animal Model:
-
Species: Beagle dog.
-
Housing: Standard kennel conditions.
2. Procedure:
-
Pre-treatment: Test compounds or vehicle are administered to the dogs.
-
Apomorphine Challenge: After a specified pre-treatment time, apomorphine is administered (e.g., subcutaneously) to induce emesis.
-
Observation: The dogs are observed for a defined period, and the number of emetic episodes is recorded.
3. Data Analysis:
-
The ID50, the dose of the test compound that protects 50% of the animals from emesis, is calculated.
Apomorphine-Induced Stereotypy in Rats (Central Effect)
This behavioral model evaluates the central dopamine receptor blockade by measuring the inhibition of stereotyped behaviors (e.g., sniffing, licking, gnawing) induced by apomorphine.
1. Animal Model:
-
Species: Rat.
-
Housing: Standard laboratory conditions.
2. Procedure:
-
Pre-treatment: Test compounds or vehicle are administered to the rats.
-
Apomorphine Challenge: After the pre-treatment period, apomorphine is administered to induce stereotyped behaviors.
-
Behavioral Scoring: The intensity of stereotyped behaviors is scored by a trained observer at regular intervals over a set observation period.
3. Data Analysis:
-
The ID50, the dose of the test compound that reduces the stereotypy score by 50%, is determined.
Conclusion
The experimental data presented in this guide clearly indicate that domperidone possesses a substantially higher degree of peripheral selectivity compared to L-646462 . This is demonstrated by its significantly larger central-to-peripheral activity and ID50 ratios in preclinical models. For research and development programs prioritizing peripherally restricted dopamine receptor antagonism to minimize CNS-related side effects, domperidone serves as a more selective agent than L-646462. Researchers should consider these quantitative differences when selecting a compound for further investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. L-646,462, a cyproheptadine-related antagonist of dopamine and serotonin with selectivity for peripheral systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Domperidone: a peripherally acting dopamine2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative In Vivo Analysis of L-646462 and Metoclopramide
In the landscape of gastrointestinal prokinetic and antiemetic agents, both L-646462 and metoclopramide (B1676508) have been subject to scientific scrutiny. While metoclopramide is a widely used clinical agent, L-646462 remains a compound of research interest. This guide provides a detailed in vivo comparison of these two compounds, focusing on their mechanisms of action, peripheral versus central nervous system effects, and available experimental data.
Mechanism of Action: A Tale of Two Receptor Antagonists
Metoclopramide exerts its effects through a multifaceted mechanism of action primarily involving dopamine (B1211576) and serotonin (B10506) receptors.[1][2][3] Its antiemetic properties stem from the antagonism of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain.[1][3][4] At higher doses, it also exhibits 5-HT3 receptor antagonist activity, further contributing to its anti-nausea effects.[1] The prokinetic effects of metoclopramide on the upper gastrointestinal tract are mediated by a combination of D2 receptor antagonism, 5-HT4 receptor agonism, and muscarinic activity, leading to increased esophageal sphincter tone, enhanced gastric contractions, and accelerated gastric emptying.[1][2][3]
L-646462 , a cyproheptadine-related compound, also functions as a dopamine and serotonin receptor antagonist.[5] However, a key distinguishing feature of L-646462 is its marked selectivity for peripheral receptors over those in the central nervous system.[5] This selectivity suggests a reduced potential for centrally-mediated side effects, such as the extrapyramidal symptoms sometimes associated with metoclopramide.[4]
In Vivo Comparative Data: Peripheral vs. Central Activity
A key in vivo study directly compared the peripheral and central effects of L-646462 and metoclopramide in rats and beagles. The results highlight the significant difference in their selectivity profiles.
| Compound | Peripheral Effect (ID50) | Central Effect (ID50) | Central/Peripheral Ratio | Animal Model | Peripheral Assay | Central Assay |
| L-646462 | 0.03 mg/kg (i.v.) | 7.0 mg/kg (i.v.) | 234 | Beagle/Rat | Apomorphine-induced emesis | Apomorphine-induced stereotypy |
| Metoclopramide | 0.02 mg/kg (i.v.) | 2.5 mg/kg (i.v.) | 129 | Beagle/Rat | Apomorphine-induced emesis | Apomorphine-induced stereotypy |
| L-646462 | Not specified | Not specified | 143 | Rat | Prolactin elevation in serum | Homovanillic acid in striatum |
| Metoclopramide | Not specified | Not specified | 9.4 | Rat | Prolactin elevation in serum | Homovanillic acid in striatum |
Data sourced from a study by Clineschmidt et al. (1984).[5]
As the table indicates, while L-646462 and metoclopramide have comparable potencies in blocking peripheral dopamine receptors (as measured by apomorphine-induced emesis), L-646462 is significantly less potent in affecting central dopamine receptors (as measured by apomorphine-induced stereotypy).[5] This results in a much higher central-to-peripheral activity ratio for L-646462, indicating its greater peripheral selectivity.[5]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches, the following diagrams are provided.
Caption: Signaling pathway of Metoclopramide.
Caption: Experimental workflow for in vivo comparison.
Experimental Protocols
The in vivo comparison of L-646462 and metoclopramide involved the following key experimental protocols:
Apomorphine-Induced Emesis in Beagles (Peripheral Effect)
-
Animal Model: Beagles were used as the model for emesis studies.
-
Procedure: A subemetic dose of apomorphine was administered intravenously. The test compounds (L-646462 or metoclopramide) were administered intravenously prior to the apomorphine challenge.
-
Endpoint: The dose of the test compound required to inhibit the emetic response to apomorphine in 50% of the animals (ID50) was determined. This serves as a measure of peripheral D2 receptor antagonism.
Apomorphine-Induced Stereotypy in Rats (Central Effect)
-
Animal Model: Rats were used to assess centrally-mediated behaviors.
-
Procedure: Apomorphine was administered to induce stereotyped behaviors (e.g., sniffing, gnawing). The test compounds were administered intravenously prior to the apomorphine challenge.
-
Endpoint: The dose of the test compound required to inhibit the stereotyped behavior in 50% of the animals (ID50) was determined. This reflects the central D2 receptor blocking activity.
Prolactin and Homovanillic Acid Levels in Rats
-
Animal Model: Rats were utilized for these neurochemical assays.
-
Procedure: The test compounds were administered, and subsequent changes in serum prolactin and striatal homovanillic acid (a dopamine metabolite) levels were measured.
-
Endpoint: Elevation of serum prolactin is considered a peripherally mediated effect of dopamine antagonism, while an increase in striatal homovanillic acid indicates central dopamine receptor blockade. The ratio of the potencies for these two effects provides another measure of peripheral selectivity.[5]
Conclusion
In vivo studies demonstrate that both L-646462 and metoclopramide are effective dopamine and serotonin receptor antagonists. The primary distinction lies in their selectivity. L-646462 exhibits a significantly higher preference for peripheral receptors compared to central receptors, suggesting a potentially more favorable side-effect profile by minimizing central nervous system engagement.[5] Metoclopramide, while also showing some peripheral selectivity, has a greater propensity for central effects.[5] This comparative data is crucial for researchers and drug development professionals in the design and selection of compounds with targeted gastrointestinal effects and reduced central side effects.
References
- 1. Metoclopramide - Wikipedia [en.wikipedia.org]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. What is the mechanism of Metoclopramide Hydrochloride? [synapse.patsnap.com]
- 4. Metoclopramide in Gastroparesis: Its Mechanism of Action and Safety Profile [mdpi.com]
- 5. L-646,462, a cyproheptadine-related antagonist of dopamine and serotonin with selectivity for peripheral systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Haloperidol vs. L-646462: A Comparative Analysis of Central to Peripheral D2 Receptor Activity
A detailed examination of two dopamine (B1211576) D2 receptor antagonists reveals significant differences in their central nervous system (CNS) penetration and peripheral selectivity, with L-646462 demonstrating a pronounced preference for peripheral action compared to the centrally active haloperidol. This guide provides a comprehensive comparison of their central to peripheral activity ratios, supported by experimental data and detailed methodologies, for researchers and professionals in drug development.
Quantitative Comparison of Central to Peripheral Activity
The central to peripheral activity ratio is a critical determinant of a drug's therapeutic application and side-effect profile. For dopamine antagonists, a high ratio indicates greater peripheral selectivity, which can be advantageous in treating conditions where peripheral dopamine receptor blockade is desired without inducing the central side effects associated with CNS D2 receptor antagonism, such as extrapyramidal symptoms.
Experimental data comparing Haloperidol and L-646462 reveals a stark contrast in their central versus peripheral activity. L-646462 exhibits a significantly higher central to peripheral activity ratio, indicating its selectivity for peripheral dopamine receptors.[1]
| Compound | Central/Peripheral Activity Ratio (Rat Prolactin vs. Striatal Homovanillic Acid)[1] | Central/Peripheral ID50 Ratio (Apomorphine-induced Stereotypy vs. Emesis)[1] |
| Haloperidol | 1.4 | 9.2 |
| L-646462 | 143 | 234 |
Experimental Protocols
The determination of the central to peripheral activity ratios for Haloperidol and L-646462 was achieved through two primary in vivo experimental paradigms in animal models.
Prolactin Elevation versus Striatal Homovanillic Acid Levels in Rats
This method assesses the central and peripheral D2 receptor blockade by measuring a peripherally mediated and a centrally mediated biochemical marker, respectively.
-
Peripheral Activity (Prolactin Elevation): The blockade of dopamine D2 receptors in the anterior pituitary gland, which lies outside the blood-brain barrier, leads to an increase in serum prolactin levels. This serves as a reliable indicator of peripheral D2 receptor antagonism.
-
Central Activity (Striatal Homovanillic Acid Levels): Homovanillic acid (HVA) is a major metabolite of dopamine. Blockade of central D2 receptors in the striatum increases the turnover of dopamine, leading to elevated levels of HVA. This measurement reflects the central activity of the dopamine antagonist.
-
Ratio Calculation: The central to peripheral activity ratio is calculated by comparing the doses of the drug required to produce a significant effect on striatal HVA levels (central effect) versus the dose required to elevate serum prolactin (peripheral effect).[1]
Apomorphine-Induced Stereotypy versus Apomorphine-Induced Emesis
This behavioral paradigm utilizes the differential sites of action of the dopamine agonist apomorphine (B128758) to assess central and peripheral dopamine receptor blockade.
-
Peripheral Activity (Apomorphine-Induced Emesis): Apomorphine induces vomiting (emesis) by stimulating D2 receptors in the chemoreceptor trigger zone (CTZ), which is located in the area postrema of the medulla oblongata and is considered a peripheral site as it is not protected by the blood-brain barrier. The ability of an antagonist to block this effect is a measure of its peripheral activity.
-
Central Activity (Apomorphine-Induced Stereotypy): In rats, apomorphine induces a characteristic stereotyped behavior (e.g., sniffing, gnawing, licking) by stimulating D2 receptors in the striatum, a key component of the central nervous system. The dose of an antagonist required to inhibit this stereotyped behavior is indicative of its central activity.
-
Ratio Calculation: The ID50 (the dose required to inhibit the response by 50%) for blocking apomorphine-induced stereotypy (central) is compared to the ID50 for blocking apomorphine-induced emesis (peripheral) to determine the central to peripheral activity ratio.[1]
Signaling Pathway and Experimental Workflow
The primary mechanism of action for both Haloperidol and L-646462 is the antagonism of the dopamine D2 receptor, a G protein-coupled receptor (GPCR).
The experimental workflow to determine the central to peripheral activity ratio is a multi-step process involving in vivo animal studies and subsequent biochemical or behavioral analysis.
References
L-646462: A Comparative Analysis of a Selective Peripheral Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of L-646462 as a selective peripheral antagonist of dopamine (B1211576) and serotonin (B10506) receptors. Its performance is objectively compared with other established antagonists, supported by experimental data demonstrating its preferential activity outside the central nervous system.
Comparative Analysis of Peripheral Selectivity
The defining characteristic of a peripherally selective antagonist is its ability to block receptors outside the blood-brain barrier while having minimal effects on central receptors. The following tables summarize the in vivo peripheral selectivity of L-646462 in comparison to other dopamine antagonists. The selectivity is expressed as a ratio of the dose required to elicit a central effect to the dose required for a peripheral effect (Central/Peripheral ID50 Ratio). A higher ratio indicates greater peripheral selectivity.
Dopamine Receptor Antagonism Selectivity
| Compound | Central/Peripheral Activity Ratio (Rat Prolactin/Homovanillic Acid Model)[1] | Central/Peripheral ID50 Ratio (Rat Stereotypy/Beagle Emesis Model)[1] |
| L-646462 | 143 | 234 |
| Haloperidol | 1.4 | 9.2 |
| Metoclopramide | 9.4 | 129 |
| Domperidone | 1305 | 7040 |
Serotonin Receptor Antagonism Selectivity
| Compound | Central/Peripheral Activity Ratio (Rat Head Twitch/Paw Edema Model)[1] |
| L-646462 | 114 |
Note: The specific ID50 values for each experiment were not available in the cited abstract. The comparison is based on the calculated central/peripheral activity ratios provided in the primary literature.
Experimental Validation Workflow
The validation of L-646462 as a selective peripheral antagonist involves a series of in vivo experiments designed to differentiate between central and peripheral receptor blockade. The general workflow is depicted below.
References
L-646462 and Other 5-HT Antagonists: A Comparative Analysis of Efficacy in Paw Edema
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-inflammatory efficacy of the 5-HT antagonist L-646462 against other notable serotonin (B10506) antagonists in the carrageenan-induced paw edema model. This analysis is based on available preclinical data and aims to elucidate the therapeutic potential of these compounds in inflammatory conditions.
Executive Summary
Comparative Efficacy of 5-HT Antagonists in Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard preclinical assay to evaluate the anti-inflammatory properties of pharmacological agents. The inflammatory response in this model is biphasic. The early phase (0-2.5 hours) is characterized by the release of histamine, serotonin, and bradykinin, leading to increased vascular permeability and edema. The late phase (3-6 hours) is primarily mediated by prostaglandins (B1171923) and involves neutrophil infiltration.
| Compound | 5-HT Receptor Target(s) | Route of Administration | Dose Range | Paw Edema Inhibition (%) | Reference |
| L-646462 | 5-HT2 | - | - | Data Not Available | - |
| Ketanserin | 5-HT2A | Topical | 1% and 3% | 50-70% reduction in edema | [1] |
| Cyproheptadine | 5-HT1A, 5-HT2A, H1 | Intraperitoneal (i.p.) | - | Significantly reduced edema formation | [2] |
| Ondansetron (B39145) | 5-HT3 | Intraperitoneal (i.p.) | 2 mg/kg | Powerfully alleviated paw swelling |
Note: The table highlights the anti-inflammatory effects of various 5-HT antagonists. Direct comparative data for L-646462 in the carrageenan-induced paw edema model is not currently available in the cited literature.
Experimental Protocols
A standardized protocol for the carrageenan-induced paw edema assay is crucial for obtaining reproducible and comparable results.
Carrageenan-Induced Paw Edema Protocol in Rats
1. Animals:
-
Male Wistar rats (180-200 g) are typically used.
-
Animals are housed under standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C) with free access to food and water.
-
Animals are acclimatized for at least one week before the experiment.
2. Induction of Paw Edema:
-
A 1% (w/v) solution of lambda-carrageenan in sterile saline is prepared fresh before use.
-
0.1 mL of the carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
3. Drug Administration:
-
Test compounds (e.g., L-646462, ketanserin, cyproheptadine, ondansetron) or vehicle are administered at predetermined times before or after carrageenan injection. The route of administration (e.g., oral, intraperitoneal, topical) and vehicle should be consistent within a study.
4. Measurement of Paw Edema:
-
Paw volume is measured immediately before carrageenan injection (baseline) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).
-
A plethysmometer is used for accurate measurement of paw volume.
-
The degree of swelling is calculated as the increase in paw volume from baseline.
5. Data Analysis:
-
The percentage inhibition of edema is calculated for each treated group compared to the vehicle-treated control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Statistical analysis is performed using appropriate methods, such as ANOVA followed by a post-hoc test.
Caption: Workflow of the carrageenan-induced paw edema assay.
Signaling Pathways in 5-HT Mediated Paw Edema
Serotonin exerts its pro-inflammatory effects by binding to specific receptors on various cell types, including endothelial cells and mast cells. The activation of these receptors triggers a cascade of intracellular events leading to increased vascular permeability and edema.
-
5-HT2A Receptors: Activation of 5-HT2A receptors on endothelial cells is a key step. This Gq-coupled receptor activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in the phosphorylation of proteins involved in endothelial cell contraction and increased vascular permeability.
-
5-HT3 Receptors: These are ligand-gated ion channels. Their activation on sensory nerve endings can lead to the release of neuropeptides, such as substance P and calcitonin gene-related peptide (CGRP), which contribute to neurogenic inflammation and increased vascular permeability.
Caption: Simplified signaling pathway of 5-HT in inducing paw edema.
Conclusion
While direct comparative data for L-646462 in the carrageenan-induced paw edema model remains elusive, the established anti-inflammatory effects of other 5-HT antagonists like ketanserin, cyproheptadine, and ondansetron underscore the potential of this drug class. The provided experimental protocol offers a standardized method for evaluating the efficacy of L-646462 and directly comparing it to these and other relevant compounds. Further investigation into the in vivo anti-inflammatory profile of L-646462 is warranted to fully understand its therapeutic potential in inflammatory disorders.
References
A Head-to-Head Comparison of L-646462 and Other Peripheral Dopamine Blockers for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacological tools for studying the peripheral dopaminergic system, the selection of an appropriate antagonist is critical. This guide provides a comprehensive, data-driven comparison of L-646462 against other notable peripheral dopamine (B1211576) blockers, including domperidone, metoclopramide (B1676508), and the centrally active antagonist, haloperidol. This analysis is based on key preclinical studies to aid researchers in selecting the most suitable compound for their experimental needs.
Comparative Analysis of Peripheral Selectivity
A pivotal study provides a quantitative comparison of the in vivo selectivity of L-646462 and other dopamine antagonists for peripheral versus central dopamine receptors. The selectivity was assessed through two primary experimental paradigms.[1]
Data Summary
The following table summarizes the central-to-peripheral activity ratios and the potency in blocking central and peripheral dopamine-mediated effects. A higher ratio indicates greater peripheral selectivity.
| Compound | Central/Peripheral Activity Ratio (Rat Prolactin/Striatal HVA) | ID50 Ratio (Apomorphine-induced Stereotypy/Emesis) | Peripheral Dopamine Receptor Blockade (Apomorphine-induced emesis in beagles, ID50 mg/kg) | Central Dopamine Receptor Blockade (Apomorphine-induced stereotypy in rats, ID50 mg/kg) |
| L-646462 | 143 | 234 | 0.03 | 7.0 |
| Domperidone | 1305 | 7040 | 0.0025 | 17.6 |
| Metoclopramide | 9.4 | 129 | 0.07 | 9.0 |
| Haloperidol | 1.4 | 9.2 | 0.023 | 0.21 |
Data sourced from a comparative study on L-646462.[1]
Key Insights:
-
Domperidone exhibits the highest degree of peripheral selectivity among the compounds tested.[1]
-
L-646462 demonstrates significant peripheral selectivity, being more selective than metoclopramide and haloperidol.[1]
-
Metoclopramide shows moderate peripheral selectivity.[1]
-
Haloperidol is the least peripherally selective, with substantial central activity.[1]
In terms of potency at dopamine receptors, L-646462 was found to be roughly equipotent to metoclopramide but less potent than domperidone.[1] A unique characteristic of L-646462 is its additional potent antagonist activity at peripheral serotonin (B10506) (5-HT) receptors, a feature not prominent in metoclopramide or domperidone.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of L-646462.
Measurement of Central vs. Peripheral Dopamine Receptor Blockade
Objective: To determine the in vivo selectivity of dopamine antagonists for peripheral versus central receptors.
Experimental Workflow:
Figure 1: Workflow for determining the central vs. peripheral activity ratio.
-
Peripheral Activity: The elevation of serum prolactin levels in rats was measured as an indicator of peripheral dopamine receptor blockade.
-
Central Activity: The levels of homovanillic acid (HVA), a major dopamine metabolite, were measured in the striatum of rats to assess central dopamine receptor blockade.
-
Ratio Calculation: The ratio of the dose required to produce a central effect to the dose required for a peripheral effect was calculated to determine the selectivity.[1]
Apomorphine-Induced Emesis in Beagles (Peripheral Model)
Objective: To assess the potency of dopamine antagonists in blocking a peripherally mediated dopamine response.
Experimental Workflow:
Figure 2: Workflow for the apomorphine-induced emesis model in beagles.
-
Animal Model: Adult beagle dogs were used as they have a reliable emetic response to apomorphine.
-
Procedure: Animals were pre-treated with the test compound (dopamine antagonist) prior to being challenged with apomorphine, a dopamine agonist that induces vomiting by acting on peripheral dopamine receptors in the chemoreceptor trigger zone.[1]
-
Endpoint: The dose of the antagonist required to inhibit emesis in 50% of the animals (ID50) was determined.[1]
Apomorphine-Induced Stereotypy in Rats (Central Model)
Objective: To evaluate the potency of dopamine antagonists in blocking a centrally mediated dopamine response.
-
Animal Model: Rats were used for this model.
-
Procedure: The ability of the test compounds to block stereotyped behaviors (e.g., compulsive sniffing, gnawing) induced by apomorphine, which are mediated by central dopamine receptors, was assessed.[1]
-
Endpoint: The ID50 for the blockade of these stereotyped behaviors was calculated.[1]
5-HT-Induced Paw Edema in Rats (Peripheral Serotonin Model)
Objective: To determine the in vivo antagonist activity of L-646462 at peripheral serotonin receptors.
-
Animal Model: Rats were utilized for this experiment.
-
Procedure: Paw edema (swelling) was induced by injecting serotonin (5-HT) into the paw. The ability of L-646462 to block this inflammatory response was measured.[1]
-
Endpoint: The effectiveness of L-646462 in reducing paw edema was quantified to assess its peripheral 5-HT antagonist activity.[1]
Signaling Pathways
Peripheral Dopamine D2 Receptor Signaling
Peripheral dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Figure 3: Simplified signaling pathway of the peripheral dopamine D2 receptor.
Peripheral Serotonin (5-HT2A) Receptor Signaling
L-646462 also exhibits antagonist activity at peripheral 5-HT receptors. The 5-HT2A receptor, a prominent subtype in the periphery, is a GPCR that couples to the Gαq/11 subunit. Its activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
Figure 4: Simplified signaling pathway of the peripheral 5-HT2A receptor.
Conclusion
For researchers requiring a dopamine antagonist with a high degree of peripheral selectivity, domperidone remains a primary choice based on the presented data. However, L-646462 offers a valuable alternative, particularly when a compound with significant peripheral selectivity and additional 5-HT receptor blocking properties is desired. Its selectivity profile is superior to that of metoclopramide and haloperidol. The choice of antagonist should be guided by the specific requirements of the experimental design, considering the desired level of peripheral selectivity and the potential influence of secondary pharmacological activities.
References
L-646462: A Peripherally Selective Cyproheptadine Analog for Targeted Research
This guide provides a comparative overview of L-646462 and other cyproheptadine (B85728) analogs, focusing on available pharmacological data to inform researcher choice. We present quantitative data in structured tables, detail relevant experimental protocols, and illustrate a key signaling pathway.
Unveiling the Peripherallly Selective Profile of L-646462
L-646462, a derivative of cyproheptadine, has been characterized as a potent antagonist of both dopamine (B1211576) and serotonin (B10506) receptors. Its primary advantage, as established in preclinical studies, is its marked selectivity for receptors located outside the blood-brain barrier. This property makes it an invaluable tool for dissecting the roles of peripheral versus central receptor systems in various physiological and pathological processes.
In vivo studies in rats have demonstrated this selectivity by comparing its effects on peripheral and central receptor-mediated responses. For instance, L-646462 was significantly more potent at blocking 5-hydroxytryptamine (5-HT)-induced paw edema (a peripheral response) than 5-hydroxytryptophan-induced head twitches (a central response). A similar peripheral selectivity was observed for its dopamine antagonist activity.
Comparative Analysis of Cyproheptadine Analogs
While in vitro binding affinity data (Ki values) for L-646462 are not available in the cited literature, a comparative analysis of other cyproheptadine analogs reveals a spectrum of affinities for serotonin 5-HT2 receptor subtypes. The following table summarizes the binding and functional activity of cyproheptadine and several of its analogs at rat 5-HT2A, 5-HT2B, and 5-HT2C receptors.
Table 1: Comparative Binding Affinities (pKi) and Functional Antagonism (pA2) of Cyproheptadine and its Analogs at Serotonin 5-HT2 Receptors [1]
| Compound | 5-HT2A Receptor (pKi) | 5-HT2B Receptor (pA2) | 5-HT2C Receptor (pKi) |
| Cyproheptadine | 8.80 ± 0.11 | 9.14 ± 0.25 | 8.71 ± 0.08 |
| Analog 1 (Thioxanthene) | 8.60 ± 0.07 | 8.49 ± 0.07 | 8.68 ± 0.01 |
| Analog 2 (Xanthene) | 8.40 ± 0.02 | 7.58 ± 0.58 | 8.58 ± 0.20 |
| Analog 3 (Dihydrodibenzocycloheptadiene) | 8.05 ± 0.03 | 7.02 ± 0.14 | 7.95 ± 0.05 |
| Analog 4 (Diphenyl) | 7.87 ± 0.12 | 6.07 ± 0.20 | 7.57 ± 0.04 |
| Analog 5 (Fluorene) | 6.70 ± 0.02 | Undetectable | 6.98 ± 0.04 |
| Analog 6 (Phenylmethyl) | 6.45 ± 0.02 | Undetectable | 6.63 ± 0.20 |
Data presented as mean ± S.E.M. pKi is the negative logarithm of the inhibitory constant, and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
This data highlights that structural modifications to the tricyclic core of cyproheptadine can significantly alter binding affinity and selectivity for 5-HT2 receptor subtypes. For instance, the thioxanthene (B1196266) analog (Analog 1) retains high affinity across all three subtypes, similar to cyproheptadine, while the fluorene (B118485) and phenylmethyl analogs (Analogs 5 and 6) exhibit markedly lower affinities and loss of activity at the 5-HT2B receptor.
Cyproheptadine itself is a non-selective antagonist, exhibiting high affinity for various other receptors, including histamine (B1213489) H1 and muscarinic receptors[2]. This broad pharmacological profile can be a confounding factor in studies aiming to isolate the effects of specific receptor antagonism.
Experimental Protocols
To facilitate the replication and validation of the presented data, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for 5-HT2A Receptor Affinity
This protocol outlines a standard method for determining the binding affinity of a test compound for the 5-HT2A receptor.
1. Materials:
- Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
- Radioligand: [3H]Ketanserin (a selective 5-HT2A antagonist).
- Test Compounds: L-646462 and other cyproheptadine analogs.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Scintillation Cocktail.
- Glass fiber filters.
- Filtration apparatus.
2. Procedure:
- Incubate the cell membranes with various concentrations of the test compound and a fixed concentration of [3H]Ketanserin in the assay buffer.
- Allow the binding to reach equilibrium (typically 60 minutes at room temperature).
- Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
- Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Antagonism Assay (Schilz Plot Analysis for pA2 Determination)
This method is used to quantify the functional antagonist activity of a compound.
1. Tissue Preparation:
- Isolate a tissue that expresses the receptor of interest and exhibits a contractile response to a specific agonist (e.g., rat stomach fundus for 5-HT2B receptors).
- Mount the tissue in an organ bath containing a physiological salt solution and maintain it at 37°C.
2. Procedure:
- Obtain a cumulative concentration-response curve for the agonist in the absence of the antagonist.
- Wash the tissue and incubate it with a known concentration of the antagonist for a predetermined period.
- Obtain a second cumulative concentration-response curve for the agonist in the presence of the antagonist.
- Repeat this process with increasing concentrations of the antagonist.
3. Data Analysis:
- Calculate the dose ratio for each antagonist concentration (the ratio of the agonist EC50 in the presence and absence of the antagonist).
- Construct a Schild plot by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
- The x-intercept of the linear regression of the Schild plot provides the pA2 value.
Signaling Pathway
The following diagram illustrates a signaling pathway affected by cyproheptadine, which involves the inhibition of mTOR and β-catenin signaling. This pathway is relevant to its anti-proliferative effects observed in some cancer cell lines.
Conclusion: Why Choose L-646462?
The primary reason for a researcher to choose L-646462 over other cyproheptadine analogs is its demonstrated peripheral selectivity . For studies aiming to elucidate the role of peripheral serotonin and dopamine receptors in physiological or pathological processes, minimizing the confounding effects of central receptor blockade is crucial. While other cyproheptadine analogs may offer varying degrees of selectivity for 5-HT receptor subtypes, their ability to cross the blood-brain barrier can complicate the interpretation of in vivo data.
Therefore, for research questions focused on:
-
Gastrointestinal motility
-
Inflammation and immune responses mediated by peripheral serotonin
-
Cardiovascular effects of dopamine and serotonin
-
Other physiological processes regulated by peripheral monoamine receptors
L-646462 provides a unique and valuable tool to isolate and study these peripheral mechanisms. In contrast, if the research objective is to investigate the central effects of 5-HT2 receptor antagonism with a specific subtype profile, one of the other characterized analogs from Table 1 might be a more appropriate choice. The selection ultimately depends on the specific research question and the desired pharmacological profile.
References
- 1. Synthesis, affinity at 5-HT2A, 5-HT2B and 5-HT2C serotonin receptors and structure-activity relationships of a series of cyproheptadine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyproheptadine displays high affinity for muscarinic receptors but does not discriminate between receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking L-646462: A Comparative Guide to Novel Peripheral Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the peripherally selective dopamine (B1211576) and serotonin (B10506) antagonist, L-646462, against novel peripheral antagonists. The focus is on providing objective performance data, detailed experimental methodologies, and a clear visualization of the underlying biological pathways to aid in research and development decisions.
Executive Summary
L-646462 is a peripherally acting antagonist of both dopamine D2 and serotonin 5-HT receptors. To contextualize its pharmacological profile, this guide benchmarks it against two novel classes of peripheral antagonists: the highly selective dopamine D2 receptor antagonist ML321 and the second-generation serotonin 5-HT3 receptor antagonist palonosetron (B1662849) . While direct head-to-head comparative studies are limited, this guide synthesizes available data to offer a comparative overview of their receptor binding affinities and in vivo potencies.
Data Presentation: Quantitative Comparison of Antagonist Performance
The following tables summarize the available quantitative data for L-646462 and the selected novel and classic peripheral antagonists. It is important to note that the data is compiled from various sources and experimental conditions may differ.
Table 1: Dopamine D2 Receptor Binding Affinity
| Compound | Receptor Binding Affinity (Ki) | Species | Notes |
| L-646462 | Data not available in searched literature | ||
| ML321 | 58 nM[1][2] | Human | Highly selective for D2 over other dopamine receptor subtypes.[1][2] |
| Domperidone | ~1.75 nM (for D2High)[3] | Rat/Human | Peripherally selective D2 antagonist.[3][4][5] |
| Metoclopramide | IC50: 483 nM[6] | Not Specified | Also a 5-HT3 antagonist.[6] |
Table 2: Serotonin 5-HT Receptor Binding Affinity
| Compound | Receptor Subtype | Receptor Binding Affinity (Ki) | Species | Notes |
| L-646462 | Data not available in searched literature | Antagonizes 5-HT receptors. | ||
| Palonosetron | 5-HT3 | 0.22 nM | Human | Exhibits allosteric binding and positive cooperativity.[7] |
| Ondansetron (B39145) | 5-HT3 | 0.47 nM | Human | First-generation 5-HT3 antagonist. |
| Metoclopramide | 5-HT3 | IC50: 308 nM[6] | Not Specified | Also a D2 antagonist.[6] |
Table 3: In Vivo Efficacy and Potency
| Compound | Model | Effective Dose/Potency | Species | Endpoint |
| L-646462 | Apomorphine-induced emesis | ID50: 0.03 mg/kg | Dog | Inhibition of emesis |
| ML321 | Amphetamine-induced hyperlocomotion | Attenuates activity | Rat | Reduction in locomotor activity[8][9][10][11] |
| Phencyclidine-induced deficits in prepulse inhibition | Restores prepulse inhibition | Rat | Normalization of sensorimotor gating[8][9][10][11] | |
| Palonosetron | Chemotherapy-induced nausea and vomiting (CINV) | 0.25 mg (IV) | Human | Prevention of acute and delayed CINV[12][13][14][15][16] |
| Domperidone | Apomorphine-induced emesis | Partially attenuated emesis (up to 80 µg/kg) | Dog | Inhibition of emesis[17][18] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experiments cited in the evaluation of these peripheral antagonists.
Receptor Binding Assays
-
Objective: To determine the affinity of a compound for its target receptor.
-
Methodology:
-
Membrane Preparation: Cells or tissues expressing the receptor of interest (e.g., HEK293 cells transfected with human D2 or 5-HT3 receptors, or rat striatal membranes) are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Competition Binding Assay: A fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., [3H]spiperone for D2 receptors, [3H]granisetron for 5-HT3 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., ML321, palonosetron).
-
Detection: After incubation, the membranes are washed to remove unbound ligand, and the amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
-
In Vivo Models of Efficacy
-
Objective: To assess the pharmacological effects of the antagonists in a living organism.
-
a) Apomorphine-Induced Emesis (Dog Model):
-
Rationale: Apomorphine (B128758) is a dopamine agonist that stimulates the chemoreceptor trigger zone (CTZ) in the brainstem, which lies outside the blood-brain barrier, to induce emesis. This model is useful for evaluating peripherally acting anti-emetic drugs.[19]
-
Procedure:
-
Animals (typically beagles) are fasted overnight.
-
The test antagonist (e.g., L-646462, domperidone) is administered orally or parenterally at various doses.
-
After a predetermined pretreatment time, apomorphine is administered subcutaneously (e.g., 0.1 mg/kg) to induce emesis.[17]
-
The animals are observed for a set period, and the number of emetic events (vomiting and retching) is recorded.
-
The dose of the antagonist that reduces the number of emetic events by 50% (ID50) is calculated.
-
-
-
b) Models of Antipsychotic-like Activity (Rodent Models for ML321):
-
Rationale: These models are used to predict the efficacy of dopamine antagonists in treating psychosis. While ML321 is peripherally selective, these models can still reveal its ability to modulate dopamine-dependent behaviors if it has any central nervous system penetration or if peripheral mechanisms influence these behaviors.
-
Amphetamine-Induced Hyperlocomotion:
-
Rodents (rats or mice) are habituated to an open-field arena.
-
The test antagonist (ML321) is administered.
-
Amphetamine is administered to induce hyperlocomotion.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded using automated activity monitors.
-
The ability of the antagonist to attenuate the amphetamine-induced increase in locomotor activity is measured.[8][9][10][11]
-
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex:
-
A weak auditory stimulus (prepulse) is presented shortly before a loud, startle-inducing stimulus (pulse).
-
In normal animals, the prepulse inhibits the startle response to the pulse.
-
Psychotomimetic drugs like phencyclidine (PCP) disrupt PPI.
-
The ability of the test antagonist (ML321) to restore the normal PPI response in PCP-treated animals is measured.[8][9][10][11]
-
-
-
c) Chemotherapy-Induced Nausea and Vomiting (CINV) (Clinical Trials for Palonosetron):
-
Rationale: This is the gold-standard model for evaluating anti-emetic drugs for use in cancer patients.
-
Procedure:
-
Patients scheduled to receive moderately or highly emetogenic chemotherapy are enrolled.
-
Patients are randomized to receive the test antagonist (e.g., palonosetron) or a comparator drug (e.g., ondansetron) prior to chemotherapy.
-
The primary endpoint is typically the proportion of patients with a complete response (defined as no emetic episodes and no use of rescue medication) during the acute (0-24 hours) and delayed (24-120 hours) phases post-chemotherapy.[12][13][14][15][16]
-
Secondary endpoints can include the severity of nausea, and the number of emetic episodes.
-
-
Mandatory Visualizations
Signaling Pathways
Caption: Dopamine D2 Receptor Signaling Pathway and Antagonist Action.
Caption: Serotonin 5-HT3 Receptor Signaling and Antagonist Action.
Experimental Workflow
Caption: Preclinical Evaluation Workflow for Peripheral Antagonists.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sites.utoronto.ca [sites.utoronto.ca]
- 5. Dopamine displaces [3H]domperidone from high-affinity sites of the dopamine D2 receptor, but not [3H]raclopride or [3H]spiperone in isotonic medium: Implications for human positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase III, double-blind, randomized trial of palonosetron compared with ondansetron in preventing chemotherapy-induced nausea and vomiting following highly emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Palonosetron as an anti-emetic and anti-nausea agent in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palonosetron in the prevention of chemotherapy-induced nausea and vomiting: an evidence-based review of safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palonosetron Prevents Highly Emetogenic Chemotherapy-induced Nausea and Vomiting in Oral Cancer Patients | Anticancer Research [ar.iiarjournals.org]
- 16. Palonosetron for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apomorphine-induced emesis in dogs: differential sensitivity to established and novel dopamine D2/5-HT(1A) antipsychotic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Central mechanisms for apomorphine-induced emesis in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling L-646,462: A Guide to its Peripheral Dopamine and Serotonin Antagonism
Initial investigations into the pharmacological profile of L-646,462 have definitively characterized it as a peripherally selective dopamine (B1211576) and serotonin (B10506) (5-HT) receptor antagonist, contrary to any association with leukotriene B4 (LTB4) receptor antagonism. This guide provides a comprehensive comparison of L-646,462 with other relevant dopamine antagonists, focusing on the pivotal studies that have defined its activity and selectivity.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental data and protocols that underpin our understanding of L-646,462 and its counterparts.
Comparative Analysis of Peripheral Dopamine Antagonists
The primary mechanism of action of L-646,462 is its ability to block dopamine and serotonin receptors located outside the blood-brain barrier. This peripheral selectivity is a key feature that distinguishes it from other antagonists that may have more central nervous system effects. To provide a clear comparison, the following table summarizes the quantitative data from key studies on L-646,462 and other well-known dopamine antagonists such as domperidone, metoclopramide, and haloperidol.
| Compound | Peripheral Dopamine Activity (ID50, mg/kg) | Central Dopamine Activity (ID50, mg/kg) | Central/Peripheral Ratio | Peripheral Serotonin Activity (ID50, mg/kg) | Central Serotonin Activity (ID50, mg/kg) | Central/Peripheral Ratio |
| L-646,462 | 0.03 (Apomorphine-induced emesis, beagle) | 7.0 (Apomorphine-induced stereotypy, rat) | 234 | 0.25 (5-HT-induced paw edema, rat) | 28.5 (5-HTP-induced head twitch, rat) | 114 |
| Domperidone | 0.0025 (Apomorphine-induced emesis, beagle) | 17.6 (Apomorphine-induced stereotypy, rat) | 7040 | - | - | - |
| Metoclopramide | 0.04 (Apomorphine-induced emesis, beagle) | 5.2 (Apomorphine-induced stereotypy, rat) | 129 | - | - | - |
| Haloperidol | 0.005 (Apomorphine-induced emesis, beagle) | 0.046 (Apomorphine-induced stereotypy, rat) | 9.2 | - | - | - |
Data extracted from the pivotal 1984 study on L-646,462. A higher Central/Peripheral ratio indicates greater peripheral selectivity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data table.
1. Apomorphine-Induced Emesis in Beagles (Peripheral Dopamine Receptor Activity)
-
Objective: To assess the ability of a compound to antagonize the emetic effects of the dopamine agonist apomorphine (B128758), which acts on the chemoreceptor trigger zone (CTZ) located outside the blood-brain barrier.
-
Animals: Male beagle dogs.
-
Procedure:
-
Animals are fasted overnight.
-
The test compound (e.g., L-646,462, domperidone, metoclopramide, haloperidol) is administered intravenously at varying doses.
-
After a set pretreatment time, a standard dose of apomorphine (e.g., 0.1 mg/kg) is administered subcutaneously.
-
The dogs are observed for a defined period (e.g., 60 minutes) for the occurrence of emesis.
-
The dose of the antagonist that prevents emesis in 50% of the animals (ID50) is calculated.
-
2. 5-HT-Induced Paw Edema in Rats (Peripheral Serotonin Receptor Activity)
-
Objective: To evaluate the ability of a compound to block the inflammatory response induced by serotonin in the periphery.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
The test compound (e.g., L-646,462) is administered intraperitoneally at various doses.
-
After a specified pretreatment period, a standard volume of a serotonin solution (e.g., 50 µl of 0.2 mg/ml 5-HT) is injected into the subplantar region of the rat's hind paw.[1]
-
The volume of the paw is measured at a set time point after the serotonin injection (e.g., 1 hour) using a plethysmometer.
-
The increase in paw volume (edema) is calculated and compared to a control group that received a vehicle instead of the test compound.
-
The dose of the antagonist that inhibits the edema response by 50% (ID50) is determined.
-
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: L-646,462's peripheral selectivity compared to the central and peripheral actions of Haloperidol.
Caption: Experimental workflow for the apomorphine-induced emesis assay in beagles.
Caption: Experimental workflow for the 5-HT-induced paw edema assay in rats.
References
A Comparative Review of Peripherally Selective Dopamine and Serotonin Receptor Antagonists: A Profile Match to L-646462
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of compounds with pharmacological profiles similar to L-646462, a peripherally selective dopamine (B1211576) and serotonin (B10506) receptor antagonist. The focus is on compounds with potential applications in gastrointestinal motility disorders and as antiemetics, where peripheral receptor blockade is desirable to minimize central nervous system side effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to aid in research and development.
Executive Summary
L-646462 is a cyproheptadine-related compound characterized by its potent antagonism of both dopamine and serotonin receptors, with a marked selectivity for peripheral versus central nervous system receptors.[1] This profile makes it an interesting candidate for treating disorders where peripheral dopamine and serotonin signaling are implicated, such as nausea, vomiting, and certain gastrointestinal motility issues. This guide compares L-646462 with other well-established and novel compounds that share some of its key pharmacological features, including domperidone, metoclopramide, and the newer investigational compound AS-8112. While in vitro binding affinity data for L-646462 is not publicly available, a comparison of its in vivo peripheral selectivity highlights its unique profile.
Comparative Quantitative Data
A direct comparison of in vitro receptor binding affinities for L-646462 is limited by the lack of published data. However, the available in vivo data provides a valuable measure of its functional selectivity.
Table 1: In Vivo Peripheral Selectivity of L-646462 and Comparator Compounds [1]
| Compound | Central/Peripheral Activity Ratio (Dopamine Antagonism) | Central/Peripheral ID50 Ratio (Dopamine Antagonism) | Central/Peripheral Activity Ratio (Serotonin Antagonism) |
| L-646462 | 143 | 234 | 114 |
| Haloperidol | 1.4 | 9.2 | Not Reported |
| Metoclopramide | 9.4 | 129 | Not Reported |
| Domperidone | 1305 | 7040 | Not Reported |
Higher ratios indicate greater peripheral selectivity.
Table 2: In Vitro Receptor Binding Affinities (Ki in nM) of Comparator Compounds
| Compound | D2 | D3 | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT3 | 5-HT4 |
| L-646462 | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available |
| Domperidone | ~1.26 | ~79.4 | - | - | - | ~100 | - |
| Metoclopramide | ~240 | - | - | - | - | ~120 (Antagonist) | Agonist |
| AS-8112 | Potent Antagonist | Potent Antagonist | - | - | - | pA2 = 7.04 (Antagonist) | - |
Key Experimental Protocols
The following are detailed methodologies for key in vivo experiments used to characterize the peripheral selectivity of compounds like L-646462.
Apomorphine-Induced Emesis in Dogs (Peripheral Dopamine D2 Receptor Antagonism)
This assay assesses the ability of a compound to block the emetic effects of the dopamine D2 receptor agonist, apomorphine (B128758), which acts on the chemoreceptor trigger zone (CTZ) located outside the blood-brain barrier.
Protocol:
-
Animal Model: Adult beagle dogs are commonly used.[2]
-
Acclimation: Animals are acclimated to the experimental setting.
-
Fasting: Dogs are fasted overnight prior to the experiment.
-
Test Compound Administration: The test compound (e.g., L-646462) is administered, typically subcutaneously or intravenously, at various doses.
-
Apomorphine Challenge: After a predetermined pretreatment time, apomorphine is administered subcutaneously at a dose known to reliably induce emesis (e.g., 0.04 mg/kg).[2]
-
Observation: The animals are observed for a set period (e.g., 60 minutes) for the occurrence of emesis.
-
Data Analysis: The dose of the test compound that prevents emesis in 50% of the animals (ID50) is calculated.
Apomorphine-Induced Stereotypy in Rats (Central Dopamine D2 Receptor Antagonism)
This assay measures the ability of a compound to block the stereotypic behaviors induced by apomorphine, which are mediated by central dopamine D2 receptors in the striatum.
Protocol:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Test Compound Administration: The test compound is administered at various doses.
-
Apomorphine Challenge: Following pretreatment, apomorphine is administered to induce stereotypic behaviors such as sniffing, licking, and gnawing.
-
Behavioral Scoring: The intensity of stereotyped behavior is scored by a trained observer at regular intervals.
-
Data Analysis: The ID50, the dose of the test compound that reduces the stereotypy score by 50%, is determined.
5-HT-Induced Paw Edema in Rats (Peripheral Serotonin 5-HT2 Receptor Antagonism)
This model evaluates the antagonism of peripheral 5-HT2 receptors by measuring the inhibition of paw edema induced by serotonin.
Protocol:
-
Animal Model: Male Sprague-Dawley rats are used.[1]
-
Test Compound Administration: The test compound is administered systemically (e.g., intraperitoneally or orally).
-
Induction of Edema: A subplantar injection of serotonin (5-HT) into the hind paw is administered to induce localized inflammation and edema.[1]
-
Measurement of Edema: Paw volume or thickness is measured at a specific time point after the 5-HT injection using a plethysmometer or calipers.
-
Data Analysis: The dose of the test compound that inhibits the 5-HT-induced increase in paw volume by 50% (ID50) is calculated.
5-Hydroxytryptophan-Induced Head Twitch in Rats (Central Serotonin 5-HT2A Receptor Antagonism)
This assay assesses the central 5-HT2A receptor blocking activity of a compound by measuring its ability to inhibit the head-twitch response induced by the serotonin precursor, 5-hydroxytryptophan (B29612) (5-HTP).
Protocol:
-
Animal Model: Male rats are used.
-
Test Compound Administration: The test compound is administered prior to 5-HTP.
-
5-HTP Administration: 5-HTP is administered to increase central serotonin levels and induce the head-twitch response.
-
Behavioral Observation: The number of head twitches is counted over a defined period.
-
Data Analysis: The ID50, the dose of the test compound that reduces the number of head twitches by 50%, is calculated.
Signaling Pathways and Experimental Workflow
Peripheral Dopamine D2 Receptor Signaling in the Gastrointestinal Tract
Dopamine D2 receptors in the gastrointestinal tract are primarily Gαi-coupled. Their activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects that often result in reduced smooth muscle contractility and neurotransmitter release.
References
A Researcher's Guide to Negative Controls for L-646462 Experiments
For researchers, scientists, and drug development professionals utilizing the peripheral dopamine (B1211576) and serotonin (B10506) receptor antagonist L-646462, the implementation of appropriate negative controls is paramount for the validation of experimental results. This guide provides a comparative overview of suitable negative controls, supported by experimental data and detailed protocols, to ensure the generation of robust and reliable findings.
L-646462, a derivative of cyproheptadine, selectively antagonizes dopamine and serotonin receptors located outside the blood-brain barrier.[1] Its utility in studying peripheral receptor systems necessitates a clear understanding of how to control for non-specific effects and validate its mechanism of action. This guide outlines the most critical negative controls, their applications, and the experimental frameworks for their use.
Comparison of Negative Controls
The selection of a negative control is contingent on the specific experimental question. The most common and effective negative controls for L-646462 experiments include vehicle controls, inactive stereoisomers, and alternative receptor antagonists.
| Negative Control | Principle | Advantages | Disadvantages |
| Vehicle Control | The solvent used to dissolve L-646462 is administered alone to account for any effects of the vehicle itself. | Simple to implement; essential baseline control for all experiments. | Does not control for off-target effects of the drug molecule itself. |
| Inactive Stereoisomer | A stereoisomer of L-646462 that is structurally identical but conformationally different, rendering it inactive at the target receptors. | Provides the most rigorous control for off-target effects of the L-646462 molecule. | May not be commercially available and could require custom synthesis. The activity of stereoisomers can vary significantly. |
| Alternative Antagonists | Compounds with different chemical structures that also antagonize dopamine and/or serotonin receptors (e.g., haloperidol, metoclopramide, domperidone). | Helps to confirm that the observed effect is due to receptor antagonism and not a unique off-target effect of L-646462. | May have different receptor subtype selectivities and off-target effects compared to L-646462. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of negative controls. Below are standard protocols for in vitro receptor binding and functional assays.
Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is designed to determine the binding affinity of L-646462 and its negative controls to the dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).
-
Radioligand: [3H]-Spiperone.
-
L-646462, negative control (inactive isomer or alternative antagonist), and vehicle.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare cell membranes from HEK293-D2 cells.
-
In a 96-well plate, add 50 µL of membrane homogenate.
-
Add 25 µL of varying concentrations of L-646462, the negative control, or vehicle.
-
Add 25 µL of [3H]-Spiperone at a final concentration equal to its Kd.
-
Incubate at room temperature for 90 minutes.
-
Harvest the membranes onto glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and count using a scintillation counter.
-
Data Analysis: Determine the IC50 values by non-linear regression analysis of the competition binding curves.
Protocol 2: cAMP Functional Assay for Serotonin 5-HT Receptor
This protocol measures the functional antagonism of a Gs-coupled serotonin receptor by L-646462 and its negative controls.
Materials:
-
CHO-K1 cells stably expressing a human Gs-coupled serotonin receptor (e.g., 5-HT4, 5-HT6, 5-HT7).
-
Assay buffer (e.g., HBSS with 0.1% BSA).
-
Serotonin (agonist).
-
L-646462, negative control, and vehicle.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Seed the cells in a 96-well plate and incubate overnight.
-
Replace the culture medium with assay buffer.
-
Add varying concentrations of L-646462, the negative control, or vehicle and pre-incubate for 15-30 minutes.
-
Add serotonin at a concentration that elicits a submaximal response (EC80).
-
Incubate for the time recommended by the cAMP assay kit manufacturer.
-
Lyse the cells and measure the intracellular cAMP levels according to the kit instructions.
-
Data Analysis: Generate dose-response curves and calculate the IC50 values for the antagonist activity.
Signaling Pathways and Experimental Workflow
Visualizing the underlying biological pathways and experimental designs can aid in understanding the role of negative controls.
References
Safety Operating Guide
Navigating the Safe Disposal of L-646462: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing L-646462, a peripherally selective dopamine (B1211576) and serotonin (B10506) antagonist, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the safe handling, storage, and disposal of L-646462, alongside relevant experimental context to support its effective use in a research environment.
Immediate Safety and Disposal Protocols
General Disposal Guidelines:
-
Waste Identification: L-646462 should be treated as a hazardous chemical waste. All waste containers must be clearly labeled with the full chemical name ("L-646462") and any known hazard classifications.
-
Container Management: Waste should be collected in a designated, compatible, and leak-proof container. The container must be kept closed except when adding waste.
-
Segregation: L-646462 waste should be segregated from other incompatible waste streams to prevent dangerous reactions. A comprehensive list of chemical incompatibilities should be consulted.
-
Personal Protective Equipment (PPE): When handling L-646462 and its waste, appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat, must be worn.
-
Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup. Do not dispose of L-646462 down the drain or in regular trash.
Quantitative Data Summary
Due to the limited availability of public data, a comprehensive quantitative summary for L-646462 is not possible at this time. Researchers should refer to any available supplier information and internal experimental data for relevant physical and chemical properties.
Experimental Protocols in Preclinical Studies
L-646462 has been evaluated in various in vivo models to determine its activity as a peripheral dopamine and serotonin antagonist. The following are summaries of key experimental methodologies that have been reported:
| Experiment | Animal Model | Methodology | Endpoint Measured |
| Antidopaminergic Activity (Peripheral) | Rat | Administration of L-646462 followed by blood sampling. | Elevation of serum prolactin levels. |
| Antidopaminergic Activity (Central) | Rat | Administration of L-646462 followed by analysis of brain tissue. | Homovanillic acid levels in the striatum. |
| Anti-emetic Activity (Peripheral) | Beagle | Administration of L-646462 prior to apomorphine (B128758) challenge. | Inhibition of apomorphine-induced emesis. |
| Stereotypy Inhibition (Central) | Rat | Administration of L-646462 prior to apomorphine challenge. | Blockade of apomorphine-induced stereotypy. |
| Antiserotonergic Activity (Peripheral) | Rat | Administration of L-646462 prior to 5-HT injection in the paw. | Blockade of 5-HT-induced paw edema. |
| Antiserotonergic Activity (Central) | Rat | Administration of L-646462 prior to 5-hydroxytryptophan (B29612) administration. | Blockade of 5-hydroxytryptophan-induced head twitch. |
Visualizing the Mechanism of Action
L-646462 acts as an antagonist at dopamine and serotonin receptors. The following diagrams illustrate the general signaling pathways affected by this antagonism.
Caption: Antagonism of Dopamine D2 Receptor Signaling by L-646462.
Caption: General Antagonism of Serotonin Receptor Signaling by L-646462.
Logical Workflow for Safe Chemical Handling and Disposal
The following diagram outlines the necessary steps for the safe management of L-646462 in a laboratory setting, from acquisition to disposal.
Caption: Workflow for Safe Handling and Disposal of L-646462.
Navigating the Safe Handling of L 646462: A Guide for Laboratory Professionals
Essential guidance for researchers, scientists, and drug development professionals on the personal protective equipment (PPE), handling, and disposal of L 646462 (CAS 891462-64-5).
Personal Protective Equipment (PPE): The First Line of Defense
A thorough risk assessment should be conducted before handling this compound to determine the necessary level of personal protective equipment. The following table summarizes the recommended PPE based on general laboratory safety standards.
| Body Part | Recommended Protection | Specifications |
| Eyes | Safety Glasses or Goggles | Should be ANSI Z87.1 certified and provide protection against splashes. |
| Hands | Chemical-resistant Gloves | Nitrile or neoprene gloves are generally recommended. Check manufacturer's guidelines for compatibility. |
| Body | Laboratory Coat | A standard, long-sleeved lab coat should be worn to protect skin and clothing. |
| Respiratory | Respirator (if applicable) | Use a NIOSH-approved respirator if handling the compound as a powder or if there is a risk of aerosolization. The type of cartridge should be selected based on the specific hazards outlined in the supplier's SDS. |
Operational Plan: A Step-by-Step Approach to Safe Handling
A clear and concise operational plan is crucial for minimizing risks associated with handling this compound.
1. Preparation:
- Designate a specific, well-ventilated area for handling, such as a chemical fume hood.
- Ensure all necessary PPE is readily available and in good condition.
- Have an emergency plan in place, including the location of safety showers, eyewash stations, and spill kits.
- Review the supplier-provided Safety Data Sheet (SDS) thoroughly.
2. Handling:
- Wear the appropriate PPE at all times.
- Avoid direct contact with the skin, eyes, and clothing.
- When weighing or transferring the compound, do so in a manner that minimizes the generation of dust or aerosols.
- Keep containers tightly closed when not in use.
3. Storage:
- Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
- The storage container should be clearly labeled with the chemical name and any relevant hazard warnings.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Collect all waste materials contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
- This includes unused compound, contaminated PPE (gloves, etc.), and any materials used for cleaning spills.
2. Disposal Procedure:
- Dispose of the hazardous waste through your institution's designated hazardous waste management program.
- Do not dispose of this compound down the drain or in the regular trash.
- Follow all local, state, and federal regulations for hazardous waste disposal.
Logical Workflow for Safe Handling
The following diagram illustrates the key steps in the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling of this compound.
Disclaimer: This information is intended for guidance purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always obtain and thoroughly review the SDS from your chemical supplier before handling this compound. Adherence to your institution's specific safety protocols and all applicable regulations is mandatory.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
